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  • Product: N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride
  • CAS: 6011-10-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N2-Phenyl-1,3,5-triazine-2,4-diamine Hydrochloride: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride, a member of the promising 1,3,5-triazine class of compounds. Intended for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride, a member of the promising 1,3,5-triazine class of compounds. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, characterization, and potential therapeutic applications of this scaffold, with a focus on its relevance in oncology. The methodologies presented herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Significance of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its unique electronic properties and ability to form multiple hydrogen bonds have made it a versatile template for designing targeted therapies. Notably, various 1,3,5-triazine derivatives have been investigated and developed as anticancer agents, ranging from early alkylating agents to modern targeted therapies.[1] The N2-phenyl-1,3,5-triazine-2,4-diamine moiety, in particular, has garnered significant interest for its potential in developing novel therapeutics.

Physicochemical Properties and Molecular Weight

A precise understanding of the physicochemical properties of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride is fundamental for its application in research and development. The key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₀ClN₅[2]
Molecular Weight 223.67 g/mol [3]
CAS Number 6011-10-5[3]
Melting Point 258-260 °C[3]
Appearance White to off-white solid[4]

Synthesis of N2-Phenyl-1,3,5-triazine-2,4-diamine Hydrochloride

The synthesis of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride can be achieved through a variety of methods, with modern approaches favoring efficiency and sustainability. Microwave-assisted organic synthesis, in particular, has emerged as a "green" and rapid method for the preparation of 2,4-diamino-1,3,5-triazine derivatives.[5]

Below is a representative, detailed protocol for the synthesis of a closely related analog, 6-phenyl-1,3,5-triazine-2,4-diamine, which can be adapted for the synthesis of the target molecule and its subsequent conversion to the hydrochloride salt. This protocol is based on established green chemistry principles for the synthesis of this class of compounds.[5]

Experimental Protocol: Microwave-Assisted Synthesis

Step 1: Reaction Setup

  • In a 10 mL microwave process vial, combine dicyandiamide (1.0 mmol, 84 mg) and benzonitrile (1.0 mmol, 103 mg, 0.1 mL).

  • Add 2-pentanol (2 mL) as the solvent.

  • Add powdered potassium hydroxide (0.2 mmol, 11.2 mg) as a catalyst.

  • Seal the vial with a septum.

Causality: The use of microwave irradiation significantly accelerates the reaction rate, often reducing reaction times from hours to minutes.[5] Potassium hydroxide acts as a base to facilitate the cyclization reaction.

Step 2: Microwave Irradiation

  • Place the sealed vial into the cavity of a dedicated laboratory microwave reactor.

  • Irradiate the mixture at 180 °C for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

Step 3: Work-up and Purification

  • After cooling the reaction vessel to room temperature, add distilled water (10 mL) to the reaction mixture.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and byproducts.

  • Dry the purified product, 6-phenyl-1,3,5-triazine-2,4-diamine, under vacuum.

Step 4: Conversion to Hydrochloride Salt

  • Dissolve the purified free base in a minimal amount of a suitable solvent, such as ethanol or methanol.

  • Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or as ethereal HCl) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride.

Self-Validation: The purity of the final product should be assessed by melting point determination and confirmed by spectroscopic methods as outlined in the following section. The expected melting point for the hydrochloride salt is in the range of 258-260 °C.[3]

Structural Characterization and Quality Control

A robust analytical workflow is crucial for confirming the identity, purity, and stability of the synthesized compound. This serves as a self-validating system to ensure the quality of the material for subsequent biological evaluation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are primary techniques for the structural elucidation of organic molecules. For N-phenyl-s-triazine derivatives, NMR spectra can sometimes be complex, but provide invaluable structural information.[6]

Illustrative ¹H NMR Data (for a closely related analog in DMSO-d₆):

  • δ 8.0-8.2 (m, 2H): Phenyl protons ortho to the triazine ring.

  • δ 7.3-7.5 (m, 3H): Remaining phenyl protons.

  • δ 6.5-6.8 (br s, 4H): Protons of the two amino groups.

The broadness of the amine proton signals is a characteristic feature and can be confirmed by D₂O exchange.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation patterns. For N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride, the expected molecular ion for the free base (C₉H₉N₅) would be at m/z 187.09. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. Key expected vibrational frequencies for the N2-Phenyl-1,3,5-triazine-2,4-diamine scaffold include:

  • 3300-3500 cm⁻¹: N-H stretching vibrations of the primary amino groups.

  • 1500-1600 cm⁻¹: C=N and C=C stretching vibrations of the triazine and phenyl rings.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the final compound. A standard protocol would involve a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA). The purity is determined by the area percentage of the main peak detected by a UV detector.

Quality Control Workflow Diagram

QC_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity cluster_final Final Product Synthesis Microwave Synthesis Purification Crystallization / Filtration Synthesis->Purification HCl_Salt HCl Salt Formation Purification->HCl_Salt NMR 1H & 13C NMR HCl_Salt->NMR QC Testing MS Mass Spectrometry (HRMS) HCl_Salt->MS QC Testing IR IR Spectroscopy HCl_Salt->IR QC Testing HPLC HPLC Purity (>95%) HCl_Salt->HPLC QC Testing Final_Product N2-Phenyl-1,3,5-triazine-2,4-diamine HCl NMR->Final_Product Release Criteria Met MS->Final_Product Release Criteria Met IR->Final_Product Release Criteria Met HPLC->Final_Product Release Criteria Met

Caption: Quality control workflow for the synthesis and validation of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride.

Therapeutic Potential in Drug Development

The 1,3,5-triazine scaffold is a cornerstone in the development of anticancer agents.[1] Derivatives of 6,N2-diaryl-1,3,5-triazine-2,4-diamine have demonstrated significant antiproliferative activity against various cancer cell lines, particularly in breast cancer models.[1] The mechanism of action for many of these compounds is believed to involve the inhibition of key cellular kinases or other enzymes involved in cancer cell proliferation and survival.

One notable target for some 1,3,5-triazine derivatives is isocitrate dehydrogenase 2 (IDH2), an enzyme that, when mutated, plays a role in certain cancers.[1] While the specific molecular target of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride requires further investigation, its structural similarity to other biologically active triazines makes it a compelling candidate for screening in anticancer drug discovery programs.

Potential Mechanism of Action Pathway

MOA_Pathway Compound N2-Phenyl-1,3,5-triazine- 2,4-diamine Scaffold Target Potential Molecular Target (e.g., Kinase, IDH2) Compound->Target Inhibition Pathway Signaling Pathway (e.g., Proliferation, Metabolism) Target->Pathway Modulation Effect Cellular Effect Pathway->Effect Outcome Anticancer Activity (Apoptosis, Growth Arrest) Effect->Outcome

Sources

Exploratory

An In-Depth Technical Guide to N2-Phenyl-1,3,5-triazine-2,4-diamine Hydrochloride: A Privileged Scaffold in Medicinal Chemistry

Executive Summary The 1,3,5-triazine ring system represents a cornerstone scaffold in the design of therapeutic agents, demonstrating a remarkable versatility that has led to its incorporation into a wide array of clinic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3,5-triazine ring system represents a cornerstone scaffold in the design of therapeutic agents, demonstrating a remarkable versatility that has led to its incorporation into a wide array of clinically significant molecules.[1] This guide focuses on a specific, promising derivative: N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride. As a member of the N²,6-substituted guanamine family, this compound has garnered significant interest for its potential in developing potent and selective bioactive molecules, particularly in oncology.[2] We will provide a comprehensive technical overview of its molecular structure, efficient synthesis methodologies, established biological activities, and the experimental protocols required for its evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this important chemical entity.

Molecular Structure and Physicochemical Properties

The 1,3,5-Triazine Core

The 1,3,5-triazine, or s-triazine, ring is a nitrogen-containing heterocycle that serves as a versatile synthon in supramolecular and medicinal chemistry. Its planar structure and the strategic placement of nitrogen atoms allow it to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, which are critical for molecular recognition and binding to biological targets. The diamino-substituted variant is often referred to as a guanamine, a class of compounds with a rich history in materials science and, more recently, in pharmacology.

Structural Elucidation

The structure of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride is defined by a central 1,3,5-triazine ring substituted with two amine groups at the C2 and C4 positions. A phenyl group is attached to the exocyclic nitrogen at the C2 position, creating the N-phenylamino moiety. The "hydrochloride" designation indicates that the compound is supplied as a salt, with a proton typically associated with one of the basic nitrogen atoms of the triazine ring or an amino group. This salt formation is a standard pharmaceutical practice to enhance the compound's crystallinity, stability, and aqueous solubility.

Caption: 2D Structure of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride.

Physicochemical Data

A summary of the key computed and experimental properties for the parent compound, 6-phenyl-1,3,5-triazine-2,4-diamine (Benzoguanamine), is provided below. The hydrochloride salt will exhibit increased water solubility.

PropertyValueSource
Molecular Formula C₉H₉N₅PubChem[3]
Molecular Weight 187.20 g/mol PubChem[3]
logP (Octanol/Water) 0.703 - 1.36Cheméo, HSDB[3]
Water Solubility 0.03 g/100mL at 20°C (very poor)ICSC
Melting Point 227-228 °CHSDB[3]
Appearance White crystalline solidICSC[3]

Synthesis and Characterization

Synthetic Strategy: Three-Component Condensation

The synthesis of N²,6-diaryl-1,3,5-triazine-2,4-diamines is efficiently achieved through a one-pot, three-component condensation reaction.[1] This approach is highly valued in medicinal chemistry for its atom economy and ability to rapidly generate diverse libraries of compounds from simple, readily available starting materials. The key precursors are typically a cyanoguanidine, an aromatic aldehyde, and an arylamine. The reaction is catalyzed by an acid, such as hydrochloric acid, which also facilitates the formation of the final hydrochloride salt.[1]

Protocol: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers a significant advantage over conventional heating by dramatically reducing reaction times and often improving yields.[4]

Objective: To synthesize N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride. Rationale: This protocol leverages a microwave-assisted, one-pot reaction for efficiency. The use of hydrochloric acid serves as both a catalyst for the condensation and the agent for final salt formation.

Step-by-Step Methodology:

  • Reagent Preparation: In a suitable microwave reaction vessel, combine equimolar amounts of cyanoguanidine, benzaldehyde (as the precursor to the C6-phenyl group), and aniline (as the precursor to the N2-phenyl group).

  • Solvent and Catalyst Addition: Add a suitable solvent, such as dioxane or ethanol, and a catalytic amount of concentrated hydrochloric acid.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short duration (e.g., 15-30 minutes). The precise conditions should be optimized for the specific substrate.

  • Intermediate Formation and Rearrangement: The acid-catalyzed condensation initially forms a dihydrotriazine intermediate. Subsequent treatment with a base (if isolating the free base) or workup conditions promote a rearrangement and dehydrogenative aromatization to yield the stable 1,3,5-triazine ring.[1]

  • Isolation and Purification: After cooling, the reaction mixture is concentrated. The resulting solid is triturated with a solvent like diethyl ether to remove non-polar impurities. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure hydrochloride salt.

Synthesis Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_product Final Product & Analysis Cyanoguanidine Cyanoguanidine Reaction Three-Component Condensation Cyanoguanidine->Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Reaction Aniline Aniline Aniline->Reaction Conditions Solvent + HCl Microwave Irradiation Reaction->Conditions Purification Purification (Recrystallization) Reaction->Purification Product N2-Phenyl-1,3,5-triazine-2,4-diamine HCl Purification->Product Analysis Characterization (NMR, MS, X-Ray) Product->Analysis

Caption: Workflow for the one-pot synthesis of the target compound.

Analytical Characterization

To ensure the structural integrity and purity of the synthesized compound, a panel of analytical techniques is employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of the phenyl and triazine protons and carbons and to verify the overall molecular structure.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the protonated molecule.

  • X-ray Crystallography: For a crystalline solid, single-crystal X-ray diffraction provides unambiguous proof of structure, including the stereochemistry and the precise location of the hydrochloride counter-ion.[4]

Biological Activity and Mechanism of Action

The 1,3,5-Triazine Scaffold in Drug Discovery

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antimalarial properties.[1][5][6][7] This broad utility stems from the triazine core's ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its pharmacological profile.

Primary Biological Target: Antiproliferative Activity

The N²,6-diaryl-1,3,5-triazine-2,4-diamine class, to which our target compound belongs, has shown particularly promising results as antiproliferative agents.[1]

  • Activity Against Breast Cancer: Extensive screening of compound libraries has identified members of this class with potent activity against breast cancer cell lines, especially the triple-negative MDA-MB-231 line.[1][2]

  • Selectivity: A critical feature of these compounds is their selectivity. They have been shown to inhibit the growth of cancer cells while having minimal effect on non-cancerous cell lines, such as the MCF-10A breast cell line, suggesting a favorable therapeutic window.[1]

Potential Mechanisms of Action

While the precise molecular target for every derivative is not always known, several mechanisms have been proposed for this class of compounds:

  • Enzyme Inhibition: Some N,6-bis(aryl)-1,3,5-triazine-2,4-diamine compounds have been patented as inhibitors of mutant isocitrate dehydrogenase 2 (IDH2), an enzyme implicated in certain cancers.[8] Mutant IDH2 produces the oncometabolite 2-hydroxyglutarate (2HG), and its inhibition is a validated therapeutic strategy.[8]

  • Kinase Inhibition: The 1,3,5-triazine scaffold is present in clinical candidates that target key signaling kinases like PI3K and mTOR, which are often dysregulated in cancer.[1]

  • Receptor Antagonism: Other triazine derivatives have been designed as potent ligands for G protein-coupled receptors, such as the serotonin 5-HT₇ receptor, which is implicated in central nervous system disorders.[9]

cluster_pathway Hypothetical Cancer Cell Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K mTOR mTOR PI3K->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound N2-Phenyl-1,3,5-triazine -2,4-diamine HCl Compound->Inhibition

Caption: Potential targeting of the PI3K/mTOR pathway by triazine derivatives.

Experimental Evaluation: A Self-Validating System

A rigorous evaluation of a novel compound requires a self-validating workflow where the observed biological activity can be mechanistically explained through target-based assays.

Protocol: In Vitro Antiproliferative Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of the compound on cancer cells. Rationale: The MTT assay is a standard colorimetric assay that measures metabolic activity, which serves as a proxy for cell viability. A reduction in metabolic activity in the presence of the compound indicates cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) and a non-cancerous control (e.g., MCF-10A) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Normalize the absorbance data to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration).

Validation Workflow

A logical workflow ensures that the results are robust and interpretable.

Synthesis Compound Synthesis & Characterization Screening Primary Screening (e.g., MTT Assay on Cancer Cells) Synthesis->Screening Hit_Identified Hit Identified (Potent & Selective) Screening->Hit_Identified Lead_Opt Lead Optimization (SAR Studies) Screening->Lead_Opt No/Inactive MOA_Study Mechanism of Action Study (e.g., Kinase Inhibition Assay) Hit_Identified->MOA_Study Yes MOA_Study->Screening No/Revise Hypothesis Target_Validation Target Validated MOA_Study->Target_Validation Target_Validation->Lead_Opt Yes

Caption: A self-validating workflow from synthesis to lead optimization.

Conclusion and Future Perspectives

N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a member of a highly promising class of compounds with demonstrated potential in oncology. Its straightforward, efficient synthesis allows for the rapid exploration of its structure-activity relationship (SAR). The potent and selective antiproliferative activity observed in related diaryl triazines provides a strong rationale for its further investigation.

Future work should focus on several key areas:

  • Definitive Target Identification: Employing techniques such as chemical proteomics or genetic screening to identify the precise molecular target(s) responsible for its anticancer effects.

  • In Vivo Efficacy: Evaluating the compound in preclinical animal models of cancer to assess its therapeutic efficacy, pharmacokinetics, and safety profile.

  • SAR Expansion: Synthesizing and testing a focused library of analogs to optimize potency, selectivity, and drug-like properties, guided by 3D-QSAR modeling.[1]

By pursuing these avenues, N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride and its derivatives can be advanced from promising chemical matter into next-generation therapeutic agents.

References

  • Šterbová, N., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances. [Link]

  • Yen, K., et al. (2017). N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds as IDH2 mutants inhibitors for the treatment of cancer.
  • Díaz-Ortiz, Á., et al. (2012). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. University of Castilla–La Mancha. [Link]

  • Díaz-Ortiz, Á., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry. [Link]

  • Kavalenka, A., et al. (2020). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). ResearchGate. [Link]

  • Patel, H. N. (2017). Synthesis and Characterizations of Triazine Derivative - N2, N4-bis (6-bromo-1,3-benzothiazol-2-yl) - N6 - aryl. ResearchGate. [Link]

  • PubChem. (n.d.). N2-phenyl-1,3,5-triazine-2,4,6-triamine. National Center for Biotechnology Information. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3,5-Triazine-2,4-diamine, 6-phenyl- (CAS 91-76-9). Cheméo. [Link]

  • PubChem. (n.d.). Benzoguanamine. National Center for Biotechnology Information. [Link]

  • Wang, X., et al. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI. [Link]

  • Latacz, G., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules. [Link]

  • Pontes, P., et al. (2023). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. Molecules. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of N2-Phenyl-1,3,5-triazine-2,4-diamine Hydrochloride

Abstract The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including anticancer properties.[1][2] This guide provides a comprehensive, in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including anticancer properties.[1][2] This guide provides a comprehensive, in-depth exploration of a core synthesis pathway for N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride, a key intermediate and pharmacophore. We will dissect a robust and scalable synthetic route, elucidating the chemical logic behind each step, from precursor selection to final product characterization. This document is intended for researchers, chemists, and professionals in drug development who require a detailed, practical understanding of this synthesis, grounded in established chemical principles and validated methodologies.

Introduction and Strategic Overview

N2-Phenyl-1,3,5-triazine-2,4-diamine, often referred to as a substituted melamine, belongs to a class of nitrogen-rich heterocyclic compounds. The presence of multiple nitrogen atoms allows for a variety of hydrogen bonding interactions, making the triazine ring an exceptional fragment for molecular recognition in biological systems. Its derivatives have been investigated as inhibitors of various enzymes, including protein kinases, making them valuable scaffolds in drug discovery programs.[3]

While several synthetic strategies exist for constructing the 1,3,5-triazine ring, including the sequential substitution of cyanuric chloride or multi-component reactions, this guide will focus on a foundational and highly effective method: the acid-catalyzed condensation and cyclization starting from a substituted biguanide precursor.[1][4][5] Specifically, we will detail the synthesis from phenylbiguanide, which can be generated in situ or prepared beforehand, offering flexibility and efficiency. This biguanide-based approach is advantageous due to the accessibility of starting materials and the straightforward nature of the cyclization.[6]

The Core Synthesis Pathway: From Biguanide to Triazine

The most direct and mechanistically elegant pathway to N2-Phenyl-1,3,5-triazine-2,4-diamine involves the cyclization of a phenylbiguanide intermediate. This process can be viewed as the reaction between phenylbiguanide and a one-carbon unit that also provides the final amino group. A highly efficient method involves the reaction of phenylbiguanide hydrochloride with a source of this C1-N unit.

However, for simplicity and efficiency, a one-pot reaction starting from cyanoguanidine (dicyandiamide) and aniline hydrochloride is often preferred. This method synthesizes the phenylbiguanide intermediate in situ, which then undergoes cyclization under the reaction conditions.

Mechanistic Rationale
  • Formation of Phenylbiguanide: The synthesis is initiated by the reaction between cyanoguanidine and aniline. This reaction is typically performed using the hydrochloride salt of the amine. The acidic conditions are crucial as they protonate a nitrile nitrogen of cyanoguanidine, activating the carbon atom for nucleophilic attack by the lone pair of the aniline nitrogen. This addition reaction, followed by proton transfers, yields the phenylbiguanide salt.

  • Cyclization to the Triazine Ring: At elevated temperatures, the phenylbiguanide intermediate undergoes an intramolecular cyclization. This process involves the attack of a terminal amino group onto the central carbon of the guanidine moiety, leading to the formation of a six-membered ring. The subsequent elimination of ammonia drives the reaction towards the formation of the stable, aromatic 1,3,5-triazine ring system. While the exact mechanism can be complex, this conceptual framework provides a clear understanding of the transformation.

The overall synthetic transformation is depicted below:

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate In-situ Intermediate cluster_product Final Product Aniline_HCl Aniline Hydrochloride Phenylbiguanide Phenylbiguanide HCl Aniline_HCl->Phenylbiguanide + Heat, Solvent Cyanoguanidine Cyanoguanidine Cyanoguanidine->Phenylbiguanide Final_Product N2-Phenyl-1,3,5-triazine- 2,4-diamine Hydrochloride Phenylbiguanide->Final_Product Intramolecular Cyclization (-NH3)

Caption: One-pot synthesis via an in-situ phenylbiguanide intermediate.

Detailed Experimental Protocol

This protocol describes a representative one-pot synthesis from readily available starting materials.

Materials and Reagents:

  • Aniline hydrochloride (C₆H₅NH₂·HCl)

  • Cyanoguanidine (Dicyandiamide, C₂H₄N₄)

  • 2-Methoxyethanol (or another suitable high-boiling solvent)

  • Isopropanol

  • Concentrated Hydrochloric Acid (HCl)

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline hydrochloride (1.0 eq), cyanoguanidine (1.1 eq), and 2-methoxyethanol (approx. 3-5 mL per gram of aniline hydrochloride).

  • Reaction Execution: Heat the stirred mixture to reflux (typically 120-130 °C). Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality Insight: The use of a high-boiling polar solvent like 2-methoxyethanol ensures the temperature is sufficient to drive both the biguanide formation and the subsequent cyclization, which involves the elimination of ammonia.[7] The slight excess of cyanoguanidine ensures the complete consumption of the aniline precursor.

  • Isolation of the Free Base: After cooling the reaction mixture to room temperature, pour it into a beaker containing cold deionized water. While stirring vigorously, slowly add aqueous NaOH solution to basify the mixture to a pH of ~9-10. This step neutralizes the hydrochloride salt and precipitates the free base (N2-Phenyl-1,3,5-triazine-2,4-diamine) as a solid.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove inorganic salts and residual solvent, followed by a wash with a small amount of cold isopropanol to aid in drying.

  • Formation of the Hydrochloride Salt: Suspend the crude, dried free base in a suitable solvent such as isopropanol or ethanol. While stirring, add concentrated hydrochloric acid dropwise until the mixture becomes acidic (pH ~2-3). The hydrochloride salt will often precipitate.

  • Final Purification: The resulting solid, N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride, can be purified by recrystallization.[8] A common solvent system is an ethanol/water mixture. Dissolve the crude salt in a minimal amount of the hot solvent mixture, allow it to cool slowly to form pure crystals, collect by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Quantitative Data Summary
ParameterValue/ConditionRationale
Reactants Aniline HCl, CyanoguanidineReadily available and foundational starting materials.
Molar Ratio 1 : 1.1 (Aniline HCl : Cyano.)Slight excess of cyanoguanidine drives reaction to completion.
Solvent 2-MethoxyethanolHigh boiling point allows for necessary reaction temperature.
Temperature 120-130 °C (Reflux)Ensures sufficient energy for both biguanide formation and cyclization.
Reaction Time 4-6 hoursTypical duration for completion, should be monitored by TLC.
Typical Yield 60-80% (unoptimized)Good to excellent yields are achievable with this method.

Product Purification and Characterization

Ensuring the identity and purity of the final compound is critical. A multi-technique approach provides a self-validating system for characterization.

Purification Workflow

The primary method for purification is recrystallization, which selects for the desired crystalline product, leaving impurities behind in the mother liquor.[8]

Analytical Characterization

A suite of analytical techniques should be employed to confirm the structure and purity of the synthesized N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons on the phenyl ring and distinct signals for the amine (-NH₂) and aniline (-NH-) protons. The integration of these signals should match the number of protons in the structure.

    • ¹³C NMR: Will confirm the number of unique carbon environments, with characteristic shifts for the aromatic carbons and the three distinct carbons of the triazine ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺, confirming the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: Provides confirmation of key functional groups. Expect to see characteristic stretches for N-H bonds (in the 3100-3500 cm⁻¹ region), C=N bonds of the triazine ring (around 1500-1650 cm⁻¹), and C=C bonds of the aromatic ring.

  • Melting Point (MP) Analysis: A sharp melting point range for the recrystallized product is a strong indicator of high purity.

Workflow cluster_analysis Structural & Purity Verification Crude Crude Product (from synthesis) Recrystallize Recrystallization (e.g., Ethanol/Water) Crude->Recrystallize Pure Pure Crystalline Solid Recrystallize->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR Confirms Structure MS Mass Spectrometry (ESI-MS) Pure->MS Confirms Mass IR IR Spectroscopy Pure->IR Confirms Func. Groups MP Melting Point Pure->MP Assesses Purity

Caption: Workflow for the purification and characterization of the final product.

Conclusion

The synthesis of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride via the acid-catalyzed reaction of aniline hydrochloride and cyanoguanidine represents a reliable, efficient, and fundamentally sound approach. This guide has detailed the strategic and mechanistic basis for this pathway, provided a robust experimental protocol, and outlined a comprehensive characterization workflow. By understanding the causality behind each experimental choice, from solvent selection to purification method, researchers can confidently and reproducibly synthesize this valuable chemical scaffold for application in drug discovery and materials science.

References

  • Sá e Melo, M. L., Campos, P. J. C., & Domingues, F. M. J. (2005). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecular Diversity, 9(3), 233-247. Available from: [Link]

  • Rojanathanes, R., Srisawat, T., Kanokmedhakul, S., & Khotavivattana, T. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Molecules, 26(21), 6489. Available from: [Link]

  • Diop, M., Diop, A., Diallo, M., & Boye, C. S. (2020). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Responses. International Journal of Pharmaceutical Research and Allied Sciences, 9(2), 1-11. Available from: [Link]

  • Forma Therapeutics, Inc. (2017). N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds as IDH2 mutants inhibitors for the treatment of cancer. U.S. Patent No. 9,724,350 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Zavyalov, S. A., Egorov, M. P., & Khrustalev, V. N. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. Scientific Reports, 10(1), 5424. Available from: [Link]

  • Rojanathanes, R., Khotavivattana, T., et al. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. ResearchGate. Available from: [Link]

  • Al-Tel, T. H. (2011). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Jordan Journal of Pharmaceutical Sciences, 4(1). Available from: [Link]

  • Makowska, A., Sączewski, F., Bednarski, P. J., Sączewski, J., & Balewski, Ł. (2018). Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties. Molecules, 23(10), 2496. Available from: [Link]

  • Claramunt, R. M., Cornago, M. P., Elguero, J., & Santa María, M. D. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 1013-1021. Available from: [Link]

  • Claramunt, R. M., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. ResearchGate. Available from: [Link]

  • Nongkhlaw, R. L., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ResearchGate. Available from: [Link]

  • Nongkhlaw, R. L., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC. Available from: [Link]

  • Martínez-Vargas, A., et al. (2020). One pot synthesis of 2,4-diamino-1,3,5-triazine-pyrrolo[3,4-b]pyridin-5-one 21 via a domino process. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2018). Synthesis and Characterization of New 1,3,5-Triazine-Based Compounds Exhibiting Aggregation-Induced Emission and Mechanochromism. Acta Physico-Chimica Sinica. Available from: [Link]

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  • Wang, Y., et al. (2017). Synthesis, Characterization, and Biological Evaluations of 1,3,5-Triazine Derivatives of Metformin Cyclization with Berberine and Magnolol in the Presence of Sodium Methylate. Molecules. Available from: [Link]

  • Matviiuk, T., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry. Available from: [Link]

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Sources

Exploratory

N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of N2-Phenyl-1,3,5-triazine-2,4-diamine Hydrochloride and its Analogs Abstract The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, giving rise...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Core Mechanism of Action of N2-Phenyl-1,3,5-triazine-2,4-diamine Hydrochloride and its Analogs

Abstract

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of compounds with diverse biological activities.[1] Among these, N2-substituted 1,3,5-triazine-2,4-diamine derivatives have garnered significant attention for their potential as therapeutic agents, particularly in oncology.[2] This technical guide provides a comprehensive overview of the putative mechanism of action of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride and its closely related analogs. We will delve into the key molecular targets, the modulation of critical signaling pathways, and the experimental methodologies employed to elucidate these mechanisms. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this class of compounds.

Introduction: The Therapeutic Promise of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine ring system is a versatile heterocyclic motif that has been successfully incorporated into a wide range of clinically approved drugs and investigational agents. Its rigid structure and ability to participate in various intermolecular interactions make it an ideal scaffold for the design of targeted therapies. The N2,6-disubstituted 1,3,5-triazine-2,4-diamine series, in particular, has emerged as a promising class of compounds with potent antiproliferative properties against various cancer cell lines.[3][4] Notably, some derivatives have shown high selectivity for cancer cells, sparing their non-cancerous counterparts, a crucial attribute for minimizing off-target toxicity.[3]

This guide will focus on the mechanistic underpinnings of the biological activity of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride and its analogs, providing a framework for understanding their therapeutic potential and guiding future drug discovery efforts.

Unraveling the Molecular Mechanism of Action

While the precise molecular target of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride is not definitively established in the public domain, extensive research on structurally similar 1,3,5-triazine derivatives points towards a multi-targeted mechanism of action, primarily centered on the inhibition of key regulators of cell growth, proliferation, and metabolism.

Primary Molecular Targets

The biological activity of N2,6-diaryl-1,3,5-triazine-2,4-diamines is likely attributed to their ability to interact with and inhibit the function of several key enzymes and receptors implicated in cancer pathogenesis.

  • Kinase Inhibition: A prominent mechanism of action for many anticancer agents is the inhibition of protein kinases. The 1,3,5-triazine scaffold has been identified as a privileged structure for targeting kinases. Specifically, derivatives of this class have been shown to inhibit the activity of:

    • PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin): These are central nodes in a signaling pathway that controls cell growth, proliferation, and survival.[3][4] Gedatolisib, a clinical-stage PI3K/mTOR inhibitor, features a 1,3,5-triazine core, highlighting the potential of this scaffold to target this critical pathway.[3]

    • PAK4 (p21-activated kinase 4): This kinase is involved in cell motility, invasion, and proliferation, and its overexpression is associated with poor prognosis in several cancers.[3]

  • Metabolic Enzyme Inhibition:

    • Isocitrate Dehydrogenase 2 (IDH2) Mutants: Certain cancers harbor mutations in the IDH2 enzyme, leading to the production of an oncometabolite, 2-hydroxyglutarate (2HG), which contributes to tumorigenesis.[5] N,6-bis(aryl)-1,3,5-triazine-2,4-diamine compounds have been patented as inhibitors of IDH2 mutants, suggesting a potential metabolic mechanism of action.[5]

  • Other Potential Targets: The versatility of the 1,3,5-triazine scaffold allows for its interaction with a wide array of other biological targets, including:

    • DNA Topoisomerase IIα[2]

    • Carbonic Anhydrases[2]

    • Ubiquitin-conjugating enzymes[2]

    • Various G-protein coupled receptors (GPCRs) such as serotonin and adenosine receptors.[2][6][7]

Modulation of Key Signaling Pathways

The inhibition of the aforementioned molecular targets by N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride and its analogs would lead to the downstream modulation of critical signaling pathways that are often dysregulated in cancer.

Signaling Pathway of N2-Aryl-1,3,5-triazine-2,4-diamine Analogs

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GPCR GPCR Triazine N2-Phenyl-1,3,5-triazine -2,4-diamine HCl Triazine->PI3K Inhibits mTOR mTOR Triazine->mTOR Inhibits PAK4 PAK4 Triazine->PAK4 Inhibits IDH2mut Mutant IDH2 Triazine->IDH2mut Inhibits AKT AKT PI3K->AKT AKT->mTOR Proliferation Cell Proliferation & Growth mTOR->Proliferation Promotes twoHG 2-Hydroxyglutarate (Oncometabolite) IDH2mut->twoHG Produces alphaKG α-Ketoglutarate alphaKG->IDH2mut twoHG->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Caption: Putative signaling pathways modulated by N2-Aryl-1,3,5-triazine-2,4-diamine analogs.

Experimental Workflows for Mechanistic Elucidation

A robust understanding of the mechanism of action of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride necessitates a multi-pronged experimental approach. The following protocols outline key assays to investigate its biological activity.

In Vitro Antiproliferative and Cytotoxicity Assays

The initial step is to assess the compound's effect on cancer cell viability and proliferation.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with a serial dilution of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Target Engagement and Enzyme Inhibition Assays

To confirm direct interaction with putative targets, biochemical assays are essential.

Protocol: Kinase Inhibition Assay (e.g., PI3Kα)

  • Assay Principle: Utilize a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction. Inhibition of the kinase results in a higher luminescence signal.

  • Reaction Setup: In a 96-well plate, combine the PI3Kα enzyme, the substrate (e.g., PIP2), and varying concentrations of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) to stop the reaction and measure the luminescence.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value for kinase inhibition.

Experimental Workflow for Mechanistic Studies

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_conclusion Conclusion start Start: N2-Phenyl-1,3,5-triazine -2,4-diamine HCl cell_viability Cell Viability Assay (MTT, SRB) start->cell_viability Initial Screening target_engagement Target Engagement Assay (Kinase Inhibition, Binding) cell_viability->target_engagement Identify Potential Targets pathway_analysis Pathway Analysis (Western Blot, qPCR) target_engagement->pathway_analysis Confirm Downstream Effects xenograft Xenograft Tumor Model pathway_analysis->xenograft Evaluate In Vivo Efficacy pharmacokinetics Pharmacokinetics (PK) & Pharmacodynamics (PD) xenograft->pharmacokinetics Assess Drug Properties moa Mechanism of Action Elucidation pharmacokinetics->moa Synthesize Data

Caption: A streamlined experimental workflow for elucidating the mechanism of action.

Cellular Pathway Analysis

To investigate the downstream effects of target inhibition, cellular assays are employed.

Protocol: Western Blotting for PI3K/AKT/mTOR Pathway

  • Cell Lysis: Treat cancer cells with N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key pathway proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR, and a loading control like GAPDH).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the pathway proteins.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for a representative N2-Aryl-1,3,5-triazine-2,4-diamine analog based on literature for similar compounds.[4]

Assay Cell Line / Target Hypothetical IC50 (µM)
Cell Viability (MTT)MDA-MB-2310.5 - 5
Kinase InhibitionPI3Kα0.1 - 1
Kinase InhibitionmTOR0.2 - 2

Conclusion and Future Directions

N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride and its analogs represent a promising class of compounds with the potential for development as anticancer therapeutics. Their likely mechanism of action involves the inhibition of key signaling pathways that are critical for cancer cell survival and proliferation. The experimental workflows outlined in this guide provide a robust framework for the detailed elucidation of their molecular mechanisms.

Future research should focus on identifying the precise molecular targets of these compounds through techniques such as chemical proteomics and computational modeling. Furthermore, structure-activity relationship (SAR) studies will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of molecules, ultimately paving the way for their clinical translation.

References

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (2020-03-25). National Institutes of Health. [Link]

  • US9724350B2 - N,6-bis(aryl or heteroaryl)
  • Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126) - ResearchGate. [Link]

  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (2004-06-15). Royal Society of Chemistry. [Link]

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. [Link]

  • A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities | Request PDF - ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor - PMC - PubMed Central. (2022-11-01). National Institutes of Health. [Link]

  • Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed. [Link]

  • Triazine Derivatives: Their Synthesis and Biological Properties-A Review. (2025-06-24). [Link]

  • Benzoguanamine | C9H9N5 | CID 7064 - PubChem - NIH. [Link]

  • Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents | Request PDF - ResearchGate. (2025-08-09). [Link]

  • Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor - NIH. [Link]

  • Novel Sulfonamide–Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega - ACS Publications. (2023-04-05). [Link]

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Sources

Foundational

An In-depth Technical Guide to the Biological Activity of N2-Phenyl-1,3,5-triazine-2,4-diamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract N2-Phenyl-1,3,5-triazine-2,4-diamine, commonly known as Benzoguanamine, serves as a foundational scaffold in medicinal chemistry. While primarily u...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2-Phenyl-1,3,5-triazine-2,4-diamine, commonly known as Benzoguanamine, serves as a foundational scaffold in medicinal chemistry. While primarily utilized in the polymer industry, its derivatives have garnered significant attention for a wide range of biological activities, most notably in oncology. This technical guide provides a comprehensive overview of the known and putative biological activities of the parent compound, N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride, by examining its chemical properties, synthesis, and the well-documented bioactivities of its close structural analogs. A central focus is placed on its potential as a dihydrofolate reductase (DHFR) inhibitor, a key target in cancer chemotherapy. This guide details relevant signaling pathways, provides step-by-step experimental protocols for assessing biological activity, and presents data in a clear, accessible format for researchers in drug discovery and development.

Introduction: The Versatile 1,3,5-Triazine Scaffold

The 1,3,5-triazine ring is a privileged heterocyclic motif in drug discovery, renowned for its metabolic stability and ability to engage in diverse non-covalent interactions with biological targets.[1] N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride, a derivative of this scaffold, offers a unique combination of rigidity and functional group presentation, making it an attractive starting point for the synthesis of bioactive molecules. While the parent compound, Benzoguanamine, is a key component in the manufacture of thermosetting resins, its structural features are reminiscent of classic antifolates, suggesting a potential for therapeutic applications.[1][2] This guide will delve into the biological potential of this core structure, with a focus on its anticancer properties.

Physicochemical Properties of N2-Phenyl-1,3,5-triazine-2,4-diamine (Benzoguanamine)

The hydrochloride salt of N2-Phenyl-1,3,5-triazine-2,4-diamine is typically used to enhance aqueous solubility for biological testing. The properties of the parent compound, Benzoguanamine, are summarized below.

PropertyValueReference(s)
Molecular Formula C₉H₉N₅[3]
Molecular Weight 187.20 g/mol [3]
Appearance White crystalline powder[2]
Melting Point 227-228 °C[4]
Water Solubility 0.320 g/L at 25 °C[4]
logP (Octanol/Water) 1.38[4]

Synthesis of N2-Phenyl-1,3,5-triazine-2,4-diamine

The synthesis of Benzoguanamine is a well-established process, typically achieved through the condensation of cyanoguanidine with benzonitrile. A detailed protocol is provided below.

Experimental Protocol: Synthesis of Benzoguanamine

Materials:

  • Cyanoguanidine

  • Benzonitrile

  • Potassium hydroxide

  • Methyl Cellosolve

Procedure:

  • In a flask equipped with a stirrer and reflux condenser, dissolve potassium hydroxide (5.0 g) in methyl Cellosolve (100 mL).[1]

  • Add dicyandiamide (50.4 g, 0.6 mole) and benzonitrile (50.0 g, 0.48 mole) to the flask.[1]

  • Heat the mixture with stirring. An exothermic reaction will initiate between 90–110 °C, resulting in the precipitation of a white solid.[1]

  • Maintain a gentle reflux to control the reaction.[1]

  • After the exothermic reaction subsides, continue to reflux the mixture for 5 hours to ensure the reaction proceeds to completion.[1]

  • Cool the mixture and collect the product by filtration.[1]

  • Wash the collected solid with hot water and filter again.[1]

  • Dry the final product to obtain Benzoguanamine.[1]

Biological Activity and Putative Mechanism of Action

While direct biological studies on N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride are limited, extensive research on its derivatives points towards significant anticancer potential, primarily through the inhibition of dihydrofolate reductase (DHFR).[5][6]

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of purines, thymidylate, and certain amino acids, which are vital for cell proliferation.[5] Inhibition of DHFR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[5] The 2,4-diamino-1,3,5-triazine core of Benzoguanamine is a classic pharmacophore for DHFR inhibition, mimicking the binding of the natural substrate, dihydrofolate.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synth Purine & Thymidylate Synthesis for DNA Replication THF->DNA_Synth NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Compound N2-Phenyl-1,3,5-triazine-2,4-diamine (Benzoguanamine) Compound->DHFR Inhibition Cell_Proliferation Cancer Cell Proliferation DNA_Synth->Cell_Proliferation

Putative mechanism of action via DHFR inhibition.
Modulation of Cancer Signaling Pathways

Derivatives of 1,3,5-triazine have been shown to modulate various signaling pathways implicated in cancer progression. While not directly demonstrated for Benzoguanamine, it is plausible that it or its analogs could influence these pathways.

Putative_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor EGFR EGFR GrowthFactor->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Compound Triazine Derivative Compound->EGFR Inhibition Compound->PI3K Inhibition

Hypothetical modulation of oncogenic signaling pathways.

Experimental Evaluation of Biological Activity

To assess the biological activity of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride, standard in vitro assays are employed. Detailed protocols for a DHFR inhibition assay and a cell viability assay are provided below.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This colorimetric assay measures the inhibition of DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

  • Human recombinant DHFR enzyme

  • Dihydrofolate (DHF) substrate

  • NADPH

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride (test compound)

  • Methotrexate (positive control)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and a dilution series in the assay buffer.

  • In a 96-well plate, add the assay buffer, DHFR enzyme, and NADPH to each well.

  • Add the test compound or control (methotrexate or vehicle) to the respective wells.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Initiate the reaction by adding the DHF substrate to all wells.

  • Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Calculate the rate of NADPH consumption (decrease in absorbance over time).

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride (test compound)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a dilution series of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compound or controls.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Aspirate the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion and Future Directions

N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride represents a promising chemical scaffold for the development of novel therapeutic agents. While its direct biological activity requires further investigation, the extensive body of research on its derivatives strongly suggests a potential for anticancer activity, likely mediated through the inhibition of DHFR and modulation of key oncogenic signaling pathways. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of this and related compounds. Future research should focus on the direct in vitro and in vivo characterization of the core compound, elucidation of its precise mechanism of action, and the synthesis of novel derivatives with improved potency and selectivity.

References

  • Ataman Kimya. (n.d.). BENZOGUANAMINE. Retrieved from [Link]

  • Vesta Chemicals bv. (n.d.). Benzoguanamine (CAS:91-76-9). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7064, Benzoguanamine. Retrieved from [Link]

  • The Chemical Company. (n.d.). Benzoguanamine. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Benzoguanamine. In Wikipedia. Retrieved from [Link]

  • Costantino, L., et al. (2021). Identification of Innovative Folate Inhibitors Leveraging the Amino Dihydrotriazine Motif from Cycloguanil for Their Potential as Anti-Trypanosoma brucei Agents. Journal of Medicinal Chemistry, 64(15), 11475-11496.
  • Rehman, S. U., et al. (2022). Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers. International Journal of Molecular Sciences, 23(5), 2758.
  • Sączewski, F., et al. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 41(2), 219-226.
  • Di Stefano, M., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1143.
  • Hansch, C., et al. (1982). Inhibition of human dihydrofolate reductase by 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(substituted-phenyl)-s-triazines. A quantitative structure-activity relationship analysis. Journal of Medicinal Chemistry, 25(7), 777-784.
  • Aiello, F., et al. (2021). Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Endowed with Antitumor Activity in Pancreatic Ductal Adenocarcinoma. Marine Drugs, 19(11), 609.
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  • Wang, Y., et al. (2022). Berbamine Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway. PubMed Central. Retrieved from [Link]

  • Cocco, L., et al. (1990). Inhibition of bovine dihydrofolate reductase and enhancement of methotrexate sensitivity by N4-(2-acetoxyethoxymethyl)-2-acetylpyridine thiosemicarbazone. Biochemical Pharmacology, 40(7), 1541-1546.
  • Li, Y., et al. (2021). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Bioorganic & Medicinal Chemistry, 47, 116382.
  • Khan, H., et al. (2022). Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products. Frontiers in Pharmacology, 13, 981971.
  • Anderson, A. C., et al. (2012). Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines. ChemMedChem, 7(10), 1766-1772.
  • Palmieri, V., et al. (2021). Cellular Signaling Pathways Activated by Functional Graphene Nanomaterials.

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Exploratory

N2-Phenyl-1,3,5-triazine-2,4-diamine Hydrochloride: A Comprehensive Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of the 1,3,5-Triazine Scaffold in Medicinal Chemistry The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 1,3,5-Triazine Scaffold in Medicinal Chemistry

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities. This nitrogen-rich heterocycle has been successfully incorporated into a wide array of therapeutic agents, demonstrating its utility in targeting various enzymes and receptors.[1][2] Among the numerous derivatives, N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride and its analogs have emerged as a promising class of compounds, particularly in the realm of oncology. This technical guide provides an in-depth review of the synthesis, biological activities, and therapeutic potential of this compound class, with a focus on its anticancer properties and underlying mechanisms of action.

Synthesis of N2-Phenyl-1,3,5-triazine-2,4-diamine Hydrochloride and its Analogs: A Robust One-Pot Approach

A highly efficient and versatile method for the synthesis of N2-aryl-1,3,5-triazine-2,4-diamine derivatives involves a one-pot, microwave-assisted three-component reaction.[1][3] This approach offers significant advantages in terms of reaction time and yield, making it suitable for the generation of compound libraries for screening purposes.

The synthesis commences with the condensation of cyanoguanidine, an appropriate aromatic aldehyde, and an arylamine in the presence of hydrochloric acid.[1][4] This initial step leads to the formation of a 1,6-diaryl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride intermediate.[4][5] Subsequent treatment with a base promotes a Dimroth rearrangement followed by dehydrogenative aromatization to yield the final N2,6-diaryl-1,3,5-triazine-2,4-diamine product.[4][5]

Experimental Protocol: General One-Pot Synthesis of N2,6-Diaryl-1,3,5-triazine-2,4-diamines
  • Reaction Setup: In a microwave-transparent vessel, combine cyanoguanidine (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and the selected arylamine (1.0 mmol).

  • Acidification: Add a solution of hydrochloric acid (e.g., 4 M in dioxane, 1.1 mmol) to the mixture.

  • Microwave Irradiation: Seal the vessel and subject the reaction mixture to microwave irradiation at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 20-40 minutes).

  • Basification and Aromatization: After cooling, add a basic solution (e.g., aqueous sodium hydroxide) to the reaction mixture and continue heating under microwave irradiation for a further period (e.g., 10-20 minutes) to facilitate rearrangement and aromatization.

  • Work-up and Purification: Upon completion, cool the reaction mixture, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N2,6-diaryl-1,3,5-triazine-2,4-diamine.

This protocol's adaptability allows for the creation of a diverse library of compounds by varying the aromatic aldehyde and arylamine starting materials, enabling extensive structure-activity relationship (SAR) studies.[1]

Biological Activities and Therapeutic Potential

The N2-Phenyl-1,3,5-triazine-2,4-diamine scaffold has demonstrated a remarkable breadth of biological activities, with a primary focus on its potential as an anticancer agent.[1][5]

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of this class of compounds against various cancer cell lines.[1][5] Of particular note is their efficacy against triple-negative breast cancer (TNBC), a particularly aggressive and difficult-to-treat subtype.[1][6]

The following table summarizes the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for representative N2-aryl-1,3,5-triazine-2,4-diamine derivatives against various cancer cell lines.

Compound DerivativeCancer Cell LineAssay TypeIC50/EC50 (µM)Reference
Representative N2,6-diaryl derivativeMDA-MB-231 (Breast)MTT0.001[4]
Imamine-triazine derivative (4f)MDA-MB-231 (Breast)MTT6.25[7]
Imamine-triazine derivative (4k)MDA-MB-231 (Breast)MTT8.18[7]
Triazine with Ala-Ala-OMe substituentDLD-1 (Colon)Colony Formation~13.88-146.79[8]
Triazine with Ala-Ala-OMe substituentHT-29 (Colon)Colony Formation~13.88-146.79[8]
N2-(2-chlorophenyl)-6-morpholino-N4-phenethyl-1,3,5-triazine-2,4-diamineSW620 (Colorectal)In vitro5.85
N2-benzyl-6-morpholino-N4-(2-chlorophenyl)-1,3,5-triazine-2,4-diamineSW480 (Colorectal)In vitro43.12
N2-benzyl-6-morpholino-N4-(2-chlorophenyl)-1,3,5-triazine-2,4-diamineSW620 (Colorectal)In vitro32.83

These compounds exhibit a high degree of selectivity, showing potent activity against cancer cells while having minimal effect on non-cancerous cell lines, such as the MCF-10A breast cell line.[1][6]

Mechanisms of Anticancer Action

The anticancer activity of N2-Phenyl-1,3,5-triazine-2,4-diamine derivatives is attributed to their ability to modulate multiple key signaling pathways involved in cancer cell proliferation, survival, and metabolism.

One of the primary mechanisms of action for this class of compounds is the inhibition of dihydrofolate reductase (DHFR).[9] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of nucleotides and amino acids.[10] By inhibiting DHFR, these triazine derivatives disrupt DNA synthesis and repair, ultimately leading to cancer cell death.[10]

DOT script for DHFR Inhibition Pathway

DHFR_Inhibition cluster_folate_pathway Folate Metabolism cluster_inhibition Inhibition by N2-Phenyl-1,3,5-triazine-2,4-diamine HCl DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Nucleotide Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide Cofactor DNA DNA Synthesis & Repair Nucleotide->DNA Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis DNA->Cell Cycle Arrest & Apoptosis Triazine N2-Phenyl-1,3,5-triazine -2,4-diamine HCl Triazine->DHF Inhibits

Caption: DHFR Inhibition by N2-Phenyl-1,3,5-triazine-2,4-diamine Hydrochloride.

Certain cancers, particularly acute myeloid leukemia (AML) and some solid tumors, harbor mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme.[3][11] These mutations lead to the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG), which contributes to tumorigenesis.[3] N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds have been identified as potent inhibitors of these IDH2 mutants, offering a targeted therapeutic strategy for these specific cancer types.[10][12] Inhibition of mutant IDH2 reduces 2-HG levels and can reverse the associated cellular differentiation block.[3]

DOT script for Mutant IDH2 Inhibition Pathway

IDH2_Inhibition cluster_metabolism Cellular Metabolism cluster_enzyme Enzyme Activity cluster_inhibitor Inhibition AlphaKG α-Ketoglutarate (α-KG) TwoHG 2-Hydroxyglutarate (2-HG) (Oncometabolite) AlphaKG->TwoHG NADPH-dependent reduction Altered Cell Differentiation & Proliferation Altered Cell Differentiation & Proliferation TwoHG->Altered Cell Differentiation & Proliferation MutantIDH2 Mutant IDH2 Triazine N2-Phenyl-1,3,5-triazine -2,4-diamine HCl Triazine->MutantIDH2 Inhibits

Caption: Inhibition of Mutant IDH2 by N2-Phenyl-1,3,5-triazine-2,4-diamine Hydrochloride.

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[13] Dysregulation of this pathway is a common feature in many cancers.[14] Several 1,3,5-triazine derivatives have been shown to inhibit key kinases in this pathway, including PI3K and mTOR.[15][16][17] By targeting these kinases, N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride and its analogs can effectively suppress tumor growth and induce apoptosis.[5] Dual inhibitors of PI3K and mTOR are of particular interest as they can overcome feedback activation loops that limit the efficacy of single-target agents.[2]

DOT script for PI3K/AKT/mTOR Inhibition Pathway

PI3K_mTOR_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth, Proliferation, & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Triazine N2-Phenyl-1,3,5-triazine -2,4-diamine HCl Triazine->PI3K Inhibits Triazine->mTORC1 Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR Pathway.

Other Potential Therapeutic Applications

Beyond oncology, the 1,3,5-triazine scaffold has shown promise in other therapeutic areas. Notably, certain N4-phenyl modified 1,3,5-triazine-2,4-diamines have been investigated as inhibitors of glucocerebrosidase, the enzyme deficient in Gaucher disease.[12] This suggests a potential role for these compounds as chemical chaperones for this lysosomal storage disorder.[12]

Key Experimental Workflows for Evaluation

The preclinical evaluation of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride and its analogs relies on a battery of well-established in vitro assays to determine their efficacy and mechanism of action.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[6][15] It is a widely used method for screening the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells per well) and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride or its analogs and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (typically 10 µL of a 5 mg/mL solution) to each well.

  • Formazan Formation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.

  • Solubilization: Add a detergent reagent (e.g., 100 µL of a solution containing SDS and DMF) to each well to solubilize the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours before reading the absorbance at 570 nm using a microplate reader.

Target-Based Assays

To elucidate the specific mechanisms of action, target-based enzymatic assays are essential.

This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme. The assay typically monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate to tetrahydrofolate. A detailed protocol would involve:

  • Reagent Preparation: Prepare assay buffer, DHFR enzyme solution, DHFR substrate (dihydrofolic acid), and NADPH solution.[17]

  • Inhibitor Incubation: In a 96-well plate, add the assay buffer, the test compound (at various concentrations), and the DHFR enzyme solution. A positive control (e.g., methotrexate) and a no-inhibitor control should be included.

  • Reaction Initiation: Initiate the reaction by adding the DHFR substrate and NADPH.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

These assays quantify the inhibition of PI3K and mTOR kinase activity. Commercially available kits are often used for this purpose.[9] A general workflow involves:

  • Kinase Reaction Setup: In a suitable assay plate, combine the kinase (PI3K or mTOR), the test compound, and a specific substrate (e.g., PIP2 for PI3K).[9]

  • Reaction Initiation: Start the reaction by adding ATP.

  • Detection: After a set incubation period, stop the reaction and detect the phosphorylated product using a specific antibody and a detection reagent (e.g., fluorescence or luminescence).

DOT script for Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_moa Mechanism of Action Studies Synthesis One-Pot Microwave Synthesis Purification Purification & Structural Analysis (NMR, MS) Synthesis->Purification MTT Cytotoxicity Screening (MTT Assay) Purification->MTT IC50 IC50 Determination MTT->IC50 DHFR_Assay DHFR Inhibition Assay IC50->DHFR_Assay IDH2_Assay Mutant IDH2 Inhibition Assay IC50->IDH2_Assay PI3K_mTOR_Assay PI3K/mTOR Kinase Assays IC50->PI3K_mTOR_Assay

Sources

Foundational

An In-depth Technical Guide to N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride: Synthesis, Characterization, and Biological Evaluation

Abstract This technical guide provides a comprehensive overview of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride, a member of the promising class of 1,3,5-triazine derivatives investigated for their therapeutic pote...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride, a member of the promising class of 1,3,5-triazine derivatives investigated for their therapeutic potential. This document delves into the historical context of its discovery within the broader field of dihydrofolate reductase (DHFR) inhibitors, details a representative synthesis protocol, and outlines a complete workflow for its chemical characterization and biological evaluation. With a focus on scientific integrity and practical application, this guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Introduction: The Legacy of Triazines as Dihydrofolate Reductase Inhibitors

The discovery of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride, also known by its synonym Amanozine hydrochloride, is rooted in the extensive exploration of 1,3,5-triazine scaffolds as potent inhibitors of dihydrofolate reductase (DHFR)[1][2]. DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the regeneration of tetrahydrofolate, a vital cofactor in the synthesis of nucleotides and certain amino acids[3][4]. The inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for antimicrobial and anticancer therapies[1][2].

The pioneering work on triazine-based DHFR inhibitors, such as the antimalarial drug cycloguanil, paved the way for the investigation of a vast chemical space of related compounds[3]. The N2-Phenyl-1,3,5-triazine-2,4-diamine scaffold represents a strategic modification, where the introduction of an aromatic substituent at the N2 position was hypothesized to enhance binding affinity and selectivity for the target enzyme. This guide will illuminate the scientific rationale and methodologies for the synthesis and evaluation of this promising compound.

Synthesis of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride

The synthesis of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride can be achieved through a variety of methods reported for analogous 1,3,5-triazine derivatives. A common and efficient approach involves the sequential nucleophilic substitution of cyanuric chloride. The following protocol is a representative method that can be adapted for the synthesis of the title compound.

Synthetic Workflow

G cluster_0 Step 1: Monosubstitution cluster_1 Step 2: Disubstitution cluster_2 Step 3: Salt Formation A Cyanuric Chloride C Intermediate 1: 2-Anilino-4,6-dichloro-1,3,5-triazine A->C Base (e.g., NaHCO3) Solvent (e.g., Acetone/Water) 0-5 °C B Aniline B->C D Intermediate 1 F N2-Phenyl-1,3,5-triazine-2,4-diamine (Free Base) D->F Solvent (e.g., Dioxane) Elevated Temperature E Ammonia E->F G Free Base I N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride G->I H HCl (in Ether or other suitable solvent) H->I

Caption: Synthetic workflow for N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Anilino-4,6-dichloro-1,3,5-triazine (Intermediate 1)

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve cyanuric chloride (1.0 eq) in acetone.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of aniline (1.0 eq) in acetone from the dropping funnel, maintaining the temperature below 5 °C.

  • Simultaneously, add a solution of sodium bicarbonate (1.1 eq) in water to neutralize the liberated HCl.

  • After the addition is complete, continue stirring at 0-5 °C for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the crude intermediate.

Step 2: Synthesis of N2-Phenyl-1,3,5-triazine-2,4-diamine (Free Base)

  • Suspend the crude 2-anilino-4,6-dichloro-1,3,5-triazine in a suitable solvent such as 1,4-dioxane.

  • Saturate the solution with ammonia gas or add a concentrated aqueous solution of ammonia.

  • Heat the reaction mixture in a sealed vessel at 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Treat the residue with water and collect the solid product by filtration.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure free base.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified N2-Phenyl-1,3,5-triazine-2,4-diamine in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol).

  • Slowly add a solution of hydrochloric acid in ether (or another appropriate solvent) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash with cold ether, and dry under vacuum.

Chemical Characterization

A thorough characterization of the synthesized N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride is essential to confirm its identity and purity.

Physicochemical Properties
PropertyValue
CAS Number 6011-10-5
Molecular Formula C₉H₁₀ClN₅
Molecular Weight 223.67 g/mol
Melting Point 258-260 °C
Appearance White to off-white solid
Spectroscopic Data (Representative)

The following table summarizes the expected spectroscopic data for N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride based on its structure and data from analogous compounds.

TechniqueExpected Observations
¹H NMR Signals corresponding to the phenyl protons and the amine protons. The chemical shifts of the amine protons may be broad and exchangeable with D₂O.
¹³C NMR Resonances for the carbon atoms of the triazine ring and the phenyl group.
FT-IR (KBr, cm⁻¹) Characteristic peaks for N-H stretching (amines), C=N stretching (triazine ring), and aromatic C-H and C=C stretching.
Mass Spectrometry (ESI-MS) A molecular ion peak corresponding to the free base [M+H]⁺.

Biological Evaluation: Assessing DHFR Inhibition and Anticancer Activity

The biological activity of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride is primarily evaluated through its ability to inhibit DHFR and its cytotoxic effects on cancer cell lines.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay quantifies the inhibitory potency of the compound against the DHFR enzyme.

Protocol:

  • Reagents and Buffers: Prepare a suitable assay buffer (e.g., Tris-HCl with EDTA and DTT), NADPH solution, dihydrofolate (DHF) solution, and a solution of recombinant human DHFR.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, DHFR enzyme, NADPH, and varying concentrations of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride.

    • Incubate the plate at a controlled temperature (e.g., 37 °C) for a short period.

    • Initiate the reaction by adding DHF to all wells.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocities for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effect of the compound on cancer cell lines.

Protocol:

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability).

Mechanism of Action: DHFR Pathway

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis (e.g., Serine, Methionine) THF->Amino_Acid_Synthesis DHFR->THF NADPH -> NADP+ Inhibitor N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride Inhibitor->DHFR Cell_Proliferation Cell Proliferation Nucleotide_Synthesis->Cell_Proliferation Amino_Acid_Synthesis->Cell_Proliferation

Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway by N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride.

Conclusion and Future Directions

N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride stands as a testament to the enduring potential of the 1,3,5-triazine scaffold in medicinal chemistry. Its rational design as a potential DHFR inhibitor places it within a well-validated therapeutic strategy. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and characterization. Further investigations should focus on optimizing the synthesis, exploring its efficacy in various cancer models, and elucidating its detailed binding interactions with the DHFR enzyme through structural biology studies. Such efforts will be crucial in advancing this and related compounds towards potential clinical applications.

References

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. (2016). [Link]

  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI. (2019). [Link]

  • Synthesis and dihydrofolate reductase inhibitory activities of 2,4-diamino-5-deaza and 2,4-diamino-5,10-dideaza lipophilic antifolates. PubMed. (1997). [Link]

  • Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors. National Institutes of Health. (2024). [Link]

  • Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. MDPI. (2021). [Link]

  • Identification of Innovative Folate Inhibitors Leveraging the Amino Dihydrotriazine Motif from Cycloguanil for Their Potential as Anti-Trypanosoma brucei Agents. National Institutes of Health. (2022). [Link]

  • Dihydrofolate Reductase (DHFR). YouTube. (2018). [Link]

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. National Institutes of Health. (2020). [Link]

  • Amanozine | C9H9N5 | CID 10832. PubChem. (2024). [Link]

  • Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. PubMed Central. (2023). [Link]

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Exploratory

An In-depth Technical Guide to N2-Phenyl-1,3,5-triazine-2,4-diamine Hydrochloride and its Derivatives: A Modern Perspective for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological act...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities. This technical guide focuses on a specific, highly promising class: N2-Phenyl-1,3,5-triazine-2,4-diamine and its derivatives. We will delve into the synthetic strategies, with a particular emphasis on modern, efficient methodologies like microwave-assisted synthesis. The guide will further explore the significant therapeutic potential of these compounds, particularly in oncology, by examining their mechanisms of action as inhibitors of key signaling pathways such as PI3K/mTOR and EGFR, as well as enzymes like dihydrofolate reductase (DHFR) and isocitrate dehydrogenase 2 (IDH2). This document aims to provide a comprehensive resource for researchers in drug discovery and development, offering detailed protocols, quantitative biological data, and a forward-looking perspective on the future of this important class of molecules.

Introduction: The Versatility of the 1,3,5-Triazine Core

The 1,3,5-triazine ring system is a privileged scaffold in drug discovery, renowned for its metabolic stability and its ability to present substituents in a well-defined three-dimensional arrangement, facilitating interactions with a variety of biological targets.[1] This has led to the development of a wide range of therapeutic agents with applications including anticancer, antimicrobial, antiviral, and antimalarial treatments.[1] The focus of this guide, N2-Phenyl-1,3,5-triazine-2,4-diamine and its derivatives, represents a class of compounds that has demonstrated significant potential, particularly in the realm of oncology.

The Core Moiety: N2-Phenyl-1,3,5-triazine-2,4-diamine Hydrochloride

The parent compound, N2-Phenyl-1,3,5-triazine-2,4-diamine, often utilized as its hydrochloride salt for improved solubility and handling, serves as the foundational structure for a vast library of derivatives.

Chemical and Physical Properties:

PropertyValueReference
CAS Number 6011-10-5[2][3]
Molecular Formula C₉H₁₀ClN₅[2]
Molecular Weight 223.66 g/mol [2]
Melting Point 256-260°C[2]
Boiling Point 432.7°C at 760 mmHg[2]
Flash Point 215.5°C[2]
LogP 2.65360[2]

A related compound, N-phenyl-1,3,5-triazine-2,4-diamine (Amanozine), has been investigated for its diuretic properties, highlighting the diverse biological activities that can be elicited from this core structure.[4]

Synthesis of N2-Phenyl-1,3,5-triazine-2,4-diamine Derivatives: A Modern Approach

The synthesis of N2-substituted 1,3,5-triazine-2,4-diamines has evolved to favor more efficient and environmentally friendly methods. Microwave-assisted organic synthesis has emerged as a particularly powerful tool, significantly reducing reaction times and often improving yields.[1]

One-Pot Microwave-Assisted Synthesis of 6,N2-Diaryl-1,3,5-triazine-2,4-diamines

A highly efficient one-pot, three-component synthesis has been developed for generating libraries of 6,N2-diaryl-1,3,5-triazine-2,4-diamines.[1] This method offers a streamlined approach for creating a diverse range of derivatives for biological screening.

Experimental Protocol:

  • Reaction Setup: In a microwave-safe vessel, combine cyanoguanidine (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and the selected arylamine (1.0 mmol) in the presence of hydrochloric acid.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation. Typical conditions may involve heating to a specific temperature for a short duration (e.g., 10-30 minutes). Reaction progress can be monitored by thin-layer chromatography.

  • Rearrangement and Aromatization: Following the initial condensation, treat the intermediate 1,6-diaryl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride with a base. This induces a Dimroth rearrangement and subsequent dehydrogenative aromatization to yield the final 6,N2-diaryl-1,3,5-triazine-2,4-diamine product.[5]

  • Purification: The final product can be purified using standard techniques such as recrystallization or column chromatography.

This protocol's versatility allows for the generation of large libraries of compounds by varying the aromatic aldehyde and arylamine starting materials, facilitating extensive structure-activity relationship (SAR) studies.[1]

Biological Activities and Therapeutic Potential

Derivatives of N2-Phenyl-1,3,5-triazine-2,4-diamine exhibit a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents.[6]

Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative effects of these compounds against a variety of cancer cell lines.[1] Of particular note is the activity of certain 6,N2-diaryl derivatives against triple-negative breast cancer cells (MDA-MB-231), where they have shown high potency and selectivity over non-cancerous cell lines.[1]

Table of Anticancer Activity of Selected Derivatives:

Compound IDSubstitution PatternCancer Cell LineIC50 (nM)Reference
8e N2-(4-phenylthiazol-2-yl) analogA549 (Non-small cell lung cancer)50[7]
9a N2-(4-phenylthiazol-2-yl) analogA549 (Non-small cell lung cancer)42[7]
10e 4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)-4H-1,2,4-triazole-3-thiol analogA549 (Non-small cell lung cancer)62[7]
11e 4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)-4H-1,2,4-triazole-3-thiol analogA549 (Non-small cell lung cancer)28[7]
Mechanism of Action: Targeting Key Cellular Pathways

The anticancer activity of these triazine derivatives stems from their ability to modulate critical cellular signaling pathways and enzymes involved in cancer cell proliferation and survival.

The PI3K/Akt/mTOR and EGFR signaling pathways are frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.[8][9] Several 1,3,5-triazine derivatives have been identified as potent inhibitors of key kinases within these pathways.

PI3K/mTOR Signaling Pathway:

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[10] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates Akt.[8] Activated Akt then phosphorylates a range of downstream targets, including mTOR, to promote cell growth and survival.[8]

PI3K_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation

Caption: The PI3K/mTOR signaling pathway.

EGFR Signaling Pathway:

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, initiating downstream signaling cascades, including the RAS-RAF-MAPK and PI3K/Akt pathways, which drive cell proliferation and survival.[11][12]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2/Sos Grb2/Sos EGFR->Grb2/Sos Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival

Caption: The EGFR signaling pathway.

DHFR is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. Several 1,3,5-triazine derivatives have been designed and synthesized as potent DHFR inhibitors, demonstrating significant cytotoxic activity against cancer cells.[7]

Mutations in the IDH2 enzyme are found in several types of cancer and lead to the production of an oncometabolite, 2-hydroxyglutarate. N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds have been identified as inhibitors of mutant IDH2, representing a targeted therapeutic approach for these specific cancers.

Pharmacokinetics and Toxicity

While extensive pharmacokinetic and toxicity data for the broader class of N2-Phenyl-1,3,5-triazine-2,4-diamine derivatives are still being developed, preliminary studies on related aminotriazine compounds provide some insights. An acute oral toxicity study of one 1,3,5-triazine derivative found it to be non-toxic up to a dose of 2000 mg/kg, with no significant behavioral changes observed in animal models.[13] However, as with any class of therapeutic compounds, a thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of each lead candidate is essential for its successful clinical development.

Future Directions and Conclusion

The N2-Phenyl-1,3,5-triazine-2,4-diamine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The development of efficient synthetic methodologies, such as the one-pot microwave-assisted approach, has accelerated the exploration of the chemical space around this core structure. The diverse mechanisms of action, including the inhibition of key kinases and metabolic enzymes, underscore the broad therapeutic potential of these compounds, particularly in oncology.

Future research should focus on:

  • Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies: To guide the rational design of more potent and selective derivatives.[1]

  • Detailed Pharmacokinetic and Toxicological Profiling: To identify candidates with favorable drug-like properties for clinical development.

  • Exploration of Novel Therapeutic Areas: While oncology is a primary focus, the inherent biological activity of the triazine core suggests potential applications in other disease areas.

References

  • A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities. PubMed. (2022-11-05). [Link]

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. National Institutes of Health. (2020-03-25). [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K.... ResearchGate. [Link]

  • Green synthesis of 1,3,5-triazines with applications in supramolecular and materials chemistry. [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). ResearchGate. [Link]

  • A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities. ResearchGate. [Link]

  • PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace. [Link]

  • Discovery of imeglimin-inspired novel 1,3,5-triazine derivatives as antidiabetic agents in streptozotocin-induced diabetes in Wistar rats via inhibition of DPP-4. PubMed Central. [Link]

  • Simplified schematic diagram of the EGFR signaling pathway depicting.... ResearchGate. [Link]

  • Amanozine | C9H9N5 | CID 10832. PubChem. [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. (2016-04-30). [Link]

  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI. (2023-05-05). [Link]

  • Hydrazine Toxicology. StatPearls - NCBI Bookshelf. (2023-04-23). [Link]

  • Schematic diagram of the canonical PI3K/mTOR signalling pathway and its.... ResearchGate. [Link]

  • Epidermal growth factor receptor. Wikipedia. [Link]

  • Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
  • File:EGFR signaling pathway.png. Wikimedia Commons. [Link]

  • Synthesis and Characterizations of N 2 ,N 4 -bis(5-nitro-1,3-benzothiazol- 2-yl)-N 6 -aryl-1,3,5-triazine-2,4,6-triamine,as Biological Agents. Academia.edu. [Link]

  • PI3K/mTOR/AKT Signaling Pathway. Moodle@Units. [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

  • PI3k/AKT/mTOR Pathway. YouTube. (2020-10-19). [Link]

  • Chemical Properties of 1,3,5-Triazine-2,4-diamine, 6-phenyl- (CAS 91-76-9). Cheméo. [Link]

  • N2-phenyl-1,3,5-triazine-2,4,6-triamine | C9H10N6 | CID 21820. PubChem. [Link]

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Foundational

N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride safety and handling

An In-Depth Technical Guide to the Safe Handling of 2,4-diamino-6-phenyl-1,3,5-triazine Hydrochloride (Benzoguanamine Hydrochloride) Disclaimer: The compound "N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride" as named...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 2,4-diamino-6-phenyl-1,3,5-triazine Hydrochloride (Benzoguanamine Hydrochloride)

Disclaimer: The compound "N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride" as named is not readily found in scientific literature. This guide pertains to the closely related and commonly known compound 2,4-diamino-6-phenyl-1,3,5-triazine , also known as Benzoguanamine , and its hydrochloride salt. It is critical for researchers to verify the exact identity of their compound via analytical methods before applying this guidance.

Introduction

2,4-diamino-6-phenyl-1,3,5-triazine, or Benzoguanamine, is a triazine compound utilized in various industrial and research applications. Its hydrochloride salt is often prepared to enhance solubility in aqueous media for experimental purposes. As with any chemical entity in a laboratory setting, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling protocols for Benzoguanamine hydrochloride, grounded in established chemical safety principles.

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the substance's intrinsic properties. These properties dictate storage conditions, appropriate personal protective equipment (PPE), and emergency response procedures.

PropertyValueSource
Chemical Formula C9H9N5·HClInferred from base compound
Molecular Weight 223.66 g/mol Inferred from base compound
Appearance White to off-white crystalline solid
Melting Point 227-228 °C (for base)
Boiling Point 362.45°C (predicted)
Solubility Sparingly soluble in water (as base); hydrochloride salt exhibits higher aqueous solubility.
Stability Stable under normal laboratory conditions.General chemical knowledge
CAS Number (Base) 91-76-9

Hazard Identification and Toxicological Profile

Benzoguanamine is classified as having acute oral toxicity. Understanding the potential routes of exposure and the associated health effects is crucial for risk mitigation.

Primary Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: May cause mild skin irritation upon prolonged contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

Toxicological Data (for Benzoguanamine base):

  • LD50 Oral (Rat): 1050 mg/kg.

  • Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.

The hydrochloride salt is expected to have a similar toxicological profile, with the added potential for irritation due to its acidic nature.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, starting with engineering controls and supplemented by appropriate PPE.

Engineering Controls
  • Ventilation: All work with Benzoguanamine hydrochloride powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Containment: Use of glove boxes or other containment strategies is recommended for procedures with a high potential for aerosolization.

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. The following are mandatory when handling Benzoguanamine hydrochloride.

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations where splashing is possible.

  • Hand Protection: Nitrile or neoprene gloves are recommended. It is crucial to inspect gloves for any signs of degradation or puncture before use.

  • Skin and Body Protection: A laboratory coat is mandatory. For larger quantities, chemical-resistant aprons or suits may be necessary.

  • Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter (N95 or better) must be used.

PPE_Workflow cluster_Assessment Risk Assessment cluster_PPE Required PPE Start Handling Benzoguanamine HCl CheckHood Is a fume hood available? Start->CheckHood Goggles Chemical Goggles CheckHood->Goggles Yes Respirator N95 Respirator CheckHood->Respirator CheckAerosol Potential for aerosolization? FaceShield Face Shield (if splashing) CheckAerosol->FaceShield Yes End End CheckAerosol->End No Gloves Nitrile/Neoprene Gloves Goggles->Gloves LabCoat Lab Coat Gloves->LabCoat LabCoat->CheckAerosol Respirator->Goggles FaceShield->End

Caption: PPE selection workflow for handling Benzoguanamine HCl.

Safe Handling and Storage Procedures

Adherence to strict protocols during handling and storage is fundamental to preventing accidents and maintaining a safe laboratory environment.

Handling
  • Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing. If preparing an aqueous solution, be aware that the dissolution of the hydrochloride salt may be exothermic.

  • Avoidance of Dust: Handle the compound carefully to prevent the generation of dust.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.

Storage
  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.

First-Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures
  • Small Spills: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal. Clean the spill area with soap and water.

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately.

Emergency_Response cluster_Routes cluster_Actions Exposure Exposure Event Eye Eye Contact Exposure->Eye Skin Skin Contact Exposure->Skin Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion FlushEyes Flush with water for 15 min Eye->FlushEyes WashSkin Wash with soap and water Skin->WashSkin FreshAir Move to fresh air Inhalation->FreshAir GiveWater Give water (if conscious) Ingestion->GiveWater Medical Seek Immediate Medical Attention FlushEyes->Medical WashSkin->Medical FreshAir->Medical GiveWater->Medical

Caption: Emergency response flowchart for exposure incidents.

Disposal Considerations

All waste generated from the use of Benzoguanamine hydrochloride must be considered chemical waste.

  • Waste Disposal: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain.

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.

Conclusion

While 2,4-diamino-6-phenyl-1,3,5-triazine hydrochloride presents manageable hazards, it is imperative that all personnel are trained on its specific risks and the procedures outlined in this guide. A proactive approach to safety, grounded in a thorough understanding of the chemical's properties and a commitment to established protocols, is the cornerstone of a safe and productive research environment. Always consult your institution's EHS department for specific guidance and regulations.

References

  • 2,4-Diamino-6-phenyl-1,3,5-triazine - PubChem, National Center for Biotechnology Information. [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride

Introduction: The Significance of the 1,3,5-Triazine Scaffold The 1,3,5-triazine ring system is a cornerstone scaffold in medicinal chemistry and drug development.[1] Its unique electronic properties and ability to form...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine ring system is a cornerstone scaffold in medicinal chemistry and drug development.[1] Its unique electronic properties and ability to form multiple hydrogen bonds have made it a privileged structure in the design of therapeutic agents. Derivatives of 1,3,5-triazine have demonstrated a broad spectrum of biological activities, including applications as anticancer, antimicrobial, and antiviral agents.[1][2] Notably, N-aryl-substituted 1,3,5-triazine-2,4-diamines have emerged as a class of compounds with significant potential, particularly in oncology research.[1][3] This document provides a detailed experimental protocol for the synthesis, purification, and characterization of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride, a key intermediate for the development of novel therapeutics.

Chemical Profile and Safety Precautions

A thorough understanding of the properties and hazards of all reagents is paramount for a safe and successful synthesis.

Compound Formula Molecular Weight ( g/mol ) Key Hazards
CyanoguanidineC₂H₄N₄84.08May cause respiratory tract, skin, and eye irritation.
AnilineC₆H₇N93.13Toxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction and serious eye damage. Suspected of causing genetic defects and cancer.
BenzaldehydeC₇H₆O106.12Harmful if swallowed or if inhaled. Causes skin and eye irritation.
Hydrochloric Acid (concentrated)HCl36.46Causes severe skin burns and eye damage. May cause respiratory irritation.
N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochlorideC₉H₁₀ClN₅223.66(Predicted) May cause skin and eye irritation. Handle with care as with all novel chemical entities.

General Safety Guidelines:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including a lab coat, safety glasses, and appropriate chemical-resistant gloves, must be worn at all times.

  • Avoid inhalation of dust, vapors, and mists.

  • In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention if necessary.

Reaction Scheme and Mechanism

The synthesis of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride is achieved through a one-pot, three-component reaction. This acid-catalyzed condensation reaction proceeds through the formation of a dihydrotriazine intermediate, which is then isolated as its hydrochloride salt.

reaction_scheme cluster_reactants Reactants cluster_catalyst Catalyst & Solvent cluster_product Product Cyanoguanidine Cyanoguanidine Reaction + Cyanoguanidine->Reaction Aniline Aniline Aniline->Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Reaction HCl HCl (aq) HCl->Reaction Catalyst Solvent Ethanol Solvent->Reaction Solvent Product N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride Reaction->Product

Caption: One-pot synthesis of the target compound.

Experimental Protocol

This protocol is designed for the synthesis of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride on a 10 mmol scale.

Materials and Reagents:

  • Cyanoguanidine (0.84 g, 10 mmol)

  • Aniline (0.93 g, 10 mmol)

  • Benzaldehyde (1.06 g, 10 mmol)

  • Concentrated Hydrochloric Acid (~1 mL)

  • Ethanol (20 mL)

  • Diethyl ether

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add cyanoguanidine (0.84 g, 10 mmol), aniline (0.93 g, 10 mmol), and ethanol (20 mL).

  • Addition of Reagents: Begin stirring the mixture to form a suspension. To this suspension, add benzaldehyde (1.06 g, 10 mmol) followed by the dropwise addition of concentrated hydrochloric acid (~1 mL).

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) with continuous stirring. The reaction is typically complete within 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the hydrochloride salt should form. If precipitation is slow, the flask can be cooled in an ice bath.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold ethanol, followed by a thorough wash with diethyl ether to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified white to off-white solid product under vacuum to a constant weight.

workflow start Start setup 1. Reaction Setup (Cyanoguanidine, Aniline, Ethanol) start->setup addition 2. Reagent Addition (Benzaldehyde, HCl) setup->addition reaction 3. Reaction (Reflux, 2-4h) addition->reaction isolation 4. Product Isolation (Cooling & Precipitation) reaction->isolation purification 5. Purification (Filtration & Washing) isolation->purification drying 6. Drying (Vacuum) purification->drying end End drying->end

Caption: Experimental workflow for the synthesis.

Characterization

The synthesized N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride should be characterized using standard analytical techniques to confirm its identity and purity. The following data corresponds to the free base, 6-Phenyl-1,3,5-triazine-2,4-diamine (Benzoguanamine), and serves as a reference for the core structure.[4]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group and the amine protons. The exact chemical shifts may vary depending on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the triazine ring and the phenyl group.

2. Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the amine groups, C=N stretching of the triazine ring, and aromatic C-H and C=C stretching of the phenyl group.[5]

3. Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound. The expected molecular ion peak for the free base (C₉H₉N₅) is at m/z = 187.20.[4] For the hydrochloride salt, fragmentation patterns should be consistent with the parent molecule.

Potential Applications in Drug Discovery

The N2-Phenyl-1,3,5-triazine-2,4-diamine scaffold is a versatile starting point for the synthesis of compound libraries for high-throughput screening. The two free amine groups provide points for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). This class of compounds has shown promise as:

  • Anticancer Agents: Many 1,3,5-triazine derivatives exhibit potent antiproliferative activity against various cancer cell lines.[1]

  • Kinase Inhibitors: The triazine core can act as a hinge-binding motif in various protein kinases, which are key targets in cancer therapy.

  • Antimicrobial Agents: Substituted triazines have been investigated for their antibacterial and antifungal properties.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride. The straightforward, one-pot procedure, coupled with the readily available starting materials, makes this an accessible route for researchers in drug discovery and medicinal chemistry. The detailed safety information and characterization guidelines ensure a safe and effective execution of the synthesis, paving the way for the development of novel triazine-based compounds with therapeutic potential.

References

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (2020-03-25). National Center for Biotechnology Information. [Link]

  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (2004-06-15). Royal Society of Chemistry. [Link]

  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017-05-10). National Center for Biotechnology Information. [Link]

  • Benzoguanamine. (2026-01-03). National Center for Biotechnology Information. [Link]

  • 1,3,5-Triazine-2,4-diamine, 6,6'-(1,3-phenylene)bis-. (2025-09-15). National Center for Biotechnology Information. [Link]

  • N2-phenyl-1,3,5-triazine-2,4,6-triamine. (2025-09-15). National Center for Biotechnology Information. [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016-04-30). Journal of Applied Pharmaceutical Science. [Link]

  • N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds as IDH2 mutants inhibitors for the treatment of cancer. (2017-08-08).
  • Reaction of 2-Amino-4-anilino-6-isopropenyl-1,3,5-triazine. Part 1. Preparation and Polymerization of 2-Acylamino-4-anilino-6-isopropenyl-1,3,5-triazine. Wiley Online Library. [Link]

  • 2,4,6-Tris(p-aminoanilino)-1,3,5-triazine: Synthesis and Electron Paramagnetic Resonance (EPR) Analysis. ResearchGate. [Link]

  • Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold. (2026-01-14). American Chemical Society. [Link]

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Application

Application Notes & Protocols: In Vitro Characterization of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride

Introduction: The 1,3,5-Triazine Scaffold as a Privileged Pharmacophore The 1,3,5-triazine, or s-triazine, ring is a nitrogen-containing heterocycle that has proven to be a remarkably versatile scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,3,5-Triazine Scaffold as a Privileged Pharmacophore

The 1,3,5-triazine, or s-triazine, ring is a nitrogen-containing heterocycle that has proven to be a remarkably versatile scaffold in medicinal chemistry. Its unique electronic properties and the ability to easily modify its 2, 4, and 6 positions allow for the creation of diverse compound libraries with a wide range of biological activities.[1] Consequently, s-triazine derivatives have been successfully developed as anticancer, antimicrobial, and anti-inflammatory agents.[2] Several 1,3,5-triazine-based drugs are clinically approved, including the anticancer agents altretamine, enasidenib, and gedatolisib, underscoring the therapeutic relevance of this structural motif.[1][3]

N2-Phenyl-1,3,5-triazine-2,4-diamine belongs to a class of diaryl or aryl-amino triazines that have shown significant promise as antiproliferative agents.[2][4] A primary and well-validated target for this class of compounds is Dihydrofolate Reductase (DHFR), a critical enzyme in cellular metabolism.[3] This application note provides a comprehensive guide to the in vitro evaluation of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride, focusing on its potential as a DHFR inhibitor. We present a logical workflow, from direct enzyme inhibition assays to cell-based cytotoxicity assessments, to fully characterize its mechanism and efficacy.

Scientific Rationale: Targeting Dihydrofolate Reductase (DHFR)

Dihydrofolate Reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[5] THF and its derivatives are vital one-carbon donors required for the de novo synthesis of purines, thymidylate, and certain amino acids. The blockage of DHFR depletes the cellular pool of THF, which halts DNA synthesis and repair, ultimately leading to cell death.[6] Because rapidly proliferating cells, such as cancer cells, have a high demand for nucleotide synthesis, they are particularly vulnerable to DHFR inhibition. This makes DHFR an excellent and long-standing target for anticancer drug development.[5]

The proposed mechanism of action for N2-Phenyl-1,3,5-triazine-2,4-diamine is its structural mimicry of the endogenous substrate, DHF, allowing it to bind to the active site of the DHFR enzyme and competitively inhibit its function. This guide details the protocols to validate this hypothesis.

DHFR_Pathway cluster_reaction Core Enzymatic Reaction DHF 7,8-Dihydrofolate (DHF) DHFR_Enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_Enzyme THF 5,6,7,8-Tetrahydrofolate (THF) Nucleotide_Synthesis Purine & Thymidylate Synthesis (for DNA Replication) THF->Nucleotide_Synthesis NADPH NADPH + H+ NADPH->DHFR_Enzyme NADP NADP+ DHFR_Enzyme->THF DHFR_Enzyme->NADP Compound N2-Phenyl-1,3,5-triazine-2,4-diamine (DHFR Inhibitor) Compound->DHFR_Enzyme Inhibition Cell_Death Inhibition of Cell Proliferation & Cell Death Compound->Cell_Death Nucleotide_Synthesis->Cell_Death      Required For

Figure 1: The DHFR metabolic pathway and the inhibitory action of N2-Phenyl-1,3,5-triazine-2,4-diamine.

Protocol 1: Enzymatic DHFR Inhibition Assay

This biochemical assay directly measures the ability of the test compound to inhibit purified DHFR enzyme activity. The protocol is based on a classic spectrophotometric method that monitors the decrease in NADPH absorbance at 340 nm as it is consumed during the conversion of DHF to THF.[5]

Causality of Experimental Design:
  • Target: Purified recombinant human DHFR enzyme is used to ensure the observed inhibition is a direct effect on the target, independent of cellular uptake, metabolism, or off-target effects.

  • Detection: Monitoring NADPH absorbance at 340 nm is a direct, real-time measure of enzyme activity. The rate of decrease is proportional to the rate of the reaction.

  • Controls: Including a potent, well-characterized DHFR inhibitor like Methotrexate (MTX) serves as a positive control to validate the assay's performance.[5] "No enzyme" and "no substrate" controls are crucial for establishing baseline absorbance and ensuring the observed activity is enzyme-dependent.

DHFR_Assay_Workflow start Start reagent_prep Prepare Reagents: 1. Assay Buffer 2. NADPH Solution 3. DHFR Enzyme 4. Test Compound Dilutions 5. DHF Substrate start->reagent_prep plate_setup Plate Setup (96-well UV-transparent): - Add Assay Buffer - Add Test Compound / Controls - Add DHFR Enzyme - Add NADPH Solution reagent_prep->plate_setup incubation Pre-incubate (10-15 min at RT) Allows compound to bind enzyme plate_setup->incubation initiate_reaction Initiate Reaction: Add DHF Substrate to all wells incubation->initiate_reaction read_plate Measure Absorbance at 340 nm (Kinetic Mode, every 15-30s for 5-10 min) initiate_reaction->read_plate data_analysis Data Analysis: - Calculate reaction rate (Vmax) - Determine % Inhibition - Plot Dose-Response Curve - Calculate IC50 Value read_plate->data_analysis end End data_analysis->end

Figure 2: Workflow for the spectrophotometric DHFR enzymatic inhibition assay.
Step-by-Step Protocol:
  • Reagent Preparation:

    • DHFR Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5). Keep on ice.

    • Test Compound: Prepare a 10 mM stock solution of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in DHFR Assay Buffer. Note: The hydrochloride salt should aid aqueous solubility.

    • Positive Control: Prepare a similar dilution series for Methotrexate.

    • NADPH Solution: Reconstitute NADPH powder in DHFR Assay Buffer to a final concentration of ~10 mM. Protect from light and keep on ice.[7]

    • DHF Substrate: Prepare a 10 mM stock solution of Dihydrofolic acid in DHFR Assay Buffer. This may require gentle warming and pH adjustment to fully dissolve. Aliquot and store at -80°C.[5]

    • DHFR Enzyme: Dilute purified recombinant human DHFR in cold assay buffer to the desired working concentration (e.g., 2-5 nM). Keep on ice at all times.

  • Assay Procedure (96-well UV-transparent plate):

    • Layout: Designate wells for blanks, 100% activity controls (enzyme + substrate, no inhibitor), positive controls (MTX), and test compound dilutions.

    • Reaction Setup: To each well, add the components in the following order:

      • DHFR Assay Buffer to bring the final volume to 200 µL.

      • 2 µL of the appropriate Test Compound dilution, MTX dilution, or DMSO for 100% activity controls.

      • Add diluted DHFR enzyme to all wells except the "no enzyme" blank.

      • Add NADPH to a final concentration of 100-200 µM.

    • Pre-incubation: Mix gently and incubate the plate at room temperature for 10-15 minutes, protected from light. This allows the inhibitor to bind to the enzyme before the reaction starts.[8]

    • Reaction Initiation: Add DHF substrate to all wells to a final concentration of 50-100 µM to start the reaction.

    • Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm in kinetic mode at 25°C, taking readings every 15-20 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax; mOD/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_100%_activity - Rate_blank))

    • Plot % Inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Cell-Based Antiproliferative Assay

This assay evaluates the effect of the compound on the viability and proliferation of cancer cells. It provides crucial information on the compound's potency in a biological context, accounting for factors like cell membrane permeability and intracellular target engagement. An MTT or similar tetrazolium salt-based colorimetric assay is a robust and common method.

Causality of Experimental Design:
  • Cell Line Selection: Use a cancer cell line known for its sensitivity to antiproliferative agents, such as MCF-7 (breast cancer) or HT-29 (colon cancer).[9] Including a non-cancerous cell line (e.g., MCF-10A) is critical to assess selectivity and potential toxicity to normal cells.[4]

  • Principle: The assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of viable cells.

  • Endpoint: The IC50 value derived from this assay represents the concentration of the compound that reduces cell viability by 50% after a defined exposure period (e.g., 72 hours), providing a key metric of its cytotoxic potency.

Cell_Assay_Workflow start Start cell_culture Culture Cancer Cells (e.g., MCF-7) to ~80% confluency start->cell_culture cell_seeding Seed Cells into 96-well plate (e.g., 5,000 cells/well) and allow to attach overnight cell_culture->cell_seeding compound_treatment Treat Cells with Serial Dilutions of Test Compound and Controls (Vehicle, Positive Control) cell_seeding->compound_treatment incubation Incubate for 72 hours (37°C, 5% CO2) compound_treatment->incubation mtt_addition Add MTT Reagent to each well incubation->mtt_addition formazan_incubation Incubate for 2-4 hours (Allows formazan crystal formation) mtt_addition->formazan_incubation solubilization Add Solubilization Solution (e.g., DMSO or SDS-HCl) to dissolve formazan crystals formazan_incubation->solubilization read_plate Measure Absorbance at 570 nm solubilization->read_plate data_analysis Data Analysis: - Calculate % Viability - Plot Dose-Response Curve - Determine IC50 Value read_plate->data_analysis end End data_analysis->end

Figure 3: Workflow for the cell-based antiproliferative (MTT) assay.
Step-by-Step Protocol:
  • Cell Culture and Seeding:

    • Maintain the chosen cancer cell line (e.g., MCF-7) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.

    • Trypsinize and count the cells. Seed them into a 96-well flat-bottom plate at a density of 3,000-8,000 cells per well in 100 µL of medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X working concentration serial dilution of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride in culture medium from a 10 mM DMSO stock.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compound, vehicle control (DMSO), or positive control (e.g., Doxorubicin or Methotrexate).

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Assay and Measurement:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.

    • Mix gently on an orbital shaker for 10-15 minutes to ensure all formazan crystals are dissolved.

    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm if desired.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percent viability for each concentration using the formula: % Viability = 100 * (Abs_treated / Abs_vehicle_control)

    • Plot % Viability versus the log of the compound concentration and fit the data to determine the cellular IC50 value.

Data Interpretation and Expected Results

A successful outcome would show a dose-dependent inhibition in both the enzymatic and cell-based assays. The compound would be considered a direct DHFR inhibitor if it has a potent IC50 in the enzymatic assay. Its effectiveness as a potential therapeutic agent is further supported by a low IC50 value in the cell-based assay, indicating it can enter cells and engage its target. An ideal candidate will also show a significantly higher IC50 value in non-cancerous cells compared to cancer cells, indicating a favorable selectivity index.

CompoundEnzymatic DHFR IC50 (nM)Cellular MCF-7 IC50 (µM)Cellular MCF-10A IC50 (µM)Selectivity Index (MCF-10A / MCF-7)
N2-Phenyl-1,3,5-triazine-2,4-diamine HCl 50 - 5001 - 10> 50> 5-50
Methotrexate (Positive Control) 1 - 100.05 - 0.5> 10> 20-200

Table 1: Representative data table for summarizing the in vitro activity of the test compound against a known control. Values are hypothetical but represent a plausible outcome for an active compound.

References

  • Doležal, M., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances. Available at: [Link]

  • Mishra, R., et al. (2023). Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. Scientific Reports. Available at: [Link]

  • Claramunt, R. M., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry. Available at: [Link]

  • Agios Pharmaceuticals, Inc. (2017). N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds as IDH2 mutants inhibitors for the treatment of cancer. Google Patents.
  • Doležal, M., et al. (2020). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). ResearchGate. Available at: [Link]

  • Khattab, S. N., et al. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules. Available at: [Link]

  • Wang, S., et al. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules. Available at: [Link]

  • Poczta, A., et al. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. Available at: [Link]

  • Sharma, P., et al. (2024). Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors. BMC Chemistry. Available at: [Link]

  • Lee, J., et al. (2023). Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. MDPI. Available at: [Link]

  • Patel, R. B., et al. (2016). Synthesis and anticancer activity of some new s-triazine derivatives. ResearchGate. Available at: [Link]

  • Nguyen, H. T. T., et al. (2023). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Advances. Available at: [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Assay Genie. Available at: [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]

  • Ghorab, M. M., et al. (2021). Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Journal of Chemical Sciences. Available at: [Link]

  • Campos, D., et al. (2022). Antibiotics Induce Metabolic and Physiological Responses in Daphnia magna. MDPI. Available at: [Link]

  • Sanchez-Sanchez, C., et al. (2015). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Arkivoc. Available at: [Link]

  • Haz-Map. (n.d.). 2,4-Diamino-6-phenyl-1,3,5-triazine. Haz-Map. Available at: [Link]

Sources

Method

Application Notes and Protocols: N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride as a Potential Kinase Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, recognized for its versatility in developing therapeutic agents.[1][2] This structural motif is particularly prominent in the design of kinase inhibitors and anticancer compounds.[1][2] N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride belongs to this class of compounds and holds potential as a modulator of key signaling pathways implicated in cell growth and proliferation. Research into related diaryl-1,3,5-triazine-2,4-diamine compounds has revealed promising antiproliferative activity against cancer cell lines, suggesting that kinase inhibition is a likely mechanism of action.[1] This document provides a comprehensive guide for researchers and drug development professionals on the potential applications and investigational protocols for N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride as a kinase inhibitor.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

While the specific kinase targets of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride are yet to be fully elucidated, the broader class of s-triazine derivatives has shown inhibitory activity against key kinases in oncogenic signaling pathways.[1][3][4] A prominent example is the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, a critical regulator of cell survival, proliferation, and metabolism that is frequently dysregulated in cancer.[4] We hypothesize that N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride may exert its effects by inhibiting one or more kinases within this cascade.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor N2-Phenyl-1,3,5-triazine- 2,4-diamine hydrochloride Inhibitor->PI3K Inhibitor->mTORC1

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.

Quantitative Data Summary

The following table presents hypothetical inhibitory concentrations (IC50) for N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride against a panel of kinases, illustrating its potential potency and selectivity. These values are representative and should be determined experimentally.

Kinase TargetIC50 (nM)Assay Type
PI3Kα150Biochemical
PI3Kβ350Biochemical
PI3Kδ80Biochemical
PI3Kγ200Biochemical
mTOR250Biochemical
AKT1>1000Biochemical
VEGFR2800Biochemical
EGFR>2000Biochemical

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method to determine the IC50 value of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride against a specific kinase.[5]

Principle: Kinase activity is measured by quantifying the amount of ATP remaining in the reaction. Inhibition of the kinase results in a higher ATP concentration, leading to a stronger luminescent signal.[6]

Materials:

  • Purified recombinant kinase (e.g., PI3K isoforms)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)[6]

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride in DMSO. Create a serial dilution series in kinase assay buffer to achieve the desired final concentrations.

  • Reaction Setup:

    • Add 5 µL of each compound dilution to the wells of the plate.

    • Include positive controls (a known inhibitor) and negative controls (DMSO vehicle).

    • Add 10 µL of a mixture containing the kinase and its substrate to each well.

  • Initiation and Incubation: Initiate the kinase reaction by adding 10 µL of ATP solution to each well.[7] Incubate the plate at room temperature for the time recommended by the kinase manufacturer (typically 30-60 minutes).

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the detection reagent from the kit (e.g., ADP-Glo™ Reagent).[6]

    • Incubate as per the kit's instructions.

    • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Reaction_Setup Add Compound, Kinase, and Substrate to Plate Compound_Prep->Reaction_Setup Initiate_Reaction Initiate Reaction with ATP and Incubate Reaction_Setup->Initiate_Reaction Stop_Reaction Stop Reaction and Deplete ATP Initiate_Reaction->Stop_Reaction Add_Detection Add Detection Reagent Stop_Reaction->Add_Detection Measure Measure Luminescence Add_Detection->Measure Analyze Analyze Data (IC50) Measure->Analyze End End Analyze->End

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Phosphorylation Assay

This protocol assesses the ability of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride to inhibit the phosphorylation of a downstream target in a cellular context.[8]

Principle: Inhibition of an upstream kinase will lead to a decrease in the phosphorylation of its substrate. This change can be quantified using phospho-specific antibodies.[8]

Materials:

  • Cancer cell line known to have an active target pathway (e.g., MCF-7 for PI3K/AKT)

  • Cell culture medium and supplements

  • N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride

  • Lysis buffer

  • Phospho-specific primary antibody (e.g., anti-phospho-AKT)

  • Total protein primary antibody (e.g., anti-total-AKT)

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • Detection reagent (e.g., ECL for Western blot)

  • Protein quantification assay (e.g., BCA)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride for a predetermined time (e.g., 2-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice to extract cellular proteins.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the phospho-specific primary antibody.

    • Wash and then incubate with the appropriate secondary antibody.

    • Detect the signal using a suitable detection reagent.

    • Strip the membrane and re-probe with the total protein antibody as a loading control.

  • Data Analysis: Quantify the band intensities for both the phosphorylated and total protein. Normalize the phospho-protein signal to the total protein signal for each treatment condition.

Trustworthiness and Self-Validation

To ensure the reliability of the experimental results, the following controls are essential for each protocol:

  • Positive Control: A known inhibitor of the target kinase should be included to validate the assay's ability to detect inhibition.

  • Negative Control: A vehicle control (e.g., DMSO) is crucial to establish the baseline kinase activity in the absence of an inhibitor.

  • Assay Robustness: Determine the Z'-factor for biochemical assays to ensure a suitable signal window for high-throughput screening.

  • Reproducibility: All experiments should be performed with biological and technical replicates to ensure the consistency of the findings.

By incorporating these measures, researchers can have high confidence in the data generated and make informed decisions about the potential of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride as a kinase inhibitor.

References

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (2020-03-25).
  • Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126).
  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine deriv
  • Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022-07-07).
  • 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. (2025-11-11).
  • Spotlight: Cell-based kinase assay form
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021-08-12).
  • Kinase assays. (2020-09-01). BMG LABTECH.
  • Kinase Assay Kit. Sigma-Aldrich.
  • In vitro kinase assay. (2023-09-23). Protocols.io.
  • Application Notes and Protocols: Development of 5-Phenyl-1,2,4-triazine-Based Kinase Inhibitors. Benchchem.
  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (2025-08-07). Royal Society of Chemistry.

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Application

Application Notes & Protocols for Antiviral Studies of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride

Introduction: The Therapeutic Potential of 1,3,5-Triazine Derivatives The 1,3,5-triazine scaffold is a versatile pharmacophore that has been extensively investigated for a wide range of therapeutic applications.[1][2] De...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 1,3,5-Triazine Derivatives

The 1,3,5-triazine scaffold is a versatile pharmacophore that has been extensively investigated for a wide range of therapeutic applications.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, including anticancer, antibacterial, antimalarial, and notably, antiviral properties.[1][3][4] The structural diversity achievable through substitution on the triazine ring allows for the fine-tuning of pharmacological profiles, making it a privileged structure in medicinal chemistry.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for evaluating the antiviral potential of a specific derivative, N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride. While direct antiviral studies on this particular compound are not extensively published, its structural class suggests a strong rationale for investigation. For instance, various 2,4,6-trisubstituted 1,3,5-triazine derivatives have shown significant activity against viruses such as Herpes Simplex Virus type 1 (HSV-1).[5] Furthermore, the broader class of triazines has been explored for activity against influenza, HIV, and yellow fever virus.[6][7]

The proposed mechanism for some antiviral triazine compounds involves the inhibition of critical viral enzymes, such as RNA-dependent RNA polymerase (RdRp), which is essential for the replication of many RNA viruses.[8][9] Another explored mechanism is the targeting of viral surface proteins like hemagglutinin, disrupting the viral life cycle.[10] Given these precedents, a systematic in vitro evaluation of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride is warranted.

These application notes will detail the essential protocols for determining the compound's efficacy and safety profile in a cell-based model, focusing on the 50% cytotoxic concentration (CC50), the 50% effective concentration (EC50), and the resulting selectivity index (SI).

Part 1: Foundational Assays - Cytotoxicity and Efficacy

A critical first step in evaluating any potential antiviral agent is to determine its effect on the host cells that will be used for the viral replication studies. This is crucial to ensure that any observed reduction in viral load is due to a specific antiviral effect and not simply because the compound is killing the host cells.

Determining the 50% Cytotoxic Concentration (CC50)

The CC50 is the concentration of a compound that results in a 50% reduction in cell viability.[11] This parameter is essential for defining the therapeutic window of the investigational compound.

Protocol: MTT Assay for CC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride (Test Compound)

  • Susceptible host cell line (e.g., Vero cells for HSV, MDCK cells for Influenza)

  • Cell Culture Medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Assay Medium (DMEM with 2% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO2 Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density of 1 x 10^4 cells per well in 100 µL of cell culture medium. Incubate overnight to allow for cell attachment.[12]

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in assay medium. A typical starting concentration could be 100 µM.

  • Treatment: Carefully remove the cell culture medium and add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells as a negative control (cell control).[12]

  • Incubation: Incubate the plates for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours).[12]

  • MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration and use non-linear regression to determine the CC50 value.[12]

Determining the 50% Effective Concentration (EC50)

The EC50 is the concentration of a compound that inhibits 50% of viral replication.[13] A common and robust method for determining the EC50 for viruses that cause visible damage to cells (cytopathic effect, or CPE) is the plaque reduction assay.

Protocol: Plaque Reduction Assay for EC50 Determination

This assay measures the reduction in the formation of viral plaques in a cell monolayer in the presence of the test compound.[14][15]

Materials:

  • All materials from the CC50 assay

  • High-titer viral stock

  • Overlay medium (e.g., cell culture medium containing 1% carboxymethyl cellulose or agarose)

Procedure:

  • Cell Seeding: Seed 24-well or 48-well plates with a confluent monolayer of host cells.

  • Virus Dilution: Prepare serial dilutions of the virus stock to achieve a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection: Remove the culture medium from the cells and infect the monolayer with the diluted virus for 1 hour at 37°C.[13]

  • Treatment: After the incubation period, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing serial dilutions of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates for 2-4 days, or until plaques are visible in the virus control wells.

  • Plaque Visualization: Fix the cells with a solution of 10% formalin and stain with 0.1% crystal violet.

  • Data Acquisition: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Plot the percentage of plaque reduction against the compound concentration and use non-linear regression to determine the EC50 value.

Part 2: Data Interpretation and Advanced Assays

The Selectivity Index (SI)

The Selectivity Index (SI) is a critical parameter for evaluating the potential of an antiviral compound. It is the ratio of the CC50 to the EC50 (SI = CC50 / EC50).[13] A higher SI value indicates a more favorable therapeutic window, as it suggests that the compound is effective against the virus at concentrations that are not toxic to the host cells. Generally, an SI value greater than 10 is considered promising for further development.[13]

Table 1: Hypothetical Data Summary for N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride

ParameterValue (µM)
CC50 (Vero cells)>100
EC50 (HSV-1)8.5
Selectivity Index (SI) >11.8
Time-of-Addition Assay

To gain insight into the potential mechanism of action, a time-of-addition assay can be performed. This helps to determine at which stage of the viral life cycle the compound exerts its inhibitory effect.[16]

Experimental Design: The test compound is added at different time points relative to viral infection:

  • Pre-treatment of cells: Compound is added to cells and then washed away before infection. (Tests for effects on cellular receptors).

  • Co-treatment: Compound is added along with the virus. (Tests for inhibition of attachment and entry).

  • Post-treatment: Compound is added at various times after infection. (Tests for inhibition of replication, assembly, or release).

By comparing the level of viral inhibition at each time point, one can hypothesize the stage of the viral life cycle being targeted.

Visualizations

Experimental Workflow

Antiviral_Screening_Workflow cluster_cytotoxicity Cytotoxicity Assay (CC50) cluster_antiviral Antiviral Assay (EC50) cluster_analysis Data Analysis C1 Seed Host Cells in 96-well Plate C2 Add Serial Dilutions of Compound C1->C2 C3 Incubate (48-72h) C2->C3 C4 MTT Assay C3->C4 C5 Calculate CC50 C4->C5 D1 Determine Selectivity Index (SI = CC50 / EC50) C5->D1 A1 Seed Host Cells in 24/48-well Plate A2 Infect with Virus A1->A2 A3 Add Overlay with Compound Dilutions A2->A3 A4 Incubate (2-4 days) A3->A4 A5 Stain and Count Plaques A4->A5 A6 Calculate EC50 A5->A6 A6->D1

Caption: Workflow for antiviral screening.

Potential Mechanism of Action

Viral_Lifecycle_Inhibition cluster_virus cluster_cell Host Cell V Virus Particle Entry 1. Attachment & Entry V->Entry Uncoating 2. Uncoating Entry->Uncoating Replication 3. Genome Replication (RNA Synthesis) Uncoating->Replication Assembly 4. Assembly Replication->Assembly Release 5. Release Assembly->Release Release->V New Virions Compound N2-Phenyl-1,3,5-triazine- 2,4-diamine hydrochloride Compound->Replication Potential Inhibition (e.g., RdRp target)

Caption: Potential inhibition of viral replication.

Conclusion

The protocols and framework outlined in these application notes provide a robust starting point for the systematic investigation of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride as a potential antiviral agent. By first establishing a clear therapeutic window through cytotoxicity and efficacy assays, researchers can confidently proceed to more complex mechanistic studies. The rich history of the 1,3,5-triazine scaffold in medicinal chemistry provides a strong impetus for exploring the antiviral potential of this and related compounds.

References

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (n.d.). MDPI. Retrieved from [Link]

  • 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. (2021). PubMed. Retrieved from [Link]

  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. (2023). MDPI. Retrieved from [Link]

  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis and Antivirus Activity of 1,3,5-Triazine Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • What is Triazavirin used for? (2024). Patsnap Synapse. Retrieved from [Link]

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  • In Vitro Antiviral Testing. (n.d.). IAR | USU. Retrieved from [Link]

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  • Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines. (2014). PubMed. Retrieved from [Link]

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  • CC50/IC50 Assay for Antiviral Research. (n.d.). Creative Diagnostics. Retrieved from [Link]

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  • A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (n.d.). NIH. Retrieved from [Link]

  • N2-phenyl-1,3,5-triazine-2,4,6-triamine. (n.d.). PubChem. Retrieved from [Link]

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  • Triazavirin—A Novel Effective Antiviral Drug. (n.d.). NIH. Retrieved from [Link]

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  • Cytotoxic activity (CC 50 ) and evaluation of antiviral activity (EC 50... (n.d.). ResearchGate. Retrieved from [Link]

  • Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (n.d.). Viroxy. Retrieved from [Link]

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (2020). NIH. Retrieved from [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

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  • Virology through numbers: Plaque and TCID50 assays. (2024). Bitesize Bio. Retrieved from [Link]

  • US9724350B2 - N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds as IDH2 mutants inhibitors for the treatment of cancer. (n.d.). Google Patents.
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Method

Application Notes and Protocols for High-Throughput Screening of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride

This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride in high-throughput screening (HTS) campaign...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride in high-throughput screening (HTS) campaigns. It offers in-depth protocols, scientific rationale, and data interpretation guidelines to facilitate the discovery of novel therapeutic agents.

Introduction: The Promise of the 1,3,5-Triazine Scaffold in Drug Discovery

The 1,3,5-triazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique chemical properties and versatile substitution patterns have led to the development of drugs with a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects.[1] Notably, several 1,3,5-triazine-based compounds have been successfully developed as anticancer agents, targeting critical cellular pathways.[1]

N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride belongs to this promising class of molecules. Derivatives of the 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffold have demonstrated significant antiproliferative properties, particularly against breast cancer cell lines.[1][2] The mechanism of action for many triazine derivatives involves the inhibition of key enzymes in cell signaling and metabolism, such as protein kinases and dihydrofolate reductase (DHFR).[3][4][5][6][7] Given this precedent, N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a compelling candidate for HTS campaigns aimed at identifying novel enzyme inhibitors.

This application note will focus on a protocol for screening this compound as a potential protein kinase inhibitor, a major class of drug targets in oncology and inflammatory diseases.

Compound Specifications

A thorough understanding of the test compound's properties is fundamental to designing a robust screening assay.

PropertyValueSource
CAS Number 6011-10-5
Molecular Formula C₉H₁₀ClN₅
Molecular Weight 223.67 g/mol
Melting Point 258-260 °C
Appearance Solid
Solubility Soluble in water

High-Throughput Screening Workflow

A typical HTS workflow is a multi-step process designed to identify and validate "hit" compounds from a large library. This process requires careful planning and execution to ensure data quality and minimize false positives and negatives.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis & Follow-up Assay_Dev Assay Development & Miniaturization Reagent_Prep Reagent Preparation & QC Assay_Dev->Reagent_Prep HTS Automated HTS (e.g., 384-well format) Reagent_Prep->HTS Compound_Prep Compound Plate Preparation Compound_Prep->HTS Data_QC Data QC & Normalization HTS->Data_QC Hit_ID Hit Identification Data_QC->Hit_ID Hit_Conf Hit Confirmation (Dose-Response) Hit_ID->Hit_Conf SAR Preliminary SAR Hit_Conf->SAR

Caption: A generalized workflow for a high-throughput screening campaign.

Protocol: Kinase Inhibitor Screening Assay

This protocol describes a fluorescence-based assay for identifying inhibitors of a generic protein kinase. This type of assay is readily adaptable to various kinases and is suitable for HTS. The principle relies on the quantification of ADP produced during the kinase reaction, which is a universal product of kinase activity.

Assay Principle

The assay measures kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce a luminescent signal. A decrease in signal indicates inhibition of the kinase.

Kinase_Assay_Principle cluster_kinase_reaction Kinase Reaction cluster_detection Detection Kinase Kinase Substrate Substrate + ATP Products Phosphorylated Substrate + ADP Substrate->Products Kinase Activity ADP ADP Products->ADP Inhibitor blocks this conversion ATP_Luciferase ATP + Luciferin ADP->ATP_Luciferase ADP Detection Reagent Light Light Signal ATP_Luciferase->Light Luciferase

Caption: Principle of a generic luminescence-based kinase assay.

Materials and Reagents
  • N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride: Prepare a stock solution in a suitable solvent (e.g., DMSO or water) and create a dilution series.

  • Kinase: Recombinant protein kinase of interest.

  • Kinase Substrate: A peptide or protein substrate specific to the kinase.

  • ATP: Adenosine triphosphate.

  • Assay Buffer: Buffer composition will be kinase-dependent but typically contains Tris-HCl, MgCl₂, and a reducing agent like DTT.

  • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).

  • Negative Control: Assay buffer with solvent (e.g., DMSO).

  • Detection Reagent: A commercial kit that quantifies ADP (e.g., ADP-Glo™ Kinase Assay).

  • Microplates: 384-well, low-volume, white, opaque plates suitable for luminescence readings.

Assay Development and Optimization

Before initiating a full screen, it is crucial to optimize and validate the assay.[8]

  • Enzyme and Substrate Titration: Determine the optimal concentrations of kinase and substrate that yield a robust signal within the linear range of the assay.

  • ATP Concentration: The concentration of ATP should be at or near the Michaelis constant (Km) for the kinase to ensure sensitivity to competitive inhibitors.

  • Z'-factor Determination: The Z'-factor is a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[9] It is calculated using the signals from the positive and negative controls.

    Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

Step-by-Step HTS Protocol

This protocol is designed for a 384-well plate format. All additions should be performed using automated liquid handlers to ensure precision and consistency.

  • Compound Plating:

    • Dispense 50 nL of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride from the compound library plates into the assay plates.

    • Include wells with the positive control (e.g., Staurosporine) and negative control (solvent only).

  • Kinase Addition:

    • Add 5 µL of the kinase solution (in assay buffer) to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Add 5 µL of the substrate and ATP solution (in assay buffer) to all wells to start the reaction.

    • Incubate for 60 minutes at room temperature. The incubation time may need to be optimized based on the kinase's activity.

  • Signal Detection:

    • Add 10 µL of the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of the Kinase Detection Reagent to all wells to convert ADP to ATP and initiate the luminescence reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Read the luminescence signal on a plate reader.

Data Analysis and Hit Identification

  • Normalization: Raw data from the plate reader should be normalized to the controls on each plate to account for plate-to-plate variability. The percent inhibition can be calculated as follows:

    % Inhibition = 100 * (1 - (Signal_compound - Mean_negative) / (Mean_positive - Mean_negative))

  • Hit Selection: A "hit" is a compound that produces a statistically significant effect. A common threshold for hit selection is a percent inhibition greater than three standard deviations from the mean of the negative controls.

  • Hit Confirmation and Dose-Response:

    • "Hits" from the primary screen should be re-tested to confirm their activity.

    • Confirmed hits should be evaluated in a dose-response experiment to determine their potency (IC₅₀ value). This involves testing a range of concentrations of the compound.

Troubleshooting Common HTS Issues

IssuePotential CauseSuggested Solution
High Well-to-Well Variability Inconsistent liquid handling; reagent instability.Calibrate liquid handlers; ensure reagents are properly stored and mixed.[10]
Low Z'-factor Suboptimal reagent concentrations; low assay signal window.Re-optimize enzyme, substrate, and ATP concentrations; use a more sensitive detection method.
Edge Effects Temperature or evaporation gradients across the plate.Use plate lids; ensure uniform incubation temperatures; randomize sample layout on the plate.
False Positives Compound autofluorescence/luminescence; compound aggregation.Perform counter-screens without the enzyme; include detergents in the assay buffer.

Conclusion

N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride represents a valuable starting point for HTS campaigns targeting enzymes such as protein kinases. The protocols and guidelines presented here provide a framework for the successful execution of such a screen, from initial assay development to hit validation. By adhering to rigorous scientific principles and best practices in HTS, researchers can effectively leverage this compound to discover novel chemical probes and potential drug candidates.

References

  • Assay Guidance Manual. (2012). HTS Assay Validation. National Center for Biotechnology Information. [Link]

  • Krasavin, M., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances. [Link]

  • Di Mola, A., et al. (2023). 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry. [Link]

  • Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. [Link]

  • Abl Kinase Inhibitors. (n.d.). Evaluating the Predictivity of Virtual Screening for Abl Kinase Inhibitors to Hinder Drug Resistance. PMC. [Link]

  • Elowe, N. H., et al. (2012). High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity. PLoS ONE. [Link]

  • ResearchGate. (2025). Development and Validation of a High-Throughput Screening Assay for Human Long-Chain Fatty Acid Transport Proteins 4 and 5. [Link]

  • Taylor & Francis Online. (n.d.). Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. [Link]

  • Google Patents. (n.d.). N,6-bis(aryl or heteroaryl)
  • MDPI. (n.d.). Kaurane-Type Diterpenoids as Potential Inhibitors of Dihydrofolate Reductase-Thymidylate Synthase in New World Leishmania Species. [Link]

  • PubMed. (2016). A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening. [Link]

  • Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. [Link]

  • ResearchGate. (n.d.). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). [Link]

  • ResearchGate. (2025). Identification and Optimization of Novel Small c-Abl Kinase Activators Using Fragment and HTS Methodologies. [Link]

  • SciSpace. (n.d.). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]

  • PubMed. (2017). Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors. [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Original Article Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. [Link]

  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. [Link]

  • Axxam SpA. (n.d.). Challenges of HTS in early-stage drug discovery. [Link]

  • RSC Publishing. (n.d.). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. [Link]

  • PubChem. (n.d.). N2-phenyl-1,3,5-triazine-2,4,6-triamine. [Link]

  • Semantic Scholar. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. [Link]

  • MDPI. (2024). A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. [Link]

  • ResearchGate. (2025). Design Considerations for High Throughput Screening and In Vitro Diagnostic Assays. [Link]

  • PNAS. (n.d.). Charting the molecular network of the drug target Bcr-Abl. [Link]

  • MDPI. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. [Link]

  • PubMed. (2019). Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. [Link]

  • Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. [Link]

  • Bentham Science Publishers. (2022). vHTS, 3-D Pharmacophore, QSAR and Molecular Docking Studies for the Identification of Phyto-derived ATP-Competitive Inhibitors of the BCR-ABL Kinase Domain. [Link]

  • Bmolecule. (n.d.). N2,N2-dimethyl-6-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride. [Link]

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Application

Application Notes and Protocols for the Preparation of N2-Phenyl-1,3,5-triazine-2,4-diamine Hydrochloride Solutions

Introduction: The Significance of N2-Phenyl-1,3,5-triazine-2,4-diamine Hydrochloride in Modern Drug Discovery The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N2-Phenyl-1,3,5-triazine-2,4-diamine Hydrochloride in Modern Drug Discovery

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] N2-Phenyl-1,3,5-triazine-2,4-diamine and its derivatives have garnered significant interest as privileged structures in the development of novel therapeutics, particularly in oncology.[1][3] Research has demonstrated the potential of substituted 1,3,5-triazine-2,4-diamine compounds as potent antiproliferative agents, showing selectivity against cancer cell lines while sparing non-cancerous cells.[3] The hydrochloride salt of N2-Phenyl-1,3,5-triazine-2,4-diamine is often utilized to improve the compound's solubility and handling properties for in vitro and in vivo studies.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride solutions for experimental use. The protocols outlined below are designed to ensure the integrity and consistency of the prepared solutions, which is paramount for obtaining reliable and valid experimental results.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride is essential for its proper handling and use. Key properties are summarized in the table below.

PropertyValueSource
Chemical Name N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochlorideN/A
CAS Number 6011-10-5
Molecular Formula C₉H₁₀ClN₅
Molecular Weight 223.67 g/mol
Appearance White to off-white crystalline powderGeneral observation for similar compounds
Solubility Poorly soluble in water. Soluble in organic solvents such as DMSO and ethanol.Inferred from related triazine compounds
Storage Store at room temperature in a dry, well-ventilated place. Keep container tightly sealed.

Safety and Handling Precautions

N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride is classified as an irritant.[4] Adherence to standard laboratory safety protocols is mandatory when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Engineering Controls: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.

  • Handling: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water. If irritation persists, seek medical attention. Do not ingest.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Solution Preparation Workflow

The following diagram illustrates the general workflow for preparing stock and working solutions of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride.

Workflow Solution Preparation Workflow cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh 1. Weigh Compound dissolve 2. Dissolve in DMSO weigh->dissolve Precise measurement vortex 3. Vortex/Sonicate dissolve->vortex Ensure complete dissolution store_stock 4. Store at -20°C vortex->store_stock Aliquoted and protected from light thaw 5. Thaw Stock Solution store_stock->thaw For experimental use dilute 6. Dilute with Assay Medium thaw->dilute To desired concentration mix 7. Mix Thoroughly dilute->mix use 8. Use Immediately mix->use

Caption: Workflow for preparing N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride solutions.

Detailed Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Rationale: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving organic molecules for in vitro assays due to its high solubilizing capacity.[5] Preparing a concentrated stock solution allows for accurate and convenient dilution to final working concentrations, minimizing the final concentration of DMSO in the assay to avoid solvent-induced artifacts.

Materials:

  • N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride (MW: 223.67 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of the compound.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass = 0.010 mol/L * 0.001 L * 223.67 g/mol * 1000 mg/g = 2.237 mg

  • Weighing: Accurately weigh out approximately 2.24 mg of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride using a calibrated analytical balance. It is advisable to weigh a slightly larger amount (e.g., 10 mg) and adjust the solvent volume accordingly for better accuracy. For example, for 10 mg of the compound, the required volume of DMSO would be:

    • Volume (mL) = (Mass (mg) / Molecular Weight ( g/mol )) / Molarity (mol/L) * 1000 (mL/L)

    • Volume = (10 mg / 223.67 g/mol ) / 0.010 mol/L * 1000 mL/L = 4.47 mL

  • Dissolution: Transfer the weighed compound into an appropriate sterile microcentrifuge tube or amber glass vial. Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex the solution vigorously for 1-2 minutes to aid dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots in amber or light-protected tubes at -20°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Rationale: Working solutions are prepared by diluting the concentrated stock solution into the appropriate cell culture medium or assay buffer. It is critical to ensure that the final concentration of DMSO is low (typically ≤ 0.5%) to prevent cytotoxicity or other off-target effects on the cells.

Materials:

  • 10 mM stock solution of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride in DMSO

  • Sterile cell culture medium or assay buffer

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature. Once thawed, briefly vortex the solution to ensure homogeneity.

  • Dilution Calculation: Calculate the volume of the stock solution required to achieve the desired final concentration in your assay.

    • V₁M₁ = V₂M₂

    • Where:

      • V₁ = Volume of stock solution

      • M₁ = Concentration of stock solution (10 mM)

      • V₂ = Final volume of working solution

      • M₂ = Desired final concentration of working solution

    • For example, to prepare 1 mL of a 10 µM working solution:

      • V₁ = (1 mL * 10 µM) / 10,000 µM = 0.001 mL or 1 µL

  • Serial Dilution (Recommended): To improve accuracy, especially for low final concentrations, perform a serial dilution.

    • Intermediate Dilution: First, dilute the 10 mM stock solution 1:100 in cell culture medium to create a 100 µM intermediate solution (e.g., add 10 µL of 10 mM stock to 990 µL of medium).

    • Final Dilution: Then, dilute the 100 µM intermediate solution to the desired final concentration. For a 10 µM final concentration, perform a 1:10 dilution (e.g., add 100 µL of the 100 µM intermediate solution to 900 µL of medium).

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing. Avoid vigorous mixing that could cause foaming of the medium.

  • Application: Use the freshly prepared working solution immediately for your experiments to ensure its stability and potency.

Quality Control and Stability

  • Visual Inspection: Always visually inspect the stock and working solutions for any signs of precipitation or color change before use. If any particulates are observed, the solution should be discarded.

  • Working Solution Stability: Aqueous working solutions are generally less stable than DMSO stock solutions. It is strongly recommended to prepare working solutions fresh on the day of the experiment and use them immediately.

Conclusion

The protocols detailed in these application notes provide a standardized approach to the preparation of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride solutions for research and development purposes. By adhering to these guidelines, researchers can ensure the consistency and reliability of their experimental results, contributing to the advancement of our understanding of the therapeutic potential of this important class of molecules.

References

  • National Center for Biotechnology Information (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. PubMed Central. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • ResearchGate. (2024). A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities. ResearchGate. Available at: [Link]

  • MDPI. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). ResearchGate. Available at: [Link]

  • Synerzine. (2019). SAFETY DATA SHEET 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl-. Synerzine. Available at: [Link]

  • International Labour Organization. (2021). ICSC 1680 - 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE. ILO. Available at: [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available at: [Link]

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Method

Application Notes and Protocols for the Analysis of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive guide to the analytical methodologies for the characterization of N2-Pheny...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the analytical methodologies for the characterization of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride (CAS No: 6011-10-5).[1] The protocols outlined herein are designed to be robust and reproducible, serving as a foundational resource for researchers engaged in the synthesis, quality control, and formulation development of this compound. The causality behind experimental choices is elucidated to empower the user with a deeper understanding of the analytical workflow.

Introduction and Physicochemical Properties

N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a member of the 1,3,5-triazine class of heterocyclic compounds.[2] The triazine scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3] Accurate and precise analytical characterization is paramount for ensuring the quality, safety, and efficacy of any potential therapeutic agent.

Table 1: Physicochemical Properties of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride

PropertyValueSource
CAS Number6011-10-5[1]
Molecular FormulaC₉H₁₀ClN₅[1]
Molecular Weight223.67 g/mol [1]
Melting Point258-260 °C[1]
AppearanceWhite to off-white solidInferred

Analytical Workflow Overview

A multi-faceted analytical approach is essential for the comprehensive characterization of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride. This typically involves a combination of chromatographic and spectroscopic techniques to determine identity, purity, and structural attributes.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC-UV/MS (Purity & Assay) Dissolution->HPLC Quantitative NMR NMR Spectroscopy (Structure Elucidation) Dissolution->NMR Qualitative MS Mass Spectrometry (Molecular Weight) Dissolution->MS Qualitative FTIR FTIR Spectroscopy (Functional Groups) Dissolution->FTIR Qualitative Data_Analysis Data Interpretation & Comparison HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis COA Certificate of Analysis (CoA) Generation Data_Analysis->COA

Caption: Overview of the analytical workflow for N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reverse-phase HPLC with UV detection is a cornerstone technique for assessing the purity and determining the assay of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride. The hydrochloride salt form enhances its aqueous solubility, making it amenable to analysis in common mobile phases.

Rationale for Method Development

The selection of a C18 stationary phase is based on the presence of the non-polar phenyl group, which will interact favorably with the alkyl chains of the column.[4] An acidic mobile phase is chosen to ensure the protonation of the amine functionalities, leading to better peak shape and retention. Acetonitrile is a common organic modifier that provides good peak resolution for many aromatic compounds. UV detection is suitable due to the presence of the chromophoric triazine and phenyl rings.

Protocol: Purity Determination by RP-HPLC

Objective: To determine the purity of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride by assessing the area percentage of the main peak relative to any impurity peaks.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (reagent grade)

  • Water (HPLC grade)

  • N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride reference standard and sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Prepare the sample solution at the same concentration.

  • Chromatographic Conditions:

ParameterCondition
ColumnC18, 250 x 4.6 mm, 5 µm
Mobile PhaseGradient elution (see table below)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak to determine the purity.

Method Validation: This method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[5][6]

Structural Elucidation by Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride.[7] Due to the presence of amino groups, dynamic processes such as restricted rotation around the C-N bonds may be observed, potentially leading to broadened signals or the presence of rotamers at room temperature.[8]

Protocol: 1H and 13C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d6 or D2O with a drop of DCl to improve solubility and exchange labile protons.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • 1H NMR: Acquire a standard proton spectrum. Expected signals would include aromatic protons from the phenyl ring and protons from the amino groups.

    • 13C NMR: Acquire a proton-decoupled carbon spectrum. Expect signals for the carbons of the triazine and phenyl rings.

  • Data Interpretation: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.[9] Electrospray ionization (ESI) is a suitable technique for this polar molecule.

Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a solvent compatible with the HPLC system, such as acetonitrile or methanol.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.

    • Acquire the mass spectrum in positive ion mode.

  • Data Interpretation: The expected protonated molecule [M+H]⁺ for the free base (C₉H₉N₅) would have a m/z of 188.09.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.[10]

Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide or use an ATR accessory for direct analysis of the solid.[11]

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands for N-H stretching (amines), C=N stretching (triazine ring), and aromatic C-H and C=C stretching (phenyl and triazine rings).

Table 3: Expected FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (amine)3400 - 3200
C-H Stretch (aromatic)3100 - 3000
C=N Stretch (triazine ring)1650 - 1550
C=C Stretch (aromatic)1600 - 1450

Potential Impurities and their Control

During the synthesis of di-amino triazine derivatives, potential impurities can arise from incomplete reactions or side reactions.[12] These may include unreacted starting materials and byproducts from over- or under-substitution on the triazine core. The HPLC method described above should be capable of separating the main compound from these potential impurities.

Impurity_Formation Starting_Materials Cyanuric Chloride + Phenylbiguanide Target_Compound N2-Phenyl-1,3,5-triazine-2,4-diamine HCl Starting_Materials->Target_Compound Desired Reaction Byproduct_1 Unreacted Starting Materials Starting_Materials->Byproduct_1 Incomplete Reaction Byproduct_2 Over-substituted Triazines Target_Compound->Byproduct_2 Side Reaction

Caption: Potential impurity pathways in the synthesis of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride. The combination of chromatographic and spectroscopic techniques ensures the reliable determination of identity, purity, and structural integrity, which are critical aspects in the research and development of new chemical entities. The provided protocols are intended as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.

References

  • National Center for Biotechnology Information. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. Retrieved from [Link]

  • Elguero, J., Foces-Foces, C., Cano, C., Claramunt, R. M., & El-Essawy, S. A. G. (2002). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. ARKIVOC, 2002(11), 18-35. Retrieved from [Link]

  • Google Patents. (n.d.). N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds as IDH2 mutants inhibitors for the treatment of cancer.
  • Díaz-Ortiz, Á., Elguero, J., Foces-Foces, C., de la Hoz, A., Jagerovic, N., & Mateo, M. C. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(7), 849-856. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and Characterizations of Triazine Derivative - N2, N4-bis (6-bromo-1,3-benzothiazol-2-yl) - N6 - aryl. Retrieved from [Link]

  • ResearchGate. (2017). XRD Studies, Spectral Characteristics, TGA and DFT of 2,4-Diamino-6-phenyl-1,3,5-triazine: Phenylthioacetic Acid Cocrystal. Retrieved from [Link]

  • ResearchGate. (2018). 2,4-DİAMİNO-6-PHENYL-1,3,5 TRİAZİNE AS EFFİCİENT CORROSİON İNHİBİTOR FOR MİLD STEEL İN HCl SOLUTİON. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica-Drug Research. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Chemistry Central Journal. (2013). Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-methyl-N4-(1-methylethyl). Retrieved from [Link]

  • Universitat de Barcelona. (n.d.). Chapter 3 – Structural characterization of triazines. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine. Retrieved from [Link]

  • ResearchGate. (2020). FT-IR spectra of: a dimethoxy-triazine ligand before and after.... Retrieved from [Link]

  • MDPI. (2022). Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatization Procedure. Retrieved from [Link]

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Application

Application Notes and Protocols: N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The 1,3,5-triazine scaffold represents a privileged structure in medicinal chemistry, giving rise...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,3,5-triazine scaffold represents a privileged structure in medicinal chemistry, giving rise to a multitude of biologically active molecules. Among these, N2-Phenyl-1,3,5-triazine-2,4-diamine and its derivatives have emerged as a promising class of compounds in oncology drug discovery. Exhibiting potent inhibitory activity against various cancer-related kinases and demonstrating significant antiproliferative effects, this chemical series warrants in-depth investigation. This document provides a comprehensive guide for researchers, detailing the synthesis, biological evaluation, and mechanistic analysis of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride. The included protocols are designed to be robust and reproducible, enabling the scientific community to further explore the therapeutic potential of this compound and its analogs.

Introduction: The Versatility of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine ring is a nitrogen-containing heterocycle that has been extensively explored as a scaffold for the development of therapeutic agents. Its utility is underscored by the existence of several approved drugs and clinical candidates for a range of diseases, particularly cancer.[1] The planar, aromatic nature of the triazine core, combined with its capacity for multiple points of substitution, allows for the fine-tuning of physicochemical and pharmacological properties. This adaptability has led to the development of triazine derivatives as inhibitors of various enzyme classes and modulators of critical cellular pathways.[2]

N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride belongs to a class of diaryl-1,3,5-triazine-2,4-diamines that have shown significant promise as anticancer agents.[3] These compounds have been identified as inhibitors of key oncogenic signaling pathways, including the PI3K/mTOR and mutant isocitrate dehydrogenase (IDH) pathways, making them attractive candidates for further development.[4][5]

Synthesis of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride

A common and efficient method for the synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines is a one-pot, three-component condensation reaction, often facilitated by microwave irradiation to reduce reaction times and improve yields.[3] The hydrochloride salt is typically formed in situ or during the workup.

One-Pot Microwave-Assisted Synthesis Protocol

This protocol is adapted from established methods for the synthesis of similar triazine derivatives.[3]

Materials:

  • Cyanoguanidine

  • Benzaldehyde (or other relevant aromatic aldehyde)

  • Aniline (or other relevant arylamine)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution

  • Microwave synthesizer

Procedure:

  • In a microwave-safe reaction vessel, combine cyanoguanidine (1.0 eq), the desired aromatic aldehyde (1.0 eq), and the desired arylamine (1.0 eq) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a temperature and time optimized for the specific substrates (a typical starting point is 120-150°C for 15-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • The intermediate dihydrotriazine hydrochloride may precipitate. This can be isolated or the reaction mixture can be progressed to the next step directly.

  • To promote rearrangement and aromatization, treat the reaction mixture with a base, such as an aqueous solution of sodium hydroxide, until the pH is basic.

  • The N2-Phenyl-1,3,5-triazine-2,4-diamine product will precipitate.

  • Collect the solid by filtration, wash with water, and then a cold non-polar solvent like diethyl ether.

  • To obtain the hydrochloride salt, the free base can be dissolved in a suitable solvent (e.g., ethanol or isopropanol) and treated with a solution of HCl in the same solvent until precipitation is complete.

  • Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum to yield N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride.

Causality Behind Experimental Choices: The use of microwave irradiation accelerates the reaction by efficiently heating the polar reagents and solvent, leading to shorter reaction times compared to conventional heating. The initial acidic conditions catalyze the condensation and cyclization to form the dihydrotriazine intermediate. The subsequent treatment with a base facilitates a Dimroth rearrangement and dehydrogenative aromatization to yield the stable 1,3,5-triazine ring system.[3]

Biological Evaluation Protocols

A critical step in the drug discovery process is the thorough biological evaluation of the synthesized compounds. The following protocols provide a framework for assessing the anticancer properties of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride.

Cell Viability and Cytotoxicity Assays (MTT/MTS)

These colorimetric assays are fundamental for determining the effect of a compound on cell proliferation and viability. They measure the metabolic activity of cells, which is generally proportional to the number of viable cells.

Protocol: MTT Assay

This protocol is based on standard, widely used methodologies.[6]

Materials:

  • Cancer cell lines of interest (e.g., MDA-MB-231, SW480, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride in complete medium from the DMSO stock. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the desired compound concentrations. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assays

To determine the direct inhibitory effect of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride on specific kinases, in vitro enzymatic assays are essential.

This protocol provides a general framework for assessing the inhibition of PI3K and mTOR kinases using a luminescence-based ATP detection method.

Materials:

  • Recombinant human PI3K and/or mTOR enzyme

  • Kinase-specific substrate (e.g., phosphatidylinositol for PI3K)

  • ATP

  • Kinase assay buffer

  • N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride in the appropriate kinase assay buffer.

  • Add the compound dilutions to the wells of the microplate.

  • Add the kinase and its specific substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a predetermined time at a specific temperature (e.g., 30°C for 1 hour).

  • Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the luminescence-based detection reagents according to the manufacturer's protocol.

  • Measure the luminescence signal using a luminometer.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

This protocol is designed to measure the neomorphic activity of mutant IDH2, which is the NADPH-dependent reduction of α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG).

Materials:

  • Recombinant human mutant IDH2 enzyme

  • α-Ketoglutarate (α-KG)

  • NADPH

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA)

  • N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride

  • 96-well or 384-well plates

  • Microplate reader capable of measuring NADPH absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In the wells of the microplate, add the assay buffer, NADPH, and the test compound.

  • Add the mutant IDH2 enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiate the reaction by adding α-KG.

  • Monitor the decrease in NADPH absorbance at 340 nm over time using a microplate reader in kinetic mode. The rate of NADPH consumption is proportional to the enzyme activity.

  • Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Western Blot Analysis of PI3K/Akt/mTOR Signaling Pathway

Western blotting is a powerful technique to investigate the effect of a compound on the phosphorylation status of key proteins within a signaling pathway.

Protocol:

This protocol outlines the general steps for analyzing the PI3K/Akt/mTOR pathway.[7]

Materials:

  • Cancer cells treated with N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the compound for the desired time, then wash with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein phosphorylation.

Quantitative Data Summary

The following tables summarize the reported antiproliferative activities of N2-Phenyl-1,3,5-triazine-2,4-diamine analogs against various cancer cell lines. It is important to note that these values are for structurally related compounds and the activity of the specific hydrochloride salt may vary.

Table 1: Antiproliferative Activity of N2-Phenyl-1,3,5-triazine-2,4-diamine Analogs

Compound ID/ReferenceCancer Cell LineIC50 (µM)
Analog 1[1]SW620 (Colorectal)5.85
Analog 2[1]SW480 (Colorectal)43.12
Analog 3[8]A-549 (Lung)146.97
Analog 4[9]HepG-2 (Liver)31.11
Analog 5[9]MCF-7 (Breast)50.05

Mechanistic Insights and Signaling Pathways

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several 1,3,5-triazine derivatives have been shown to inhibit this pathway, often by targeting the PI3K and/or mTOR kinases directly.[10] Inhibition of this pathway by N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride would be expected to lead to decreased phosphorylation of downstream effectors like Akt and S6 ribosomal protein, ultimately resulting in reduced cell proliferation and survival.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Triazine N2-Phenyl-1,3,5-triazine- 2,4-diamine HCl Triazine->PI3K Inhibition Triazine->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by triazine derivatives.

Inhibition of Mutant Isocitrate Dehydrogenase (IDH)

Mutations in IDH1 and IDH2 are found in various cancers and lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG). 2-HG contributes to tumorigenesis by altering cellular metabolism and epigenetics. Certain triazine-based compounds have been developed as potent and selective inhibitors of these mutant enzymes.[4]

Mutant_IDH_Pathway cluster_metabolism Mitochondria / Cytoplasm aKG α-Ketoglutarate (α-KG) mutantIDH Mutant IDH2 aKG->mutantIDH TwoHG 2-Hydroxyglutarate (2-HG) Epigenetic Epigenetic Alterations TwoHG->Epigenetic mutantIDH->TwoHG NADP NADP+ mutantIDH->NADP NADPH NADPH NADPH->mutantIDH Tumorigenesis Tumorigenesis Epigenetic->Tumorigenesis Triazine N2-Phenyl-1,3,5-triazine- 2,4-diamine HCl Triazine->mutantIDH Inhibition

Caption: The metabolic pathway of mutant IDH and its inhibition by triazine compounds.

In Vivo and Pharmacokinetic Studies: A General Outlook

In Vivo Antitumor Efficacy in Xenograft Models

Model: Immunocompromised mice (e.g., nude or SCID) bearing subcutaneous xenografts of a relevant human cancer cell line.

General Procedure:

  • Inject cancer cells subcutaneously into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer the test compound (formulated in a suitable vehicle) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.

  • Monitor tumor growth by caliper measurements and mouse body weight as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Pharmacokinetic Analysis

Model: Healthy mice or rats.

General Procedure:

  • Administer a single dose of the test compound via intravenous and oral routes to different groups of animals.

  • Collect blood samples at various time points post-administration.

  • Process the blood samples to obtain plasma.

  • Analyze the concentration of the compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Conclusion and Future Directions

N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride and its analogs represent a versatile and promising scaffold for the development of novel anticancer agents. The protocols and data presented in this document provide a solid foundation for researchers to further investigate the therapeutic potential of this class of compounds. Future studies should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as conducting comprehensive preclinical studies to evaluate their efficacy and safety in vivo. The exploration of this chemical space holds significant promise for the discovery of next-generation targeted cancer therapies.

References

  • Dolzhenko, A. V., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(21), 12135–12144. Available from: [Link]

  • Kułaga, M., et al. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 30(11), 2437. Available from: [Link]

  • Sączewski, F., et al. (2018). Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties. Molecules, 23(10), 2643. Available from: [Link]

  • (2017). N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds as IDH2 mutants inhibitors for the treatment of cancer. Google Patents.
  • (2019). Western blot analysis of a PI3K/AKT/mTOR pathway components. ResearchGate. Available from: [Link]

  • De Witte, P. A., et al. (2018). Optimization of the pharmacokinetic properties of potent anti-trypanosomal triazine derivatives. European Journal of Medicinal Chemistry, 151, 649–660. Available from: [Link]

  • Thakur, M., et al. (2017). Synthesis and Evaluation of a 18F-Labeled Triazinediamine Analogue for Imaging Mutant IDH1 Expression in Gliomas by PET. Molecular Pharmaceutics, 14(10), 3493–3500. Available from: [Link]

  • Kułaga, M., et al. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. National Center for Biotechnology Information. Available from: [Link]

  • El-Faham, A., et al. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega, 7(28), 24387–24403. Available from: [Link]

  • Dolzhenko, A. V., et al. (2020). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). ResearchGate. Available from: [Link]

  • Wang, X., et al. (2021). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. ACS Omega, 6(5), 3985–3996. Available from: [Link]

  • Diakité, M., et al. (2024). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Responses. International Journal of Pharmaceutical Research and Allied Sciences, 13(4), 1-11. Available from: [Link]

  • Speth, K., et al. (2022). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 14(23), 5897. Available from: [Link]

  • (2019). 1.2 Western Blot and the mTOR Pathway. eCampusOntario Pressbooks. Available from: [Link]

  • Almendro, V., et al. (2010). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. ARKIVOC. Available from: [Link]

  • Wymann, M. P., et al. (2016). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 59(11), 5236–5252. Available from: [Link]

  • Chen, Y., et al. (2019). Western blot analysis of PI3K/Akt/mTOR signaling pathways. ResearchGate. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2020). Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Derivatives. ResearchGate. Available from: [Link]

  • Zhu, W., et al. (2020). Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors. Bioorganic Chemistry, 95, 103525. Available from: [Link]

  • Patel, N. B., & Patel, H. R. (2015). Synthesis and Characterizations of N 2 ,N 4 -bis(5-nitro-1,3-benzothiazol- 2-yl)-N 6 -aryl-1,3,5-triazine-2,4,6-triamine,as Biological Agents. International Journal of Chemical and Pharmaceutical Sciences, 6(3), 123-127. Available from: [Link]

  • Karczmarzyk, Z., et al. (2023). Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo. Molecules, 28(10), 4196. Available from: [Link]

  • Czarnota-Łydka, K., et al. (2023). European Journal of Medicinal Chemistry. Bari - Uniba. Available from: [Link]

  • El-Faham, A., et al. (2023). A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis, Crystal Structure, DFT and Biological Studies. Molecules, 28(6), 2824. Available from: [Link]

  • Kamal, A., et al. (2015). Chemical structures of two triazine bisimidazolines selected for the in vivo hollow fiber screen as leads from the NCI-60 large-scale screen. ResearchGate. Available from: [Link]

  • Kumar, A., et al. (2019). IC50 values of some of the representative compounds. ResearchGate. Available from: [Link]

  • Berryhill, G. (2021). Webinar: Predictive Pre Clinical Oncology Studies Using Patient-Derived Xenograft Platforms. YouTube. Available from: [Link]

  • El-Faham, A., et al. (2023). A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis, Crystal Structure, DFT and Biological Studies. MDPI. Available from: [Link]

  • Oggu, S., et al. (2023). Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives. Heliyon, 9(5), e15783. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride

Welcome to the technical support center for N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles related to the solubility of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter when working with N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride. Each issue is followed by a detailed explanation of the underlying causes and a step-by-step protocol to resolve it.

Issue 1: The compound is not dissolving in my aqueous buffer (e.g., PBS, Tris).

Q: I'm trying to dissolve N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride directly in a neutral pH buffer, but it's not going into solution or is forming a precipitate. What's happening and how can I fix it?

A: This is a common issue stemming from the physicochemical properties of the compound. While the hydrochloride salt form is intended to improve aqueous solubility compared to its free base (Benzoguanamine), its solubility is still significantly influenced by pH.

  • Scientific Rationale: N2-Phenyl-1,3,5-triazine-2,4-diamine is a weak base due to the presence of amino groups on the triazine ring. As a hydrochloride salt, it is more soluble in acidic conditions where the amino groups are protonated. In neutral or alkaline buffers, the salt can convert back to the less soluble free base form, causing it to precipitate out of solution. The solubility of salts of weak bases often increases as the pH of the solution decreases.[1]

  • Troubleshooting Protocol:

    • pH Adjustment: The most direct way to improve solubility in aqueous media is to lower the pH.

      • Start by preparing your desired buffer.

      • Add the N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride powder to the buffer.

      • While stirring, add 0.1 M hydrochloric acid (HCl) dropwise to the suspension.

      • Monitor the solution's clarity. Continue adding HCl until the compound fully dissolves.

      • Once dissolved, you can cautiously adjust the pH back towards your target, but be aware that precipitation may re-occur as you approach the compound's pKa. It is advisable to work at the lowest pH compatible with your experimental system.

    • Gentle Heating and Sonication: These techniques can help overcome the kinetic barriers to dissolution.

      • After adding the compound to your acidic buffer, warm the solution gently to 37-40°C in a water bath. Avoid excessive heat, which could degrade the compound.

      • Place the vial or tube in an ultrasonic bath and sonicate for 5-10 minute intervals.

      • Combine gentle heating with sonication for synergistic effects.

Below is a decision workflow for preparing an aqueous solution.

start Start: Prepare Aqueous Solution add_compound Add compound to acidic buffer (e.g., pH 4-5) start->add_compound stir Stir vigorously add_compound->stir dissolved_q Is the compound fully dissolved? stir->dissolved_q sonicate Apply gentle heat (37°C) and sonication dissolved_q->sonicate No success Solution is ready. Proceed with experiment. dissolved_q->success Yes dissolved_q2 Is the compound fully dissolved? sonicate->dissolved_q2 dissolved_q2->success Yes fail Solubility limit reached. Consider alternative solvent or lower concentration. dissolved_q2->fail No

Caption: Workflow for Aqueous Dissolution.

Issue 2: My compound precipitates when I dilute my DMSO stock solution into aqueous media (e.g., cell culture medium).

Q: I have a high-concentration stock of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride in DMSO, but when I add it to my cell culture medium, a precipitate forms immediately. How can I prevent this?

A: This is a classic problem of a solvent shift, where a compound that is soluble in a strong organic solvent (like DMSO) crashes out when introduced into a predominantly aqueous environment where its solubility is much lower.

  • Scientific Rationale: DMSO is a powerful aprotic solvent that can effectively solvate a wide range of molecules. However, when a small volume of a concentrated DMSO stock is added to a large volume of aqueous buffer or medium, the DMSO is diluted, and the compound is suddenly exposed to water. If the final concentration of the compound exceeds its aqueous solubility limit at the pH of the medium, it will precipitate. Triazine derivatives, even in salt form, can be prone to this due to their relatively rigid and often lipophilic structures.[2]

  • Troubleshooting Protocol:

    • Reduce Final Concentration: The simplest solution is to ensure your final working concentration is below the compound's aqueous solubility limit. You may need to perform a serial dilution to determine this limit empirically.

    • Use an Intermediate Dilution Step: Instead of adding the DMSO stock directly to the final volume, perform an intermediate dilution in a solvent that is miscible with both DMSO and water.

      • Dilute your DMSO stock 1:10 or 1:20 in ethanol or polyethylene glycol (PEG).

      • Vortex the intermediate dilution thoroughly.

      • Add this intermediate solution to your final aqueous medium. This can sometimes ease the transition between solvents.

    • Increase the Final DMSO Concentration (with caution): For in vitro assays, it is sometimes acceptable to have a slightly higher final concentration of DMSO (e.g., up to 0.5% or 1%). Check the tolerance of your specific cell line or assay. A higher final DMSO concentration can help keep the compound in solution.

    • Pluronic F-68: For cell culture applications, consider adding a small amount of a non-ionic surfactant like Pluronic F-68 to the final medium. This can help to stabilize the compound and prevent precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for making a stock solution of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride?

A1: For a high-concentration stock solution, Dimethyl sulfoxide (DMSO) is the recommended solvent. Triazine derivatives generally show good solubility in DMSO.[3] A stock concentration of 10-20 mM in DMSO should be achievable. For applications where DMSO is not suitable, consider ethanol. The free base form of the compound is reported to be soluble in ethanol at >10%.[1]

Q2: What is the expected aqueous solubility of this compound?

A2: Precise, verified quantitative data for the hydrochloride salt is limited. One supplier indicates it is "soluble" in water.[4] As a general principle, the hydrochloride salt is significantly more water-soluble than the free base, Benzoguanamine, which has very poor water solubility (0.03 g/100 mL, or ~1.6 mM, at 20°C).[1] The solubility of the hydrochloride salt is highly dependent on pH; it is more soluble in acidic conditions.

Solubility Summary Table

Solvent/MediumCompound FormReported SolubilityReference
Water (20-22°C)Free Base0.03 g/100 mL (Very Poor)[1]
WaterHydrochlorideSoluble (qualitative)[4]
EthanolFree Base>10%[1]
DMSOTriazine DerivativesGenerally Good[3]
BenzeneFree BaseInsoluble[1]
Methyl CellosolveFree BaseSoluble[1]

Q3: I don't have access to a sonicator. What are some alternatives?

A3: If a sonicator is unavailable, you can still enhance dissolution by:

  • Vigorous Vortexing: Use a vortex mixer at its highest setting for 1-2 minute intervals.

  • Mechanical Agitation: Use a shaker or rotator.

  • Manual Shaking: Vigorous and sustained manual shaking can also be effective.

  • Increased Incubation Time: Allow the solution to stir for a longer period (e.g., 30-60 minutes) with gentle heating.

Q4: How should I store my stock solution?

A4: Stock solutions in DMSO or other organic solvents should be stored at -20°C or -80°C to maximize long-term stability. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound or precipitation as water is absorbed from the atmosphere.

Solvent Selection and Troubleshooting Workflow

The following diagram provides a logical workflow for addressing solubility challenges with N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride.

cluster_aqueous Aqueous Dissolution Protocol start Start: Dissolve Compound solvent_choice Is an organic solvent acceptable (e.g., for stock solution)? start->solvent_choice use_dmso Prepare stock in DMSO. Store at -20°C. solvent_choice->use_dmso Yes aqueous_path Aqueous solution required solvent_choice->aqueous_path No final_dilution Dilute to final concentration in assay medium just before use. use_dmso->final_dilution ph_check Is a low pH (~4-5) compatible with the assay? aqueous_path->ph_check use_acidic_buffer Dissolve directly in acidic buffer. Use heat/sonication as needed. ph_check->use_acidic_buffer Yes neutral_buffer_path Neutral pH required ph_check->neutral_buffer_path No use_acidic_buffer->final_dilution cosolvent_q Is a co-solvent acceptable? neutral_buffer_path->cosolvent_q use_cosolvent Prepare concentrated solution in acidic water, then dilute and buffer to final pH and concentration. cosolvent_q->use_cosolvent Yes formulation_dev Advanced formulation needed (e.g., cyclodextrins, surfactants). Consult a formulation specialist. cosolvent_q->formulation_dev No use_cosolvent->final_dilution

Caption: Decision workflow for solubility troubleshooting.

References

  • El-Faham, A., et al. (2015). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Molecules, 20(10), 18649-18664. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Benzoguanamine. PubChem Compound Database. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available from: [Link]

  • Vange, J., et al. (2019). Original Article Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. International Journal of Pharmaceutical Research & Allied Sciences, 8(3). Available from: [Link]

  • Yalkowsky, S. H., & He, Y. (2003).

Sources

Optimization

Improving N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride solubility in DMSO

Welcome to the technical support guide for N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride. This document provides in-depth troubleshooting and practical guidance for researchers encountering solubility challenges wit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride. This document provides in-depth troubleshooting and practical guidance for researchers encountering solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the foundational knowledge and actionable protocols to achieve clear, stable stock solutions for your experiments.

Quick Start: First-Line Troubleshooting Steps

If you are currently experiencing issues, please follow these initial steps before proceeding to the detailed FAQs:

  • Verify DMSO Quality: Use only anhydrous, high-purity DMSO from a freshly opened bottle. DMSO is highly hygroscopic, and absorbed water can significantly reduce the solubility of certain compounds.[1][2]

  • Apply Gentle Heat: Warm the solution to 40-50°C while vortexing. Many dissolution processes are endothermic, and modest heating can provide the energy needed to overcome the crystal lattice forces.

  • Attempt Sonication: If heating is insufficient, place the vial in a bath sonicator for 5-10 minute intervals. Cavitation can physically break down aggregates and enhance solvent interaction.[3]

If these steps do not resolve the issue, consult the detailed FAQs and protocols below.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride not dissolving well in DMSO, even though DMSO is a powerful polar solvent?

Answer: This is a common and valid question. While DMSO is an excellent solvent for a wide range of organic molecules, several factors can complicate the dissolution of a hydrochloride salt like this one.

  • The Nature of the Salt: You are dissolving an ionic salt, not just the parent organic molecule. The process requires the solvent to overcome the compound's strong crystal lattice energy—the forces holding the positively charged triazine derivative and the negatively charged chloride ion together in a solid state.

  • Aprotic Solvent Properties: DMSO is a polar aprotic solvent. It is highly effective at solvating cations (the protonated diamino-triazine ring) through interactions with its negatively polarized oxygen atom. However, it is less effective at solvating small anions like chloride (Cl⁻) compared to protic solvents (like water or ethanol), which can form strong hydrogen bonds.[4] This inefficient solvation of the anion can make dissolving the entire salt challenging.

  • Purity and Physical Form: The compound's crystallinity and the presence of impurities can affect solubility. Amorphous material generally dissolves more readily than a highly crystalline form because less energy is required to break apart the solid structure.

Q2: I've heard that water in DMSO can be a problem. How does this happen and what can I do?

Answer: This is one of the most common and often overlooked causes of poor solubility in DMSO.

  • The Mechanism: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even brief exposure of the solvent or your stock solution to ambient air can introduce significant amounts of water. When water is introduced into DMSO, it alters the solvent's properties by forming structured hydrogen-bonding networks. This can make the solvent environment less favorable for dissolving large, lipophilic organic compounds, leading to precipitation or failure to dissolve.[1] For a hydrochloride salt, this effect can be particularly pronounced as it disrupts the specific ionic interactions required for solvation.

  • The Solution - Best Practices for DMSO Handling:

    • Use Anhydrous Grade: Always start with a new, unopened bottle of anhydrous (<0.02% water) DMSO for preparing primary stock solutions.

    • Aliquot Stocks: Immediately after preparing a high-concentration stock, aliquot it into smaller, single-use volumes in tightly sealed vials (e.g., glass vials with PTFE-lined caps).

    • Minimize Air Exposure: Work quickly and minimize the time the main DMSO bottle or your vials are open to the air. Consider using a dry nitrogen or argon blanket if working with highly sensitive materials.

    • Proper Storage: Store DMSO and stock solutions in tightly sealed containers in a desiccator to protect them from atmospheric moisture.[1] Avoid repeated freeze-thaw cycles, which can introduce moisture through condensation and promote compound precipitation.[5]

Q3: I tried gentle heating and it's still not fully dissolved. Can I heat it more?

Answer: Yes, increasing the temperature is a valid next step, but it must be done with caution.

  • Principle: Increasing the temperature provides more thermal energy to the system, which helps overcome the crystal lattice energy and increases the kinetic energy of the solvent molecules, promoting dissolution.[6] For structurally similar compounds like lamotrigine, solubility in DMSO is known to increase with temperature.[7]

  • Recommended Protocol:

    • Increase the temperature incrementally to 60-70°C . Do not exceed 80°C .

    • Use a dry bath or water bath for uniform heating.

    • Continuously agitate the solution via vortexing or a magnetic stir bar.

  • Caution: While DMSO is thermally stable up to 150°C[8], the stability of your specific compound at elevated temperatures in solution is likely unknown. Prolonged heating at high temperatures could risk degradation. Always prepare a small test sample first.

Q4: When is sonication the right tool, and are there any risks?

Answer: Sonication is a powerful mechanical method to aid dissolution and should be used when heating and vortexing alone are insufficient.

  • Principle of Action: Sonication uses high-frequency sound waves to induce cavitation—the rapid formation and collapse of microscopic bubbles in the liquid. This process generates intense, localized energy that physically breaks apart solute aggregates, increasing the surface area available for solvation and accelerating dissolution.[3]

  • Risks and Considerations:

    • Localized Heating: The process can cause a modest increase in the bulk temperature of the solution. Monitor the temperature to ensure it doesn't exceed the stability limits of your compound.

    • Compound/Solvent Degradation: Although generally safe for short periods, prolonged or high-intensity sonication can potentially degrade the solute or the DMSO solvent itself.[9]

  • Recommended Protocol: Please see the detailed Protocol 2 below for a step-by-step guide to safe and effective sonication.

Q5: Can I use a co-solvent with DMSO to improve solubility?

Answer: Yes, creating a binary solvent system is an advanced technique that can be effective. The choice of co-solvent is critical.

  • Principle: Adding a small amount of a different solvent can modify the overall properties (e.g., polarity, hydrogen bonding capacity) of the DMSO to be more favorable for your specific compound.

  • Recommended Co-solvents:

    • N,N-Dimethylformamide (DMF): A polar aprotic solvent similar to DMSO. If the issue is related to specific molecular interactions with DMSO, switching to or adding DMF may help.

    • A Protic Solvent (Ethanol or Methanol): Adding a small percentage (e.g., 1-5% v/v) of a protic solvent can sometimes improve the solubility of hydrochloride salts by providing a source of hydrogen bonds to better solvate the chloride anion. Caution: Adding too much protic solvent will likely decrease the solubility of the relatively non-polar phenyl-triazine core.

    • Water: While atmospheric water is detrimental, a controlled, small amount of water can sometimes function similarly to other protic solvents. However, this is often a last resort due to the high risk of precipitation upon storage or freezing.

  • Workflow: Always test co-solvents on a small scale first. Dissolve the compound in the co-solvent first if possible, then add DMSO, or vice-versa.

Visual Troubleshooting Guide

The following workflow provides a systematic approach to resolving solubility issues.

G cluster_start Initial State cluster_step1 Step 1: Foundational Checks cluster_step2 Step 2: Physical Methods cluster_step3 Step 3: Formulation Adjustment cluster_end Resolution start Compound Fails to Dissolve in 100% DMSO check_dmso Verify DMSO Quality (Anhydrous, Fresh Bottle) start->check_dmso Always start here heat Apply Gentle Heat (40-60°C) + Vortex check_dmso->heat sonicate Use Bath Sonication (Short Bursts) heat->sonicate If not fully dissolved success Clear, Stable Solution Achieved heat->success cosolvent Test Co-Solvents (e.g., DMF, Ethanol) sonicate->cosolvent If particulates remain sonicate->success cosolvent->success

Caption: A step-by-step workflow for troubleshooting solubility.

Quantitative Data Summary

This table summarizes the recommended methods and their key operational parameters.

MethodPrinciple of ActionRecommended TemperatureDurationProsCons
Heating & Vortexing Increases kinetic energy to overcome crystal lattice forces.40 - 70°C5-15 minSimple, fast, effective for many compounds.Risk of compound degradation at high temps.
Bath Sonication Cavitation breaks down particle aggregates mechanically.[3]Ambient to 40°C5-10 min burstsHighly effective for stubborn aggregates; avoids high bulk heat.Can degrade compound/solvent with prolonged use.[9]
Co-Solvency Modifies solvent properties to better match solute.AmbientN/ACan dissolve otherwise insoluble compounds.Requires empirical testing; may complicate downstream assays.

Detailed Experimental Protocols

Protocol 1: Solubility Enhancement by Controlled Heating
  • Preparation: Weigh the desired amount of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride into a sterile, appropriately sized glass vial with a PTFE-lined screw cap.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Initial Mixing: Cap the vial tightly and vortex at room temperature for 1-2 minutes.

  • Heating: Place the vial in a calibrated dry block heater or water bath set to 50°C. Ensure the vial is secured.

  • Agitation: Remove the vial every 2-3 minutes and vortex vigorously for 30 seconds. Visually inspect for dissolution against a bright light source.

  • Incremental Increase: If the compound is not fully dissolved after 10-15 minutes, increase the temperature to 60°C and repeat step 5.

  • Final Assessment: Once the solution appears clear, turn off the heat and allow it to cool slowly to room temperature. A stable solution should remain clear. If precipitation occurs upon cooling, the concentration may be too high for stable storage at room temperature.

Protocol 2: Solubility Enhancement by Bath Sonication
  • Preparation: Prepare the sample in a sealed vial with DMSO as described in Protocol 1, steps 1-3.

  • Sonication Bath: Ensure your bath sonicator contains sufficient water. If desired, the water can be pre-warmed to 30-40°C to combine the effects of heating and sonication.

  • Sonication: Place the sealed vial in a rack or holder inside the sonicator. Do not allow the vial to rest directly on the bottom of the tank.

  • Procedure: Sonicate for a 5-10 minute cycle.

  • Inspection: After the cycle, remove the vial, vortex for 30 seconds, and visually inspect for dissolution. Check the vial temperature; it should be warm but not hot to the touch.

  • Repeat if Necessary: If undissolved solid remains, repeat for another 5-10 minute cycle. Do not exceed a total sonication time of 30 minutes without re-evaluating the compound's stability.

  • Final Assessment: After a clear solution is obtained, allow it to return to room temperature and check for stability.

References

  • Dehghani, F., & Annabi-Bergaya, F. (2007). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. [Link]

  • Science.gov. (n.d.). solvents dimethyl sulfoxide: Topics. Science.gov. [Link]

  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate. [Link]

  • Ziath. (2006). Samples in DMSO: What an end user needs to know. Ziath Ltd. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3,5-Triazine-2,4-diamine, 6-phenyl-. Cheméo. [Link]

  • PubChem. (n.d.). N2-phenyl-1,3,5-triazine-2,4,6-triamine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2021). Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol. ResearchGate. [Link]

  • ResearchGate. (2021). How to dissolve chemical compound using ultrasonicator? ResearchGate. [Link]

  • Solubility of Things. (n.d.). 1,3,5-Triazine. Solubility of Things. [Link]

  • PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. National Library of Medicine. [Link]

  • GEUS Publications. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Geological Survey of Denmark and Greenland. [Link]

  • Lamar University. (2020). Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. Lamar University Institutional Repository. [Link]

  • Google Patents. (n.d.).
  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. [Link]

  • Google Patents. (n.d.). US9724350B2 - N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds as IDH2 mutants inhibitors for the treatment of cancer.
  • PubMed Central. (n.d.). Triazine: An Important Building Block of Organic Materials for Solar Cell Application. National Library of Medicine. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. IJMSDR. [Link]

  • Yufeng. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. [Link]

  • U.S. Food & Drug Administration. (2008). CHEMISTRY REVIEW(S). accessdata.fda.gov. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. [Link]

  • ResearchGate. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. [Link]

  • ACS Publications. (n.d.). Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. The Journal of Organic Chemistry. [Link]

  • PubMed Central. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. National Library of Medicine. [Link]

  • Wikipedia. (n.d.). 1,3,5-Triazine. Wikipedia. [Link]

  • ResearchGate. (n.d.). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. [Link]

  • Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Regulations.gov. [Link]

  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Pharmaguideline. [Link]

  • Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Envirostar. [Link]

  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Pharmlabs. [Link]

  • ResearchGate. (n.d.). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. ResearchGate. [Link]

  • LCGC International. (2022). Sonication Impacts and Sonolytic Pathways for Some Organic Solvents Used in Pharmaceutical Analyses. LCGC International. [Link]

  • PubMed. (n.d.). Solubility of triazine pesticides in pure and modified subcritical water. National Library of Medicine. [Link]

  • USP-NF. (2011). Lamotrigine Tablets. USP-NF. [Link]

Sources

Troubleshooting

Technical Support Center: Aqueous Stability of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride

Welcome to the technical support guide for N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride. This document provides researchers, scientists, and drug development professionals with essential information, troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride. This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and practical protocols for handling this compound in aqueous solutions. Given the limited specific stability data in published literature for this exact molecule, this guide synthesizes foundational principles of 1,3,5-triazine chemistry with empirical methodologies to ensure experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the behavior and handling of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride in aqueous media.

Q1: Is this compound soluble in water? My solution appears cloudy.

A1: The parent compound, 6-phenyl-1,3,5-triazine-2,4-diamine (also known as Benzoguanamine), has very poor water solubility, reported as 0.03 g/100 mL at 20°C.[1][2] The hydrochloride salt form is intended to improve aqueous solubility. However, solubility can still be limited, especially in neutral or alkaline pH where the amine groups are deprotonated.

  • Causality: Cloudiness or precipitation suggests that the solution is supersaturated or that the compound's solubility limit has been exceeded. This can be triggered by changes in pH or temperature, or by using a concentration that is too high.

  • Troubleshooting:

    • Verify pH: Ensure your solvent is sufficiently acidic. The hydrochloride salt is most stable and soluble in dilute acidic conditions (e.g., pH 3-5).

    • Gentle Warming: Try warming the solution gently (e.g., to 30-40°C) to aid dissolution.

    • Co-solvents: If compatible with your experimental design, consider adding a small percentage of a water-miscible organic solvent like DMSO or ethanol.

    • Lower Concentration: Prepare a more dilute stock solution.

Q2: What is the expected stability of the 1,3,5-triazine ring in aqueous solution?

A2: The 1,3,5-triazine (or s-triazine) ring is generally a stable heterocyclic compound.[3] However, its stability is highly dependent on pH and the nature of its substituents. The ring can be susceptible to hydrolysis, particularly under harsh acidic or alkaline conditions, leading to ring cleavage.

  • Mechanism: Hydrolysis can occur at the carbon atoms of the triazine ring, which are electrophilic. This process is often catalyzed by acid (H+) or base (OH-). For some triazine derivatives, hydrolysis can lead to the formation of corresponding amines and formaldehyde.[4]

Q3: I see a new peak appearing in my HPLC analysis over time. Is this a degradation product?

A3: It is highly likely. The appearance of new peaks, especially with a corresponding decrease in the area of the parent compound peak, is a classic indicator of chemical degradation. For triazine compounds, degradation often involves hydrolysis of the substituents or the triazine ring itself.[5]

  • Next Steps:

    • Characterize the Peak: If possible, use LC-MS to determine the mass of the new species. This can provide clues to its identity (e.g., a hydroxylated derivative from hydrolysis).

    • Perform a Forced Degradation Study: To confirm, intentionally stress the compound under various conditions (acid, base, heat, oxidation, light) as detailed in the protocol in Section 3. This will help you definitively identify degradation products.

Q4: What are the optimal storage conditions for an aqueous stock solution?

A4: Based on general principles for similar compounds, aqueous stock solutions should be:

  • Stored at Low Temperature: Refrigerate at 2-8°C or freeze at -20°C or -80°C for long-term storage. Perform freeze-thaw stability tests to ensure compound integrity after cycling.

  • Protected from Light: Store in amber vials or wrap containers in aluminum foil to prevent photodecomposition.

  • Buffered at a Slightly Acidic pH: If possible, prepare the solution in a buffer system (e.g., acetate or citrate) at a pH between 4 and 6 to enhance stability.

  • Prepared Fresh: For maximum reliability in sensitive assays, it is always best practice to prepare solutions fresh from solid material.[6]

Section 2: Troubleshooting and Proactive Stability Management

This section provides a structured approach to identifying and resolving stability-related issues.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting unexpected experimental results that may be linked to compound instability.

G cluster_0 Observation cluster_1 Initial Checks cluster_2 Investigation cluster_3 Action & Resolution A Inconsistent Results or Loss of Activity B Verify Solution Prep: pH, Concentration, Solvent A->B Potential Cause? C Check Storage Conditions: Temp, Light, Age B->C D Analyze Solution by HPLC (Compare to fresh standard) C->D If issues persist E Identify New Peaks? (Potential Degradants) D->E F Perform Forced Degradation Study (See Protocol 3.1) E->F Yes G Define Stable Conditions (pH, Temp, Solvent) E->G No F->G H Revise Protocol: Prepare Solutions Fresh G->H

Caption: Troubleshooting workflow for stability issues.

Key Factors Influencing Stability

Summarize your findings in a table for easy reference.

FactorInfluence on N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochlorideRecommended Mitigation
pH Critical. Stability is generally lower in strongly acidic (pH < 2) and alkaline (pH > 8) conditions due to increased risk of hydrolysis.[4] The hydrochloride salt form requires a somewhat acidic environment for optimal solubility.Prepare and store solutions in a buffered system, ideally between pH 4-6. Avoid using strong acids or bases as diluents unless required for the experiment.
Temperature High. Elevated temperatures accelerate the rate of hydrolytic degradation. The melting point is high (256-260°C), but degradation in solution occurs at much lower temperatures.[7]Prepare solutions at room temperature. Store stock solutions refrigerated (2-8°C) or frozen (≤ -20°C). Avoid repeated freeze-thaw cycles.
Light (UV/Visible) Moderate. Aromatic and heterocyclic systems can be susceptible to photodecomposition. While specific data is absent, this is a common degradation pathway for related molecules.Always store solid compound and aqueous solutions protected from light using amber vials or by wrapping containers in foil.
Oxidation Low to Moderate. While the triazine ring itself is relatively stable against oxidation, the amine and phenyl groups could be susceptible.Avoid introducing oxidizing agents.[8] If necessary, degas aqueous buffers before use to remove dissolved oxygen.

Section 3: Experimental Protocols

This section provides a detailed, self-validating protocol for assessing the stability of your compound.

Protocol: Forced Degradation Study for Aqueous Solutions

This study is essential for identifying potential degradation products and determining the optimal conditions for solution preparation and storage.

Objective: To assess the stability of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride under various stress conditions.

Materials:

  • N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride

  • HPLC-grade water

  • 1N HCl, 1N NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector (or LC-MS)

  • Calibrated pH meter

  • Temperature-controlled oven and water bath

  • Photostability chamber (or light source)

Workflow Diagram:

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in HPLC-grade water to a final concentration of 1 mg/mL. This is your T=0 Control Sample . Analyze it immediately via HPLC to obtain the initial peak area and retention time.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1N HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw a sample, cool to room temperature, and neutralize with an equivalent amount of 0.1N NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1N NaOH.

    • Incubate at room temperature, taking samples at 30 min, 1 hr, 2 hr, and 4 hr.

    • At each time point, neutralize with an equivalent amount of 0.1N HCl before HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light.

    • Analyze samples at 2, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Place a tightly sealed vial of the stock solution (in water, pH ~4-5) in an oven at 70°C.

    • Analyze samples at 24, 48, and 72 hours.

  • Photolytic Degradation:

    • Place a clear vial of the stock solution in a photostability chamber.

    • Simultaneously, wrap another vial in aluminum foil (Dark Control ) and place it next to the sample.

    • Expose to light and analyze both samples at 24, 48, and 72 hours.

Data Analysis: For each condition and time point, calculate the percentage of remaining parent compound and the percentage of each degradation product relative to the total peak area. A stable compound will show minimal loss of the parent peak area.

References

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.). Google Scholar. Retrieved January 23, 2026, from [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016). Journal of Applied Pharmaceutical Science. Retrieved January 23, 2026, from [Link]

  • Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. (2023). ACS Omega. Retrieved January 23, 2026, from [Link]

  • Summary of significant results from studies of triazine herbicides and their degradation products in surface water, ground water. (n.d.). USGS Publications Warehouse. Retrieved January 23, 2026, from [Link]

  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. (2019). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis of 1,3,5-triazines. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Synthesis method of 1,3,5-triazine derivatives. (2015). Google Patents.
  • Benzoguanamine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Chemical Properties of 1,3,5-Triazine-2,4-diamine, 6-phenyl- (CAS 91-76-9). (n.d.). Cheméo. Retrieved January 23, 2026, from [Link]

  • Biodegradation of s-triazine compounds by a stable mixed bacterial community. (1999). PubMed. Retrieved January 23, 2026, from [Link]

  • Biodegradation of atrazine and related s-triazine compounds: From enzymes to field studies. (2002). ResearchGate. Retrieved January 23, 2026, from [Link]

  • High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). (2021). ACS Omega. Retrieved January 23, 2026, from [Link]

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (2020). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. (2022). MDPI. Retrieved January 23, 2026, from [Link]

  • Safety Data Sheet: 2,4-dihydroxy-6-phenyl-1,3,5-triazine. (n.d.). InfoMil. Retrieved January 23, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride Assays

Welcome to the technical support guide for researchers working with N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride. This document provides in-depth troubleshooting strategies and answers to frequently asked questions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers working with N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate potential assay interferences and ensure the integrity of your experimental data. The unique structure of this triazine derivative, featuring a phenyl group and a triazine core, presents specific challenges in various assay formats, which we will address comprehensively.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered when working with N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride.

Q1: My absorbance-based assay is showing unexpectedly high background signals in wells containing the triazine compound. What could be the cause?

A1: N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride, due to its aromatic phenyl and triazine rings, can absorb light in the UV and sometimes the lower visible spectrum. This intrinsic absorbance can lead to a high background signal, which may be misinterpreted as biological activity. It is crucial to run a compound-only control (the compound in assay buffer without the target biomolecule) to quantify its direct contribution to the absorbance signal.

Q2: I am observing a significant increase/decrease in signal in my fluorescence-based assay, even in my no-enzyme control wells. Is this compound-related?

A2: Yes, this is a strong indication of compound interference. Many small molecules containing aromatic ring systems, such as this triazine derivative, are intrinsically fluorescent.[1] This can lead to false positives by directly adding to the fluorescence signal. Conversely, the compound might act as a quencher, absorbing the excitation or emission energy of your fluorescent probe, leading to a false negative result.

Q3: The compound precipitates out of solution during my assay. How can I address this?

A3: Solubility can be a concern for many small molecules. The hydrochloride salt form of N2-Phenyl-1,3,5-triazine-2,4-diamine is intended to improve aqueous solubility, but precipitation can still occur depending on the final buffer composition (pH, salt concentration) and the compound's concentration. Consider the following:

  • Lower the final concentration: Determine the compound's limit of solubility in your specific assay buffer.

  • Add a co-solvent: A small percentage of DMSO (typically ≤1%) is often used to maintain solubility. Ensure your biological system is tolerant to the chosen co-solvent concentration.

  • Check the pH of your buffer: The solubility of compounds with amine groups can be pH-dependent.

Q4: My results are not reproducible between experiments. What are the likely sources of variability?

A4: Reproducibility issues with compounds like N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride can stem from several factors:

  • Inconsistent compound preparation: Ensure your stock solutions are prepared fresh or have been stored properly to avoid degradation.[2]

  • Variable incubation times: Time-dependent effects, such as compound aggregation or degradation, can alter results.

  • Assay component instability: Confirm the stability of all reagents over the course of the experiment.[2]

  • Plate position effects: Evaporation from edge wells can concentrate the compound and other reagents, leading to artifacts.

Part 2: In-depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for identifying and mitigating specific types of assay interference.

Guide 1: Troubleshooting Fluorescence Interference

The aromatic structure of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride makes it a prime candidate for fluorescence interference. This can manifest as either intrinsic fluorescence (contributing to the signal) or quenching (reducing the signal).

  • Run Compound-Only Controls: Prepare wells containing the assay buffer and the triazine compound at various concentrations, but without the fluorescent probe or biological target. Measure the fluorescence at your assay's excitation and emission wavelengths. A signal above the buffer-only background indicates intrinsic fluorescence.

  • Perform Spectral Scanning: To fully characterize the compound's properties, perform an excitation and emission scan of the compound in your assay buffer. This will reveal its optimal excitation and emission wavelengths and help determine if they overlap with your assay's fluorophore.

  • Check for Quenching: In a cell-free system, mix your fluorescent probe with the triazine compound in the assay buffer. A decrease in fluorescence intensity compared to the probe-only control suggests a quenching effect.

StrategyDescriptionRationale
Wavelength Shift If spectral scans show that the compound's fluorescence does not significantly overlap with your probe's, consider using a fluorophore with a more red-shifted excitation and emission profile.This moves the detection window away from the compound's interference range, reducing background signal.
Time-Resolved Fluorescence (TRF) Employ a TRF-based assay using lanthanide chelates (e.g., Europium, Terbium).These probes have long fluorescence lifetimes, allowing for a delay between excitation and detection. The short-lived background fluorescence from the interfering compound decays before the measurement is taken.
Counter-Screening Develop a secondary assay that uses a different detection method (e.g., absorbance, luminescence) to confirm initial hits.[1]Orthogonal assays help to eliminate false positives that are specific to a single detection technology.[1]
  • Prepare a stock solution of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride in DMSO.

  • Create a serial dilution of the compound in your final assay buffer, covering the concentration range used in your primary assay.

  • Dispense these dilutions into a microplate. Include wells with buffer only (blank) and buffer with DMSO (vehicle control).

  • Use a scanning spectrofluorometer to measure the emission spectrum (e.g., from 300 to 700 nm) while exciting at the wavelength used for your assay's fluorophore.

  • Next, measure the excitation spectrum by setting the emission monochromator to your assay's emission wavelength and scanning a range of excitation wavelengths.

  • Analyze the data to identify any peaks that indicate intrinsic fluorescence and their degree of spectral overlap with your assay's detection settings.

Guide 2: Managing Absorbance-Based Assay Interference

Similar to fluorescence, the aromatic nature of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride can cause interference in absorbance-based assays, such as ELISAs or enzyme kinetic assays that monitor changes in absorbance.

The primary method for dealing with absorbance interference is through proper background subtraction.

  • Set up your assay plate as usual, with your positive and negative controls.

  • For every concentration of the triazine compound tested, prepare a parallel well containing the exact same final concentration of the compound in the assay buffer, but without a key reaction component (e.g., the enzyme or the substrate) that initiates the signal-generating reaction. This is your "compound background" control.

  • Incubate the plate according to your protocol.

  • Read the absorbance of all wells.

  • For each data point, subtract the absorbance value of the corresponding "compound background" control from the absorbance value of the complete assay well.

This corrected value represents the true signal generated by the biological activity of interest.

cluster_workflow Absorbance Interference Workflow A Run Primary Assay (Compound + All Reagents) C Measure Absorbance of Both Sets A->C B Run Parallel Control (Compound + Buffer, No Enzyme/Substrate) B->C D Calculate Corrected Signal: Signal_Assay - Signal_Control C->D Subtract Background E Analyze Corrected Data D->E

Caption: Workflow for correcting absorbance interference.

Guide 3: Addressing Non-Specific Interactions and Aggregation

Many small molecules can form aggregates at higher concentrations or interact non-specifically with proteins, leading to false positives. Triazine-based compounds have been noted for their diverse biological activities, which can sometimes arise from these off-target effects.[3]

  • Dose-Response Curve Shape: Aggregators often produce steep, non-stoichiometric dose-response curves.

  • Detergent Sensitivity: The inclusion of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can disrupt aggregates. If the compound's activity is significantly reduced in the presence of the detergent, aggregation is a likely cause.

  • Dynamic Light Scattering (DLS): This biophysical technique can directly detect the presence of aggregates in a solution of the compound.

  • Prepare two sets of assay buffers: one with your standard composition and another supplemented with 0.01% Triton X-100.

  • Run your standard assay protocol in parallel using both buffers.

  • Generate dose-response curves for N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride in both conditions.

  • Compare the IC50/EC50 values. A significant rightward shift (i.e., a higher IC50) in the presence of Triton X-100 is indicative of aggregation-based activity.

cluster_logic Logic for Identifying Aggregation Start Observe Unexpected Activity Check_Curve Is the dose-response curve unusually steep? Start->Check_Curve Test_Detergent Perform assay with and without 0.01% Triton X-100 Check_Curve->Test_Detergent Yes Conclusion_True Likely True Activity Check_Curve->Conclusion_True No Compare_IC50 Is the IC50 significantly higher with detergent? Test_Detergent->Compare_IC50 Conclusion_Agg Likely Aggregation-Based Mechanism Compare_IC50->Conclusion_Agg Yes Compare_IC50->Conclusion_True No

Caption: Decision tree for investigating compound aggregation.

References

  • US9724350B2: N,6-bis(aryl or heteroaryl)
  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. [Link]

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. [Link]

  • N2,N2-dimethyl-6-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride. [Link]

  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. [Link]

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual. [Link]

  • N2-phenyl-1,3,5-triazine-2,4,6-triamine | C9H10N6 | CID 21820 - PubChem. [Link]

  • A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities | Request PDF. [Link]

  • Fluorescence-Based Binding Characterization of Small Molecule Ligands Targeting CUG RNA Repeats. [Link]

  • Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. [Link]

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. [Link]

  • Fluorescence-based investigations of RNA-small molecule interactions. [Link]

  • Benzoguanamine | C9H9N5 | CID 7064 - PubChem. [Link]

  • Synthesis, evaluation and docking study of 1, 3, 5-triazine derivatives as cytotoxic agents against lung cancer. [Link]

  • Small-molecule fluorescent probes and their design. [Link]

  • HTS Assay Validation - Assay Guidance Manual. [Link]

  • A small molecule enhances RNA interference and promotes microRNA processing. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • Chemical Properties of 1,3,5-Triazine-2,4-diamine, 6-phenyl- (CAS 91-76-9). [Link]

  • The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride Cytotoxicity Assays

Welcome to the technical support center for researchers working with N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked quest...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you navigate the complexities of cytotoxicity testing with this compound. As scientists, we understand that robust and reproducible data is paramount. This resource is structured to provide not just solutions, but a deeper understanding of the underlying principles to empower your research.

Introduction to N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride in Cytotoxicity Studies

N2-Phenyl-1,3,5-triazine-2,4-diamine and its derivatives represent a class of compounds with significant interest in cancer research. Many substituted 1,3,5-triazine derivatives have demonstrated antiproliferative and cytotoxic effects against various cancer cell lines.[1][2] Some have been shown to selectively target cancer cells, for instance, by inhibiting critical enzymes involved in cell proliferation such as phosphatidylinositol 3-kinases (PI3K).[2] Given this potential, accurately assessing the cytotoxicity of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a critical step in its evaluation as a potential therapeutic agent.

This guide will address common issues encountered during in vitro cytotoxicity assays, helping you to ensure the integrity and accuracy of your experimental results.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted to address specific problems you may encounter during your experiments. Each problem is followed by a series of potential causes and actionable, step-by-step solutions.

Problem 1: High Background Signal in Vehicle Control Wells

You've run your assay, and the wells containing only your vehicle control (e.g., DMSO in media) show an unexpectedly high absorbance or fluorescence reading, compromising your signal-to-noise ratio.

  • Potential Cause 1: Contamination. Microbial (bacterial, fungal, or mycoplasma) contamination can metabolize assay reagents, leading to a false positive signal. Environmental contaminants like fibers or plastic debris can also interfere with optical readings.[3]

  • Solution:

    • Aseptic Technique: Reinforce strict aseptic technique during cell culture and assay setup. Use a laminar flow hood and regularly sterilize all equipment.[3]

    • Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination.

    • Filter Sterilization: Filter-sterilize all media and buffer solutions.

    • Visual Inspection: Before adding reagents, carefully inspect your plates under a microscope for any signs of contamination or debris.

  • Potential Cause 2: Media Components. Phenol red, a common pH indicator in cell culture media, can interfere with colorimetric assays and increase background fluorescence.[4] Serum proteins can also interact with assay reagents.

  • Solution:

    • Use Phenol Red-Free Media: For the final incubation step with the assay reagent (e.g., MTT, XTT), switch to a phenol red-free medium.[5]

    • Serum-Free Incubation: If compatible with your cells for the short duration of the assay, perform the final incubation step in serum-free media. This is particularly important for assays like the MTT assay.[5]

    • Wavelength Correction: For absorbance assays, use a reference wavelength to subtract background absorbance.[5]

  • Potential Cause 3: Compound Interference. The hydrochloride salt of your compound might slightly alter the pH of the medium, which can affect the background signal of certain assays.

  • Solution:

    • pH Check: Prepare your highest concentration of the compound in media and check the pH. If it's significantly altered, you may need to buffer your solutions.

    • Cell-Free Control: Always include a control with your compound in media but without cells to quantify any direct reaction with the assay reagents.[6]

Problem 2: Inconsistent or Non-Reproducible Dose-Response Curves

You've repeated the experiment multiple times, but the EC50 value for N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride shifts, or the dose-response curve is not a classic sigmoidal shape.

  • Potential Cause 1: Compound Solubility and Stability. The compound may not be fully soluble at higher concentrations or could be degrading in the culture medium over the incubation period. The hydrochloride form suggests good initial solubility in aqueous solutions, but precipitation can still occur at high concentrations in complex media.[7]

  • Solution:

    • Solubility Test: Before your assay, determine the maximum soluble concentration of your compound in the specific cell culture medium you are using. Visually inspect for precipitates under a microscope.

    • Stock Solution: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO or water) and then perform serial dilutions in your culture medium. Ensure the final solvent concentration is consistent across all wells and is non-toxic to the cells.

    • Fresh Preparations: Always prepare fresh dilutions of the compound immediately before use.

  • Potential Cause 2: Cell Seeding Density. An inconsistent number of cells seeded per well is a major source of variability. If cell density is too low, the signal may be weak; if too high, cells can become confluent and enter growth arrest, altering their sensitivity to the compound.

  • Solution:

    • Optimize Seeding Density: Perform a preliminary experiment to determine the optimal cell seeding density that allows for logarithmic growth throughout the duration of your experiment.

    • Accurate Cell Counting: Use a reliable method for cell counting (e.g., an automated cell counter or a hemocytometer with trypan blue exclusion) and ensure a homogenous cell suspension before plating.

  • Potential Cause 3: Edge Effects. Wells on the periphery of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth and compound efficacy.

  • Solution:

    • Plate Hydration: To minimize evaporation, place the microplate in a humidified incubator and consider using plate sealers.

    • Avoid Outer Wells: A common practice is to not use the outermost wells for experimental data. Instead, fill them with sterile water or media to create a moisture barrier.

Problem 3: Unexpectedly High Cytotoxicity at Low Concentrations

Your results show significant cell death at concentrations of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride that are much lower than anticipated, or you observe a U-shaped dose-response curve.

  • Potential Cause 1: Assay Interference. The compound itself might be directly interacting with the assay reagents, leading to a false signal that is misinterpreted as cytotoxicity. For example, it could be reducing the MTT reagent or inhibiting the LDH enzyme.

  • Solution:

    • Run a Cell-Free Assay: This is a critical control. Prepare a plate with your compound dilutions in media but without any cells. Add the assay reagents as you would normally. If you see a signal that correlates with the compound concentration, you have direct assay interference.[6]

    • Use an Orthogonal Assay: If interference is confirmed, you must validate your results with a different cytotoxicity assay that has a distinct mechanism. For example, if you suspect interference with a metabolic assay like MTT, try a membrane integrity assay like LDH release, or a caspase-based apoptosis assay.

  • Potential Cause 2: Hormesis. Some compounds can exhibit a biphasic or "U-shaped" dose-response, where low doses stimulate cell proliferation while high doses are inhibitory.[8]

  • Solution:

    • Expand Dose Range: Test a wider range of concentrations, especially at the lower end, to fully characterize the dose-response relationship.

    • Mechanism Investigation: If hormesis is suspected, further mechanistic studies may be required to understand the bimodal action of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride? While the specific mechanism for this exact compound may not be fully elucidated in public literature, compounds with a 1,3,5-triazine core have been shown to inhibit key enzymes in cell proliferation pathways, such as PI3K, mTOR, and mutant isocitrate dehydrogenase 2 (IDH2).[2][9] Therefore, it is plausible that its cytotoxic effects are mediated through the disruption of similar signaling pathways.

Q2: Which cell lines are most appropriate for testing this compound? Previous studies on similar diaryl-1,3,5-triazine-2,4-diamine derivatives have shown promising results in breast cancer cell lines, particularly triple-negative lines like MDA-MB-231.[1] It has also been noted that some of these compounds are selective, showing less effect on non-cancerous cell lines like MCF-10A.[1] The choice of cell line should be guided by your research question, but starting with a panel of relevant cancer cell lines is a sound approach.

Q3: What is the best solvent to use for N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride? As a hydrochloride salt, this compound is expected to have some solubility in aqueous solutions like water or PBS.[7] However, for creating high-concentration stock solutions, DMSO is a common choice. Always determine the empirical solubility in your chosen solvent and ensure the final concentration of the solvent in your cell culture wells is low (typically <0.5%) and non-toxic.

Q4: How can I distinguish between apoptosis and necrosis induced by this compound? A single cytotoxicity assay like MTT or LDH often cannot definitively distinguish between different modes of cell death. To differentiate, you can use a multi-parametric approach:

  • Apoptosis: Use assays that measure caspase activity (e.g., Caspase-3/7 assay), or Annexin V staining to detect phosphatidylserine flipping.

  • Necrosis: The LDH release assay is a good indicator of membrane rupture, a hallmark of necrosis.[10]

Q5: My dose-response curve has a very steep slope. What does this indicate? A steep slope on a dose-response curve suggests that a small change in the concentration of the compound leads to a large change in the cytotoxic response.[11] This indicates a high potency and a narrow therapeutic window. When comparing compounds, a steeper slope often signifies greater potency.[11]

Experimental Protocols & Workflows

Protocol 1: General Cytotoxicity Assay Workflow

This protocol provides a general framework. Specific timings and concentrations should be optimized for your cell line and assay.

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Dilute the cell suspension to the predetermined optimal density.

    • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS or media to the outer wells to reduce edge effects.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a 2X concentrated serial dilution of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride in culture medium from a high-concentration stock.

    • Include vehicle controls (medium with the same final concentration of solvent) and a positive control (a known cytotoxic agent).

    • Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Execution (Example: MTT Assay):

    • Prepare the MTT reagent solution (typically 5 mg/mL in PBS).

    • Add 10 µL of MTT solution to each well.[12]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[13]

    • Add 100 µL of solubilization solution (e.g., acidified isopropanol or a detergent-based solution) to each well.[12]

    • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

Diagram: Troubleshooting Workflow for Inconsistent Results

G start Inconsistent Dose-Response Curve Observed check_solubility Check Compound Solubility & Stability in Media start->check_solubility check_cells Verify Cell Health & Seeding Density start->check_cells check_protocol Review Assay Protocol & Controls start->check_protocol solubility_issue Precipitate Observed? Or Degradation Suspected? check_solubility->solubility_issue cell_issue Inconsistent Cell Counts? Poor Morphology? check_cells->cell_issue protocol_issue Assay Interference? Edge Effects? check_protocol->protocol_issue solubility_solution Lower Top Concentration Use Fresh Dilutions Consider Different Solvent solubility_issue->solubility_solution Yes end_node Re-run Experiment solubility_issue->end_node No cell_solution Re-optimize Seeding Density Use Automated Cell Counter Regular Mycoplasma Testing cell_issue->cell_solution Yes cell_issue->end_node No protocol_solution Run Cell-Free Controls Use Orthogonal Assay Avoid Outer Wells protocol_issue->protocol_solution Yes protocol_issue->end_node No solubility_solution->end_node cell_solution->end_node protocol_solution->end_node G cluster_curve y_axis origin origin->y_axis % Cytotoxicity x_axis origin->x_axis Log[Compound Concentration] p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 anno_slope Steep Slope (High Potency) p3->anno_slope p5 p4->p5 anno_ec50 EC50 p4->anno_ec50 p6 p5->p6 p7 p6->p7 anno_max Maximal Effect (Plateau) p6->anno_max

Caption: An idealized sigmoidal dose-response curve illustrating key parameters.

References

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (2020-03-25). National Institutes of Health (NIH). Available from: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019-05-01). National Center for Biotechnology Information (NCBI), NIH. Available from: [Link]

  • Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. (2019-09-13). National Institutes of Health (NIH). Available from: [Link]

  • N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds as IDH2 mutants inhibitors for the treatment of cancer. Google Patents.
  • Interference and Artifacts in High-content Screening. Assay Guidance Manual, NCBI. Available from: [Link]

  • Dose-Response Curves - Toxicology. MSDT. Available from: [Link]

  • Troubleshooting of the lactate dehydrogenase (LDH) assay. ResearchGate. Available from: [Link]

  • Accounting for Artifacts in High-Throughput Toxicity Assays. Springer Nature Experiments. Available from: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available from: [Link]

  • The dose response principle from philosophy to modern toxicology: The impact of ancient philosophy and medicine in modern toxicology science. PMC, NIH. Available from: [Link]

  • MTT Assay Protocol. protocols.io. Available from: [Link]

  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. OZ Biosciences. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride for Experimental Success

Welcome to the technical support center for N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting tips, and answers to frequently asked questions regarding the use of this compound in your experiments. My goal is to equip you with the knowledge to optimize your experimental conditions and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions about the handling and application of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride.

1. What is the primary application and mechanism of action of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride?

N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride and its analogs are primarily investigated for their potential as anticancer agents.[1] The 1,3,5-triazine core is a well-established scaffold in medicinal chemistry, known to interact with various biological targets.

The primary mechanism of action for many 1,3,5-triazine derivatives in cancer cells is the induction of apoptosis , or programmed cell death.[2][3] Studies on structurally similar compounds have shown that they can trigger apoptosis through the attenuation of key signaling pathways.[3] While the precise pathway for this specific molecule may require further investigation, the induction of apoptosis is a key feature of this class of compounds.

2. What is the recommended solvent for preparing stock solutions?

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride and its analogs for in vitro assays. DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.

3. What is the recommended starting concentration for my in vitro experiments?

The optimal concentration will vary depending on the cell line and the specific assay. However, a good starting point can be derived from published IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values for structurally similar compounds.

Cell Line Compound Type IC50 / GI50 Reference
MDA-MB-231 (Breast Cancer)6,N2-Diaryl-1,3,5-triazine-2,4-diamine analog1.0 nM (GI50)[4] from previous search
SW480 (Colorectal Cancer)1,3,5-Triazine derivative5.85 µM (IC50)[5] from previous search
SW620 (Colorectal Cancer)1,3,5-Triazine derivativePromising activity[5] from previous search
A549 (Lung Cancer)Tri-amino-substituted 1,3,5-triazine derivative28 nM (IC50)[6] from previous search

Based on this data, a reasonable starting range for a dose-response experiment would be from 1 nM to 10 µM . It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

4. How should I prepare a stock solution of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride?

Since a precise, publicly available solubility value for this specific hydrochloride salt in DMSO is not available, it is crucial to empirically determine the maximum practical stock concentration . The following protocol will guide you through this process.

Experimental Protocol: Determining Maximum Stock Concentration in DMSO

This protocol provides a systematic approach to determine the solubility of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride in DMSO.

Materials:

  • N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Initial Test:

    • Weigh out 1 mg of the compound into a sterile microcentrifuge tube.

    • Add 100 µL of anhydrous DMSO to achieve a starting concentration of 10 mg/mL.

    • Vortex the tube vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particulate matter. If the solution is clear, you can proceed to a higher concentration. If not, this may be close to the solubility limit.

  • Incremental Increase:

    • If the initial solution is clear, add another 0.5-1 mg of the compound to the same tube and vortex thoroughly.

    • Continue this incremental addition until you observe persistent particulate matter that does not dissolve after extensive vortexing.

  • Warming (Optional):

    • If undissolved particles remain, you can gently warm the solution to 37°C for 5-10 minutes. Some compounds have increased solubility at slightly elevated temperatures.

    • After warming, vortex again and check for dissolution. Allow the solution to cool to room temperature to ensure the compound remains in solution.

  • Determining the Working Stock Concentration:

    • The highest concentration at which the compound remains fully dissolved at room temperature is your maximum stock concentration.

    • It is good practice to prepare your working stock at a concentration slightly below this maximum to ensure it remains stable during storage. For example, if the maximum solubility is determined to be 15 mg/mL, preparing a 10 mg/mL stock is advisable.

  • Storage:

    • Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

This section provides solutions to common problems you may encounter during your experiments.

Issue 1: Precipitation in the DMSO Stock Solution Upon Storage

Cause: The concentration of the stock solution may be too close to its solubility limit, or the compound may have come out of solution during freezing.

Solution:

  • Warm the Solution: Gently warm the stock solution to 37°C and vortex thoroughly to redissolve the precipitate.

  • Dilute the Stock: If the precipitate persists, dilute the stock solution with additional DMSO to a lower concentration where the compound remains soluble.

  • Centrifuge: Before use, centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any remaining micro-precipitates. Carefully pipette the supernatant for your experiments.

Issue 2: Precipitation in Cell Culture Medium After Adding the Compound

Cause: This is a common issue when adding a DMSO-solubilized compound to an aqueous cell culture medium. The compound's lower solubility in the aqueous environment can cause it to precipitate.

Solution:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically less than 0.5% , and ideally below 0.1%. High concentrations of DMSO can be toxic to cells and can also promote precipitation.

  • Serial Dilutions: Prepare intermediate dilutions of your stock solution in DMSO or your cell culture medium before the final dilution into your experimental wells. This gradual change in solvent composition can help keep the compound in solution.

  • Increase Mixing: When adding the compound to the medium, mix gently but thoroughly by pipetting up and down or by gently swirling the plate.

  • Serum Concentration: The presence of serum in the medium can sometimes help to solubilize hydrophobic compounds. If you are using a serum-free medium, this may contribute to the problem.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting precipitation issues.

TroubleshootingWorkflow start Precipitation Observed check_location Where did precipitation occur? start->check_location stock_solution In DMSO Stock Solution check_location->stock_solution Stock culture_medium In Cell Culture Medium check_location->culture_medium Medium stock_actions Warm solution to 37°C Vortex thoroughly Dilute stock to a lower concentration Centrifuge before use stock_solution->stock_actions medium_actions medium_actions culture_medium->medium_actions resolve_stock Issue Resolved stock_actions->resolve_stock resolve_medium Issue Resolved medium_actions->resolve_medium

Caption: A troubleshooting workflow for addressing precipitation issues.

References

  • Dolzhenko, A. V., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(21), 12135–12144. Available from: [Link]

  • Junaid, A., et al. (2020). Design, synthesis, and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells. RSC Advances, 10(43), 25669–25681. Available from: [Link]

  • Discovery of 5,6-diaryl-1,2,4-triazines hybrids as potential apoptosis inducers. (2017). PMC. Available from: [Link]

  • Modulation of H2O2- Induced Neurite Outgrowth Impairment and Apoptosis in PC12 Cells by a 1,2,4-Triazine Derivative. (n.d.). Available from: [Link]

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (2020). NIH. Available from: [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2025). MDPI. Available from: [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Available from: [Link]

  • Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. (2019). MDPI. Available from: [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. (2021). PMC. Available from: [Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. (2013). ACS Publications. Available from: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). NIH. Available from: [Link]

  • Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. (2019). NIH. Available from: [Link]

  • Triazolinediones as Highly Enabling Synthetic Tools. (2016). ACS Publications. Available from: [Link]

  • Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). ACS Publications. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: N2-Phenyl-1,3,5-triazine-2,4-diamine Hydrochloride

From the desk of the Senior Application Scientist Welcome to the technical support center for N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride and related compounds. The 1,3,5-triazine scaffold is a cornerstone in medi...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride and related compounds. The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, recognized for its versatility in targeting a wide array of biological molecules, including kinases, enzymes, and receptors involved in oncology and inflammatory diseases.[1][2]

This guide is designed for researchers and drug development professionals actively using compounds from this chemical class. While published data on the specific off-target profile of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride is limited, the principles and methodologies discussed here are broadly applicable. We will address common issues encountered during in-vitro and cell-based experiments, focusing on how to identify, validate, and interpret potential off-target effects to ensure the integrity of your research. Our approach is built on a foundation of proactive experimental design and rigorous validation.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial queries and problems researchers face when working with a new small molecule inhibitor from the triazine family.

Q1: I've just received a new batch of N2-Phenyl-1,3,5-triazine-2,4-diamine HCl. What are the essential first steps before starting my cell-based assays?

A1: Excellent question. Verifying the identity, purity, and stability of your compound is a critical first step that is often overlooked but is essential for reproducible results. Before introducing the compound to any biological system, you must establish a rigorous quality control (QC) workflow.

Causality: An impure or degraded compound can lead to a host of confounding effects, including unexpected cytotoxicity or artifactual activity that has no relation to the intended target. The hydrochloride salt form is generally used to improve aqueous solubility, but this can also impact stability in certain media.[3][4]

Recommended QC Workflow:

  • Confirm Identity: Use Mass Spectrometry (MS) to confirm the molecular weight matches the expected value (C₉H₁₀ClN₅ = 223.67 g/mol ).[5]

  • Assess Purity: Use High-Performance Liquid Chromatography (HPLC) to determine the purity of the compound. A purity level of >95% is recommended for most cell-based assays.

  • Determine Solubility: Establish the maximum soluble concentration in your chosen solvent (e.g., DMSO) and your final cell culture medium. Insoluble compound precipitating in the well is a common cause of non-specific effects.

  • Evaluate Stability: Test the compound's stability in your final assay medium under incubation conditions (e.g., 37°C, 5% CO₂ for 24-72 hours). Use HPLC or LC-MS to check for degradation over time. Some compounds are sensitive to pH changes or can be metabolized by cells, altering their effective concentration.[4]

Q2: My compound shows the expected inhibition of my primary target in a biochemical assay, but in cells, I'm observing a much stronger phenotype (e.g., apoptosis) than I anticipated. How do I begin to troubleshoot this?

A2: This is a classic and important challenge in drug development, pointing towards potential off-target effects or non-specific cytotoxicity. The key is to systematically dissect the observed cellular phenotype from the intended on-target activity.

Causality: A potent biochemical inhibitor may have poor selectivity, meaning it inhibits other cellular targets with similar potency. These off-targets can trigger signaling pathways that lead to the unexpected phenotype. Alternatively, at higher concentrations (typically >10 µM), many small molecules can cause non-specific effects through mechanisms like membrane disruption or mitochondrial toxicity.[3][6]

Initial Troubleshooting Steps:

  • Dose-Response Correlation: Perform a detailed dose-response curve for both on-target inhibition (e.g., phosphorylation of a downstream substrate via Western Blot) and the unexpected phenotype (e.g., caspase-3 cleavage for apoptosis). If the EC50 for the phenotype is significantly left-shifted (more potent) than the EC50 for on-target inhibition, an off-target is highly likely.

  • Use a Negative Control Compound: Synthesize or acquire a structurally similar analog of your compound that is inactive against your primary target. If this inactive analog still produces the unexpected phenotype, it strongly suggests a primary-target-independent effect.[3]

  • Rescue Experiment: If possible, perform a rescue experiment. For example, if your compound inhibits Kinase X, and you can introduce a drug-resistant mutant of Kinase X into the cells, this should rescue the on-target effects but not the off-target phenotype.

Below is a workflow diagram to help visualize this troubleshooting process.

G cluster_0 Phase 1: Observation cluster_1 Phase 2: Initial Validation cluster_2 Phase 3: Hypothesis Generation cluster_3 Phase 4: Conclusion & Next Steps A Unexpected Phenotype Observed (e.g., high toxicity, altered morphology) B Dose-Response Analysis (On-Target vs. Phenotype) A->B C Test Inactive Analog (Structurally similar control) A->C D EC50(Phenotype) << EC50(On-Target)? B->D E Inactive Analog Causes Phenotype? C->E F Hypothesis: Strong Off-Target Effect D->F Yes H Hypothesis: Phenotype is On-Target D->H No E->D No G Hypothesis: Non-Specific Toxicity or Off-Target Effect E->G Yes I Action: Proceed to Off-Target ID (e.g., Kinase Screen) F->I G->I

Caption: Workflow for troubleshooting unexpected cellular phenotypes.

Q3: What are the likely off-targets for a compound with a 1,3,5-triazine-2,4-diamine core?

A3: The 1,3,5-triazine scaffold is a "privileged structure" precisely because it can be decorated with substituents to bind a variety of targets. However, this versatility also creates liabilities. Based on the literature, here are the most probable off-target families for this class of compounds.

Causality: The triazine core acts as a rigid scaffold presenting chemical moieties (like the N-phenyl group) that can form hydrogen bonds and hydrophobic interactions within protein binding pockets. This geometry is particularly well-suited for the ATP-binding site of protein kinases but can also fit into the binding sites of other proteins.

Potential Off-Target ClassRationale & Key ExamplesPotential Phenotypic Outcome
Protein Kinases The diamino-triazine structure mimics the hinge-binding motif of many kinase inhibitors. Promiscuity across the kinome is common. Examples: PIM1, PI3K, mTOR.[1][7]Altered proliferation, apoptosis, cell cycle arrest, unexpected changes in phosphorylation cascades.
GPCRs Certain substitution patterns on the triazine ring can lead to binding at G-protein coupled receptors. Example: Histamine H4 Receptor (H4R).[8]Changes in intracellular cAMP levels, calcium mobilization, inflammatory responses.[8]
Metabolic Enzymes The triazine ring is present in inhibitors of enzymes involved in metabolism. Example: Isocitrate Dehydrogenase 2 (IDH2).[9]Altered cellular metabolism, changes in levels of metabolites like 2-hydroxyglutarate.[9]
DNA/RNA Processing Some triazine-based molecules can interact with nucleic acids or associated enzymes.[2]DNA damage response, cell cycle arrest.

Part 2: Experimental Protocols for Off-Target Validation

Once you have a hypothesis that an off-target effect is occurring, the next step is to identify and validate it.

Protocol 1: Broad Off-Target Identification via Kinase Panel Screening

This protocol provides a framework for using a commercial kinase screening service to identify unintended kinase targets.

Objective: To profile the selectivity of N2-Phenyl-1,3,5-triazine-2,4-diamine HCl against a broad panel of human kinases.

Methodology:

  • Select a Service Provider: Choose a reputable vendor that offers a large kinase panel (e.g., >400 kinases).

  • Choose an Assay Concentration: Select a concentration for the initial screen. A common choice is 1 µM or 10 µM. This concentration should be high enough to detect moderately potent off-targets without causing issues related to solubility or non-specific inhibition.

  • Submit the Compound: Prepare and ship your compound according to the vendor's specifications. Ensure you have performed the QC checks described in Q1.

  • Data Analysis: The vendor will provide a report, typically as "% inhibition" for each kinase at the tested concentration.

    • Set a threshold for hits (e.g., >50% or >75% inhibition).

    • Group the hits by kinase family to identify any patterns.

    • Prioritize hits that are known to be expressed in your cell model and could plausibly explain the observed phenotype.

  • Follow-Up: For the most compelling hits, request full IC50 determination from the vendor to confirm potency.

Protocol 2: Cellular Target Engagement Assay to Confirm Off-Target Activity

This protocol describes how to validate a putative off-target identified from a screen in your specific cellular context.

Objective: To confirm that the compound engages and inhibits the suspected off-target kinase within intact cells.

Model System: Let's assume your primary target is PIM1 kinase, and the kinase screen identified the Histamine H4 Receptor (H4R), a GPCR, as a potent off-target.[7][8]

G cluster_0 On-Target Pathway (PIM1) cluster_1 Off-Target Pathway (H4R) PIM1 PIM1 Kinase SubstrateP Phosphorylated Substrate PIM1->SubstrateP Phosphorylation H4R Histamine H4 Receptor (GPCR) cAMP Decreased cAMP H4R->cAMP Gi Signaling Compound N2-Phenyl-1,3,5- triazine-2,4-diamine HCl Compound->PIM1 Inhibits Compound->H4R Antagonizes

Caption: On-target vs. potential off-target signaling pathways.

Methodology:

  • Select Appropriate Cell Line: Use a cell line that endogenously expresses H4R. If your primary cell line does not, you may need to use an overexpression system.

  • Stimulate the Off-Target Pathway: H4R is a Gi-coupled receptor, and its activation (e.g., by histamine) leads to a decrease in intracellular cyclic AMP (cAMP).

  • Treatment: Pre-treat the cells with a dose-range of your triazine compound for 1-2 hours. Then, stimulate with a constant concentration of histamine (e.g., 10 µM). Include a known H4R antagonist (e.g., JNJ7777120) as a positive control.[8]

  • Measure Pathway Output: Lyse the cells and measure intracellular cAMP levels using a suitable method, such as a competitive ELISA or a luminescence-based assay.

  • Interpretation: If your compound is an H4R antagonist, you will observe that it blocks the histamine-induced decrease in cAMP in a dose-dependent manner. This confirms cellular engagement of the off-target.

By combining broad screening with targeted cellular validation, you can build a comprehensive profile of your compound's activity. This knowledge is crucial for correctly interpreting your experimental data and for the continued development of your small molecule inhibitor.

References

  • Antiproliferative activity and 3D-QSAR modeling of 6,N2-diaryl-1,3,5-triazine-2,4-diamines. (2020). RSC Advances. [Link]

  • N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds as IDH2 mutants inhibitors for the treatment of cancer. (Patent).
  • A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities. (2021). ResearchGate. [Link]

  • Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo. (2023). MDPI. [Link]

  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (2004). New Journal of Chemistry. [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. (2022). Frontiers in Bioengineering and Biotechnology. [Link]

  • The precision paradox: Off-target effects in gene editing. (2023). Drug Discovery News. [Link]

  • The Problems with the Cells Based Assays. (2012). SciTechnol. [Link]

  • Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. (2021). International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH SEED Office. [Link]

Sources

Optimization

Minimizing batch-to-batch variability of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride

Welcome to the technical support center for N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to minimize batch-to-batch variability in their experiments. Our goal is to ensure the consistent synthesis and purification of this compound, leading to reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of batch-to-batch variability when synthesizing N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride?

A1: Batch-to-batch variability is a significant challenge in chemical synthesis and can stem from several factors.[1] For N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride, the primary sources of inconsistency are:

  • Raw Material Quality: The purity of starting materials, such as cyanuric chloride and aniline, is paramount. Impurities in these reagents can lead to the formation of unwanted byproducts.[2][3]

  • Reaction Conditions: Precise control over reaction temperature, time, and stoichiometry is critical. Deviations can alter the reaction pathway and impurity profile.[4]

  • Purification Efficiency: The method of purification, including the choice of solvents for recrystallization and washing, significantly impacts the final purity and crystalline form of the product.

  • Moisture Control: The presence of water can lead to hydrolysis of the triazine ring, forming hydroxy-triazine derivatives as impurities.

Q2: My final product has a low or broad melting point. What is the likely cause?

A2: A low or broad melting point is a strong indicator of impurities. The presence of unreacted starting materials, solvents, or byproducts can create a eutectic mixture, which melts at a lower temperature than the pure compound. It is also crucial to ensure the product is completely dry, as residual solvent can also depress the melting point.

Q3: The color of my product varies from batch to batch. Should I be concerned?

A3: While slight variations in color can sometimes be attributed to minor, benign impurities or differences in crystal size, significant color changes often indicate the presence of chromophoric impurities. These can arise from side reactions or degradation. If color variation is observed, it is recommended to analyze the batches by HPLC to identify any differences in the impurity profile.

Q4: What are the recommended analytical techniques for assessing the purity of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride?

A4: A combination of analytical methods is recommended for comprehensive quality control:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for quantifying the purity of the main compound and detecting impurities. A reversed-phase C18 column is often suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the compound and identifying any structural isomers or major impurities.

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the desired product and help in the identification of unknown impurities.

Troubleshooting Guides

This section provides detailed guidance on specific issues that may arise during the synthesis and purification of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride.

Issue 1: Low Yield of the Desired Product
Potential Cause Explanation Recommended Action
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or cautiously increasing the temperature.
Suboptimal Stoichiometry An incorrect ratio of reactants can lead to the formation of byproducts and limit the yield of the desired product.Carefully measure and control the stoichiometry of cyanuric chloride and aniline. A slight excess of aniline may be used to drive the reaction to completion, but this may necessitate more rigorous purification.
Side Reactions The formation of di- or tri-substituted byproducts can significantly reduce the yield of the mono-substituted product.Maintain strict control over the reaction temperature. Stepwise addition of the amine nucleophile at controlled temperatures is crucial for selective substitution on the triazine ring.[4]
Loss during Work-up The product may be lost during extraction or filtration steps if its solubility in the wash solvents is too high.Use cold solvents for washing the crude product to minimize solubility losses. Ensure complete precipitation before filtration.
Issue 2: Presence of Significant Impurities in the Final Product
Potential Impurity Identification Mitigation Strategy
Unreacted Cyanuric Chloride Can be detected by HPLC and may cause irritation.Ensure the reaction goes to completion. Wash the crude product with a solvent in which cyanuric chloride is soluble but the product is not.
Di-substituted Byproduct N,N'-diphenyl-6-chloro-1,3,5-triazine-2,4-diamine. Detectable by HPLC and MS.Maintain a low reaction temperature during the addition of the first equivalent of aniline to favor mono-substitution.[4]
Tri-substituted Byproduct N,N',N''-triphenyl-1,3,5-triazine-2,4,6-triamine. Detectable by HPLC and MS.Avoid high reaction temperatures, which promote further substitution.
Hydrolysis Products Hydroxy-triazine derivatives. Can be identified by changes in the NMR spectrum and by MS.Conduct the reaction under anhydrous conditions. Use dry solvents and starting materials.

Experimental Protocols

Protocol 1: Synthesis of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride

This protocol is designed to produce N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride with high purity and consistency.

Materials:

  • Cyanuric chloride

  • Aniline

  • Acetone (anhydrous)

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Sodium bicarbonate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve cyanuric chloride (1 equivalent) in anhydrous acetone at 0-5 °C under a nitrogen atmosphere.

  • First Nucleophilic Substitution: Slowly add a solution of aniline (1 equivalent) in anhydrous acetone to the cyanuric chloride solution via the dropping funnel, maintaining the temperature between 0-5 °C. Stir the reaction mixture at this temperature for 4 hours.

  • Formation of the Diamine: Prepare a solution of ammonia by bubbling ammonia gas through cold acetone or by carefully adding a concentrated ammonium hydroxide solution to cold acetone. Add this ammonia solution (2 equivalents of ammonia) to the reaction mixture, again keeping the temperature below 10 °C. Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Work-up: Filter the reaction mixture to remove any precipitated salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Salt Formation: Dry the organic layer over anhydrous sodium sulfate, filter, and then cool in an ice bath. Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete.

  • Isolation: Collect the precipitated N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum.

Protocol 2: Purification by Recrystallization

Solvent Selection: A mixed solvent system is often effective for the recrystallization of triazine compounds. A common choice is Ethanol/Water or Methanol/Water.

Procedure:

  • Dissolution: Dissolve the crude N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat at reflux for 10-15 minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper.

  • Crystallization: To the hot filtrate, add deionized water dropwise until the solution becomes faintly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of large crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Visualization of Key Processes

Synthesis Pathway

Synthesis_Pathway CC Cyanuric Chloride Intermediate 2-Anilino-4,6-dichloro-1,3,5-triazine CC->Intermediate Aniline (1 eq) Acetone, 0-5°C Aniline Aniline Product_base N2-Phenyl-1,3,5-triazine-2,4-diamine Intermediate->Product_base Ammonia (2 eq) Acetone, RT Ammonia Ammonia Final_Product N2-Phenyl-1,3,5-triazine-2,4-diamine Hydrochloride Product_base->Final_Product HCl Isopropanol HCl HCl

Caption: Synthesis of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride.

Troubleshooting Decision Tree for Low Purity

Troubleshooting_Purity start Low Purity Detected (e.g., by HPLC, MP) check_impurities Identify Impurities (HPLC-MS, NMR) start->check_impurities unreacted_sm Unreacted Starting Materials? check_impurities->unreacted_sm byproducts Di/Tri-substituted or Hydrolysis Products? check_impurities->byproducts unreacted_sm->byproducts No optimize_reaction Optimize Reaction: - Extend reaction time - Check stoichiometry unreacted_sm->optimize_reaction Yes improve_purification Improve Purification: - Recrystallization - Column chromatography byproducts->improve_purification Multiple Impurities control_temp Refine Temperature Control during synthesis byproducts->control_temp Di/Tri-substituted anhydrous Ensure Anhydrous Conditions byproducts->anhydrous Hydrolysis

Caption: Decision tree for troubleshooting low purity issues.

References

  • Elguero, J., et al. (2012). Green synthesis of 1,3,5-triazines with applications in supramolecular and materials chemistry. Arkivoc, 2012(1), 142-166.
  • Google Patents. (n.d.). N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds as IDH2 mutants inhibitors for the treatment of cancer.
  • Krasovska, M., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(23), 13635-13647.
  • Mockus, L., et al. (2014). Batch-to-batch variation: a key component for modeling chemical manufacturing processes. Organic Process Research & Development, 19(8), 908-914.
  • ResearchGate. (2019). Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes. Retrieved from [Link]

  • Sartorius. (2019). Reducing Batch-to-Batch Variability of Botanical Drug Products. Retrieved from [Link]

  • Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Retrieved from [Link]

  • AQF. (2024). Raw Material Quality: The Foundation of Product Excellence. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for researchers working with N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride. It addresses potenti...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers working with N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride. It addresses potential challenges in its handling, stability assessment, and analysis, offering troubleshooting advice and detailed experimental protocols. This document is intended to ensure the integrity and reproducibility of your experimental results.

Introduction to N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride

N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a substituted s-triazine derivative. The 1,3,5-triazine core is a key structural motif in many biologically active compounds. The stability of this compound is crucial for its reliable use in research and development. Degradation can occur under various conditions, leading to the formation of impurities that may affect experimental outcomes. Understanding the potential degradation pathways is essential for developing stable formulations and accurate analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride?

A1: Based on the chemical structure, the primary degradation pathways are expected to be hydrolysis, oxidation, and photodegradation. The s-triazine ring is susceptible to hydrolytic cleavage, especially under acidic or basic conditions. The amino and phenyl groups can be targets for oxidative and photolytic reactions.

Q2: Why is it important to use the hydrochloride salt form of this compound?

A2: The hydrochloride salt generally enhances the aqueous solubility and stability of amine-containing compounds compared to the free base. However, the acidic nature of the salt solution could potentially influence hydrolysis rates.

Q3: What are the typical appearances of the parent compound and its degradation products?

A3: N2-Phenyl-1,3,5-triazine-2,4-diamine is typically a white to off-white solid. The appearance of degradation products can vary from other solids to dissolved impurities. Significant degradation, especially through oxidative or photolytic pathways, may lead to discoloration (e.g., yellowing or browning) of the material.

Q4: What are the general storage conditions to minimize degradation?

A4: To minimize degradation, the compound should be stored in a well-sealed container, protected from light, moisture, and high temperatures. Storage in a cool, dry, and dark place, such as a desiccator at controlled room temperature or under refrigeration, is recommended.

Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride.

Issue 1: Appearance of Unexpected Peaks in Chromatogram During Release Testing.

  • Question: I am analyzing a freshly prepared solution of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride and see small, unexpected peaks in my HPLC-UV chromatogram. What could be the cause?

  • Answer: This could be due to several factors:

    • Solvent Impurities: Ensure the purity of your solvents. Run a blank gradient to check for solvent-related peaks.

    • Sample Preparation Induced Degradation: The compound might be degrading upon dissolution in your chosen solvent. Triazines can be susceptible to hydrolysis, so the pH of your sample diluent is critical.[1] Try preparing the sample in a neutral, buffered mobile phase and analyzing it immediately.

    • Contamination: Your glassware or sample vials may be contaminated. Ensure all equipment is thoroughly cleaned.

Issue 2: Inconsistent Results in Stability Studies.

  • Question: My stability study results for the same batch of material are showing high variability. What could be the problem?

  • Answer: Inconsistent stability results often point to a lack of control over experimental conditions.

    • Environmental Factors: Ensure that temperature and humidity in your stability chambers are tightly controlled and monitored.

    • Light Exposure: For photostability studies, ensure consistent light exposure across all samples as per ICH Q1B guidelines.[2] Use of a calibrated photostability chamber is crucial.

    • Sample Handling: Standardize your sample handling procedures, including the time between sample pulling and analysis.

Issue 3: Difficulty in Achieving Mass Balance in Forced Degradation Studies.

  • Question: I am performing forced degradation studies and my mass balance is consistently below 95%. Where could the missing mass be?

  • Answer: A poor mass balance suggests that not all degradation products are being detected by your analytical method.[2]

    • Non-chromophoric Degradants: Some degradation products may lack a UV chromophore, making them invisible to a UV detector. Consider using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).

    • Volatile Degradants: Volatile degradation products may be lost during sample preparation or analysis. GC-MS headspace analysis could be used to investigate this.

    • Precipitation: Degradation products might be insoluble in the sample diluent and precipitate out. Visually inspect your samples and consider using a different solvent for extraction and analysis.

Issue 4: No Significant Degradation Observed Under Stress Conditions.

  • Question: I have subjected the compound to mild acidic, basic, and oxidative stress, but I am not observing significant degradation (less than 5%). What should I do?

  • Answer: If the molecule is highly stable, you may need to apply more stringent stress conditions to achieve the target degradation of 5-20% as recommended by ICH guidelines.[3]

    • Increase Stressor Concentration: Use higher concentrations of acid, base, or oxidizing agent.

    • Increase Temperature: Perform the stress study at a higher temperature.

    • Increase Duration: Extend the duration of the stress exposure. It is important to monitor the degradation closely to avoid complete degradation of the parent compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for conducting forced degradation studies on N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride to identify potential degradation products and develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 mL of 0.1 N NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 mL of 0.1 N HCl.

    • Dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Thermal Degradation:

    • Store the solid compound in an oven at 105°C for 48 hours.

    • Prepare a solution of the heat-stressed solid at a concentration of 0.1 mg/mL in the mobile phase.

  • Photodegradation:

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2]

    • Prepare a solution of the photo-stressed solid at a concentration of 0.1 mg/mL in the mobile phase.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2).

  • Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the degradation products.

  • If available, use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC-UV method for the analysis of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride and its degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm (or a more specific wavelength determined by UV scan)

Method Validation:

  • The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness, to ensure it is suitable for its intended purpose.

Potential Degradation Pathways and Products

Based on the chemical structure and general knowledge of triazine chemistry, the following degradation pathways are proposed.

Hydrolytic Degradation

Under acidic or basic conditions, the 1,3,5-triazine ring can undergo hydrolysis. The C-N bond of the phenylamino group or the unsubstituted amino group can be cleaved, leading to the formation of hydroxylated triazines. Further hydrolysis can lead to the opening of the triazine ring.

  • Potential Products: 2-Amino-4-hydroxy-6-(phenylamino)-1,3,5-triazine, 2,4-Diamino-6-hydroxy-1,3,5-triazine (Ammelide), and ultimately Cyanuric acid.

Oxidative Degradation

The amino groups and the phenyl ring are susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated derivatives on the phenyl ring, and potentially cleavage of the phenyl group or the triazine ring.

  • Potential Products: N-oxide derivatives, hydroxylated phenyl derivatives, and smaller organic molecules from ring cleavage.

Photodegradation

Exposure to UV light can induce photochemical reactions. This can involve radical mechanisms leading to dealkylation, deamination, and cleavage of the triazine ring.[4] The presence of the aromatic phenyl group can also lead to various photochemical transformations.

  • Potential Products: Deaminated products, products from phenyl ring modifications, and polymeric materials.

Visualizations

G cluster_main Troubleshooting Workflow: Unexpected Chromatographic Peaks Start Unexpected Peak(s) Observed CheckSolvent Run Blank Gradient Start->CheckSolvent SolventIssue Peak(s) from Solvent/System CheckSolvent->SolventIssue Yes CheckSamplePrep Prepare Sample in Neutral Buffer & Analyze Immediately CheckSolvent->CheckSamplePrep No ResolveSolvent Use High Purity Solvents SolventIssue->ResolveSolvent DegradationIssue Peak(s) Disappear or Reduce CheckSamplePrep->DegradationIssue Yes ContaminationIssue Thoroughly Clean Glassware/Vials CheckSamplePrep->ContaminationIssue No ResolveDegradation Optimize Sample Diluent/Handling DegradationIssue->ResolveDegradation ResolveContamination Implement Strict Cleaning Protocol ContaminationIssue->ResolveContamination

Caption: Troubleshooting workflow for unexpected chromatographic peaks.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation Parent N2-Phenyl-1,3,5-triazine-2,4-diamine C9H9N5 Hydrolyzed1 2-Amino-4-hydroxy-6-(phenylamino)-1,3,5-triazine Parent->Hydrolyzed1 H+/OH- Oxidized1 N-Oxide Derivatives Parent->Oxidized1 [O] Oxidized2 Hydroxylated Phenyl Derivatives Parent->Oxidized2 [O] Photo1 Deaminated Products Parent->Photo1 Photo2 Ring Cleavage Products Parent->Photo2 Hydrolyzed2 Ammelide Hydrolyzed1->Hydrolyzed2 H+/OH- CyanuricAcid Cyanuric Acid Hydrolyzed2->CyanuricAcid H+/OH-

Caption: Potential degradation pathways of N2-Phenyl-1,3,5-triazine-2,4-diamine.

References

  • Díaz-Ortiz, Á., Elguero, J., Foces-Foces, C., de la Hoz, A., Moreno, A., Mateo, M. del C., Sánchez-Migallón, A., & Valiente, G. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 1038–1046. [Link]

  • Díaz-Ortiz, Á., Elguero, J., Foces-Foces, C., de la Hoz, A., Moreno, A., Mateo, M. del C., Sánchez-Migallón, A., & Valiente, G. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 1038–1046. [Link]

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Optimization

N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride synthesis impurity profile

Welcome to the comprehensive technical support guide for the synthesis and impurity profiling of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride. This document is intended for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis and impurity profiling of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride. This document is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the successful synthesis and purification of this compound. Our approach is grounded in established scientific principles and practical laboratory experience to help you navigate the complexities of your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride.

Question 1: My reaction yields are consistently low. What are the potential causes and how can I improve the yield?

Low yields can be attributed to several factors, primarily related to reaction conditions and reagent quality.

  • Incomplete Reaction: The sequential substitution of cyanuric chloride is highly temperature-dependent. The first substitution with aniline is typically performed at a lower temperature (around 0-5 °C), while the second substitution with ammonia requires a higher temperature. If the temperature is not adequately controlled in each step, the reaction may not go to completion.

  • Sub-optimal pH: The nucleophilic substitution reactions are sensitive to pH. Maintaining a slightly basic pH during the amine additions is crucial to neutralize the HCl generated and to ensure the amine is in its nucleophilic free base form.

  • Moisture Contamination: Cyanuric chloride is highly susceptible to hydrolysis. The presence of moisture can lead to the formation of hydroxy-triazine by-products, thus reducing the yield of the desired product. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Reagent Purity: The purity of starting materials, especially cyanuric chloride and aniline, is critical. Impurities in the starting materials can lead to side reactions and lower yields.

  • Product Loss During Work-up: The hydrochloride salt of the product has some solubility in water. Excessive washing with water during the work-up can lead to significant product loss. Washing with cold water or a non-polar organic solvent in which the product is insoluble is recommended.

Troubleshooting Steps:

  • Optimize Temperature Control: Use an ice bath to maintain the temperature at 0-5 °C during the addition of aniline. After the first substitution is complete, allow the reaction to warm to room temperature before proceeding with the addition of ammonia. For the second substitution, a moderate increase in temperature may be necessary, but this should be carefully optimized to avoid side reactions.

  • Monitor and Adjust pH: Use a suitable base, such as sodium carbonate or a non-nucleophilic organic base, to maintain the pH of the reaction mixture between 8 and 9.

  • Ensure Anhydrous Conditions: Dry all glassware in an oven before use and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

  • Verify Reagent Purity: Use freshly distilled aniline and high-purity cyanuric chloride.

  • Refine Work-up Procedure: Minimize the volume of water used for washing the crude product. Alternatively, wash the product with a solvent in which the desired product has low solubility but impurities are soluble, such as diethyl ether or hexanes.[1]

Question 2: My final product is an oily substance instead of a crystalline solid. What is causing this and how can I fix it?

An oily product is a strong indication of the presence of significant impurities.[1]

  • Eutectic Mixture: The presence of unreacted starting materials, intermediates, and by-products can form a eutectic mixture, which has a lower melting point than the pure compound, often resulting in an oily appearance.[1]

  • Residual Solvent: Trapped solvent in the product can also lead to an oily consistency.

Troubleshooting Steps:

  • Thorough Washing: Wash the crude product extensively with a suitable solvent to remove soluble impurities. Water can be effective for removing inorganic salts, while non-polar organic solvents can remove unreacted aniline and other organic by-products.

  • Complete Drying: Ensure the product is completely dry by using a vacuum oven or a desiccator.

  • Purification: If washing is insufficient, proceed with a more rigorous purification method like recrystallization or column chromatography.

Question 3: I'm struggling to find a suitable recrystallization solvent. What do you recommend?

Finding the right solvent for recrystallization is key to obtaining a pure, crystalline product.

  • Ideal Solvent Properties: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed. The compound should be dissolved in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" solvent (in which it is sparingly soluble) until turbidity is observed.[1] Common mixed solvent systems include ethanol/water, dichloromethane/methanol, or ethyl acetate/hexane.[1]

Recommended Recrystallization Protocol:

  • Dissolve the crude N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride in a minimal amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a short period to remove colored impurities.

  • Hot filter the solution to remove any insoluble impurities and the activated charcoal.

  • Slowly add deionized water dropwise to the hot filtrate with continuous swirling until the solution becomes faintly cloudy.

  • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Further cool the solution in an ice bath to maximize the crystal yield.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.[1]

Question 4: What are the best conditions for purifying my compound using column chromatography?

Column chromatography is a highly effective method for separating the desired product from closely related impurities.

  • Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase for the purification of 2,4-diamino-1,3,5-triazine derivatives.

  • Mobile Phase: A gradient elution is often most effective. Start with a less polar solvent system and gradually increase the polarity. A common starting point is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (an Rf value of the product around 0.3-0.4 is ideal).[1]

General Column Chromatography Protocol:

  • Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with the chosen solvent system, gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride?

The most practical and widely used method for the synthesis of substituted 1,3,5-triazines is the sequential nucleophilic substitution of cyanuric chloride.[2] This is due to the decreasing reactivity of the chlorine atoms with each substitution, allowing for controlled, stepwise additions of different nucleophiles.[2] Another efficient approach is a one-pot, microwave-assisted three-component reaction of cyanoguanidine, benzaldehyde, and aniline in the presence of hydrochloric acid.[3][4]

Q2: What are the most common impurities I should expect in my crude product?

The impurity profile is highly dependent on the synthetic route and reaction conditions. For the synthesis from cyanuric chloride, the most common impurities are:

  • Unreacted Starting Materials: Residual cyanuric chloride and aniline.

  • Incompletely Reacted Intermediate: 2-Chloro-4-phenylamino-6-amino-1,3,5-triazine.

  • Over-reacted By-products: N,N'-diphenyl-6-chloro-1,3,5-triazine-2,4-diamine and N,N',N''-triphenyl-1,3,5-triazine-2,4,6-triamine. The formation of these is favored by higher reaction temperatures and incorrect stoichiometry.[1]

  • Hydrolysis Products: Reaction of cyanuric chloride or its chlorinated intermediates with moisture can lead to the formation of hydroxy-triazine derivatives.[1]

Q3: How does the hydrochloride salt formation affect the synthesis and purification?

The final product is often isolated as a hydrochloride salt to improve its stability and handling properties. The hydrochloric acid can be introduced during the reaction, as seen in the one-pot synthesis from cyanoguanidine,[3][4] or the free base can be treated with HCl in a suitable solvent after purification. The salt form generally has higher aqueous solubility than the free base, which needs to be considered during the work-up and purification steps.

Q4: What analytical techniques are recommended for characterizing the final product and its impurities?

A combination of chromatographic and spectroscopic techniques is recommended for full characterization:

  • High-Performance Liquid Chromatography (HPLC): Ideal for assessing the purity of the final product and quantifying impurities. A reversed-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid) is a good starting point. UV detection at a wavelength where the triazine ring absorbs strongly (e.g., around 254 nm) is typically used.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the desired product. The spectra will show characteristic signals for the phenyl group, the amino protons, and the triazine ring carbons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups, such as N-H and C=N bonds, present in the molecule.

Synthetic Pathway and Impurity Formation

The following diagram illustrates a common synthetic pathway for N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride and the formation of potential impurities.

Synthesis_and_Impurities CC Cyanuric Chloride Intermediate 2-Chloro-4-phenylamino- 6-amino-1,3,5-triazine CC->Intermediate 1. Aniline, Base (0-5 °C) Hydroxy Hydroxy-triazine (Hydrolysis Impurity) CC->Hydroxy Hydrolysis Aniline Aniline Ammonia Ammonia Product N2-Phenyl-1,3,5-triazine- 2,4-diamine Intermediate->Product 2. Ammonia, Base (Elevated Temp) Diphenyl N,N'-Diphenyl-6-chloro- 1,3,5-triazine-2,4-diamine (Di-substituted Impurity) Intermediate->Diphenyl Excess Aniline High Temp Intermediate->Hydroxy Hydrolysis Product_HCl N2-Phenyl-1,3,5-triazine- 2,4-diamine hydrochloride Product->Product_HCl 3. HCl HCl HCl Triphenyl N,N',N''-Triphenyl- 1,3,5-triazine-2,4,6-triamine (Tri-substituted Impurity) Diphenyl->Triphenyl Aniline High Temp H2O H₂O H2O->Hydroxy caption Synthetic pathway and impurity formation.

Caption: Synthetic pathway and impurity formation.

Quantitative Data Summary

The following table summarizes typical yields and common impurity levels for the synthesis of substituted triazines. Note that these values can vary significantly depending on the specific reaction conditions and purification methods used.

ParameterTypical ValueNotes
Yield of Crude Product 60-80%Highly dependent on reaction control.
Yield of Purified Product 40-70%After recrystallization or chromatography.
Unreacted Aniline < 2%Can be removed by washing.
Di-substituted Impurity < 5%Formation is minimized by controlling stoichiometry and temperature.
Tri-substituted Impurity < 1%Generally a minor impurity if temperature is well-controlled.
Hydroxy-triazine Impurity < 3%Dependent on the exclusion of moisture.

Experimental Protocols

Protocol 1: Synthesis of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride

This protocol is a general guideline based on established principles of triazine chemistry.

  • Step 1: First Substitution. In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve cyanuric chloride (1 equivalent) in anhydrous acetone. Cool the solution to 0-5 °C in an ice bath.

  • Dissolve aniline (1 equivalent) in anhydrous acetone and add it dropwise to the cyanuric chloride solution while maintaining the temperature below 5 °C.

  • Simultaneously, add a solution of sodium carbonate (1.1 equivalents) in water dropwise to neutralize the HCl formed.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Step 2: Second Substitution. Once the first substitution is complete, add an aqueous solution of ammonia (excess) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 40-50 °C for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Step 3: Isolation and Salt Formation. Cool the reaction mixture and filter the solid product.

  • Wash the crude product with cold water and then with diethyl ether to remove unreacted aniline and other organic impurities.

  • Suspend the crude product in ethanol and add a stoichiometric amount of concentrated hydrochloric acid.

  • Stir for 1 hour, then filter the N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride.

  • Dry the product under vacuum.

Protocol 2: HPLC Method for Purity Analysis

This is a general-purpose HPLC method that can be optimized for specific needs.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical connections between observed problems, their potential causes, and the recommended solutions.

Troubleshooting_Logic Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Product_Loss Product Loss in Work-up Low_Yield->Product_Loss Oily_Product Oily Product Impurity_Mixture Eutectic Impurity Mixture Oily_Product->Impurity_Mixture Residual_Solvent Residual Solvent Oily_Product->Residual_Solvent Poor_Purity Poor Purity Poor_Purity->Incomplete_Reaction Poor_Purity->Side_Reactions Poor_Purity->Impurity_Mixture Optimize_Conditions Optimize Reaction Conditions (Temp, pH) Incomplete_Reaction->Optimize_Conditions Side_Reactions->Optimize_Conditions Anhydrous_Technique Use Anhydrous Technique Side_Reactions->Anhydrous_Technique Refine_Workup Refine Work-up Product_Loss->Refine_Workup Purify Purify (Recrystallization/ Column Chromatography) Impurity_Mixture->Purify Thorough_Drying Thorough Drying Residual_Solvent->Thorough_Drying

Caption: Troubleshooting logic flow.

References

  • US9724350B2 - N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds as IDH2 mutants inhibitors for the treatment of cancer - Google Patents.
  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - NIH. Available at: [Link]

  • Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126) - ResearchGate. Available at: [Link]

  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. Available at: [Link]

  • US4678852A - Process for reacting cyanuric chloride with ammonia or with amines - Google Patents.
  • SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES - DTIC. Available at: [Link]

  • Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. Available at: [Link]

  • Cyanuric Acid and Cyanuric Chloride - ResearchGate. Available at: [Link]

  • Synthesis and Characterizations of N 2 ,N 4 -bis(5-nitro-1,3-benzothiazol- 2-yl)-N 6 -aryl-1,3,5-triazine-2,4,6-triamine,as Biological Agents - Academia.edu. Available at: [Link]

  • Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC. Available at: [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - ResearchGate. Available at: [Link]

  • US2779763A - Process for the production of reaction - Google Patents.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to N2-Phenyl-1,3,5-triazine-2,4-diamine Hydrochloride and its Analogs in Anticancer Research

This guide provides an in-depth comparison of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride and related 1,3,5-triazine derivatives, offering valuable insights for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride and related 1,3,5-triazine derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will explore the structure-activity relationships, mechanistic underpinnings, and experimental data that define the potential of this chemical scaffold in oncology.

The 1,3,5-Triazine Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3,5-triazine ring is a six-membered heterocycle containing three nitrogen atoms at positions 1, 3, and 5. This core structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a versatile template for the design of biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The planar nature of the triazine ring and the potential for substitution at the 2, 4, and 6 positions allow for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an attractive starting point for drug discovery.

N2-Phenyl-1,3,5-triazine-2,4-diamine: The Archetype for a Class of Anticancer Agents

N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride serves as a foundational structure for a promising class of 1,3,5-triazine derivatives with potential anticancer activity. While specific biological data for the hydrochloride salt of the unsubstituted N-phenyl derivative is not extensively reported in publicly available literature, the broader class of N-aryl-1,3,5-triazine-2,4-diamines has been the subject of significant investigation. These studies provide a strong basis for understanding the structure-activity relationships (SAR) that govern the efficacy of this compound class.

The core structure consists of a 1,3,5-triazine ring substituted with two amino groups at positions 2 and 4, and a phenylamino group at the N2 position. This arrangement provides a template for molecular interactions with biological targets, which can be modulated by substitutions on the phenyl ring and the other positions of the triazine core.

Comparative Analysis of Anticancer Activity

The anticancer potential of N2-aryl-1,3,5-triazine-2,4-diamine derivatives has been evaluated against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of these compounds, highlighting the impact of different substituents on their cytotoxic activity.

Compound IDR1 (at C6)R2 (at N2-phenyl)Cancer Cell LineIC50 (µM)Reference
1 HH (Unsubstituted Phenyl)Not ReportedNot Reported-
2 PhenylHMDA-MB-231 (Breast)> 50[1]
3 4-MethoxyphenylHMDA-MB-231 (Breast)28.3[1]
4 4-ChlorophenylHMDA-MB-231 (Breast)14.2[1]
5 H4-MethoxyMDA-MB-231 (Breast)> 50[1]
6 H4-ChloroMDA-MB-231 (Breast)35.1[1]
7 4-Phenylpiperazin-1-yl-MALME-3M (Melanoma)0.033[2]
8 Morpholino2-chlorophenylSW620 (Colorectal)>100[3]
9 Benzylamino2-chlorophenylSW620 (Colorectal)32.83[3]
10 --MDA-MB-231 (Breast)6.25[4]
11 --MDA-MB-231 (Breast)8.18[4]

Note on Compounds 10 & 11: These are more complex imamine-1,3,5-triazine derivatives included to showcase the potency that can be achieved with this scaffold.[4]

Structure-Activity Relationship (SAR) Insights

The data presented in the table reveals several key SAR trends for the N2-aryl-1,3,5-triazine-2,4-diamine scaffold:

  • Substitution at C6: The nature of the substituent at the C6 position of the triazine ring significantly influences anticancer activity. A simple phenyl group at C6 (Compound 2) shows weak activity, while the introduction of electron-donating (methoxy, Compound 3) or electron-withdrawing (chloro, Compound 4) groups on this phenyl ring enhances cytotoxicity.[1]

  • Substitution on the N2-Phenyl Ring: Modifications to the N2-phenyl ring also play a crucial role. While the available data for simple substitutions (Compounds 5 and 6) suggest a modest impact, more complex modifications in related series have led to highly potent compounds.[4]

  • Importance of the 2,4-Diamine Moiety: The 2,4-diamino substitution pattern is a common feature in many biologically active triazines and is believed to be important for forming key hydrogen bond interactions with target enzymes.

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

A primary mechanism of action for many anticancer 1,3,5-triazine derivatives is the inhibition of dihydrofolate reductase (DHFR).[5] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.

By inhibiting DHFR, these triazine derivatives disrupt the synthesis of nucleic acids, leading to the arrest of cell proliferation and ultimately, cell death. This mechanism is particularly effective against rapidly dividing cancer cells, which have a high demand for DNA and RNA synthesis.

Below is a simplified diagram illustrating the role of DHFR in the folate pathway and its inhibition by 1,3,5-triazine derivatives.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide Purine & Thymidylate Synthesis THF->Nucleotide NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Triazine 1,3,5-Triazine Derivative Triazine->DHFR Inhibition DNA_RNA DNA & RNA Synthesis Nucleotide->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation

DHFR Pathway Inhibition

Experimental Protocols

To facilitate further research and validation of findings, we provide detailed protocols for two key assays used in the evaluation of these compounds.

MTT Assay for Cell Viability and IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Workflow Diagram:

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 drug_treatment Treat with varying concentrations of 1,3,5-triazine derivative incubation1->drug_treatment incubation2 Incubate for 48-72h drug_treatment->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Read absorbance at ~570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

MTT Assay Workflow

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the 1,3,5-triazine derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to obtain the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).

    • DHFR Enzyme: Dilute a stock solution of purified DHFR enzyme to the desired working concentration in assay buffer.

    • Substrate Solution: Prepare a solution of dihydrofolate (DHF) in assay buffer.

    • Cofactor Solution: Prepare a solution of NADPH in assay buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the 1,3,5-triazine derivative in assay buffer.

  • Assay Setup:

    • In a 96-well UV-transparent plate, add the following to each well:

      • Assay Buffer

      • Inhibitor solution (or vehicle for control)

      • DHFR enzyme solution

    • Incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the DHF and NADPH solutions to each well.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader capable of kinetic measurements.

    • Monitor the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the initial rate of the reaction (the slope of the linear portion of the absorbance vs. time curve) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride and its derivatives represent a promising scaffold for the development of novel anticancer agents. The available data strongly suggest that the biological activity of these compounds can be significantly modulated through chemical substitutions at various positions on the triazine and phenyl rings. The inhibition of dihydrofolate reductase is a key mechanism of action for this class of compounds. The experimental protocols provided in this guide offer a framework for the continued investigation and optimization of these 1,3,5-triazine derivatives as potential cancer therapeutics. Further research, including in vivo studies and the exploration of a wider range of chemical modifications, is warranted to fully elucidate the therapeutic potential of this versatile chemical scaffold.

References

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  • Junaid, A., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(21), 12479-12490. [Link]

  • PubChem. (n.d.). Benzoguanamine. National Center for Biotechnology Information. Retrieved from [Link]

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Sources

Comparative

A Comparative Guide to Phenyl-Substituted 1,3,5-Triazine-2,4-diamines: Synthesis, Bioactivity, and Experimental Evaluation

Abstract The 1,3,5-triazine-2,4-diamine core is a quintessential "privileged scaffold" in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents. Its rigid, planar structure and rich hydroge...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3,5-triazine-2,4-diamine core is a quintessential "privileged scaffold" in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents. Its rigid, planar structure and rich hydrogen bonding capabilities allow for precise molecular recognition by various biological targets. This guide provides a comparative analysis of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride and its structural isomers and analogs, with a particular focus on how the position of the phenyl substituent dictates synthetic strategy, physicochemical properties, and biological performance. We will delve into established synthetic methodologies, compare antiproliferative activities through experimental data, and provide detailed protocols for key assays, offering researchers a comprehensive resource for navigating this important class of compounds.

Structural Framework: The Significance of Substituent Placement

The biological activity of 1,3,5-triazine-2,4-diamines is exquisitely sensitive to the nature and position of its substituents. The core structure allows for functionalization at the C6 carbon and the exocyclic amino groups at N2 and N4. This guide focuses on the comparison between two key positional isomers:

  • N2-Phenyl-1,3,5-triazine-2,4-diamine: The phenyl group is attached to one of the exocyclic amino nitrogens. The hydrochloride salt form is often used to enhance aqueous solubility.

  • 6-Phenyl-1,3,5-triazine-2,4-diamine (Benzoguanamine): The phenyl group is directly attached to the C6 carbon of the triazine ring.[1]

A third, highly relevant class are the N2,6-diaryl-1,3,5-triazine-2,4-diamines , which combine features of both and have shown remarkable promise as potent and selective anticancer agents.[2][3]

cluster_scaffold 1,3,5-Triazine-2,4-diamine Core cluster_analogs Key Phenyl-Substituted Analogs Scaffold Core Scaffold (Guanamine) N2_Phenyl N2-Phenyl Analog Scaffold->N2_Phenyl Substitution at N2 C6_Phenyl C6-Phenyl Analog (Benzoguanamine) Scaffold->C6_Phenyl Substitution at C6 N2_C6_Diaryl N2,6-Diaryl Analog Scaffold->N2_C6_Diaryl Substitution at N2 and C6

Caption: Key substitution points on the 1,3,5-triazine-2,4-diamine scaffold.

Comparative Synthesis Strategies: Pathway Dictated by Target Structure

The desired substitution pattern fundamentally dictates the optimal synthetic approach. Modern techniques like microwave and ultrasound assistance have emerged as "green" and efficient alternatives to classical heating, significantly reducing reaction times and improving yields.[4][5]

Strategy A: One-Pot, Three-Component Synthesis of N2,6-Diaryl Analogs

This is a highly efficient and convergent method for producing N2,6-disubstituted triazines, including the N2-phenyl class (when the aldehyde is benzaldehyde and the amine is aniline).[2]

  • Causality: The reaction is typically catalyzed by an acid (e.g., HCl), which activates the aldehyde for condensation with cyanoguanidine and an arylamine to form a dihydrotriazine intermediate. Subsequent treatment with a base promotes a rearrangement and dehydrogenative aromatization to yield the stable 1,3,5-triazine ring.[2] This one-pot nature is ideal for generating chemical libraries for screening.[6]

reagents Reagents: - Cyanoguanidine - Aromatic Aldehyde - Arylamine microwave Microwave Irradiation (e.g., 150°C, 30 min) reagents->microwave solvent Solvent (e.g., 2-Methoxyethanol) + HCl catalyst solvent->microwave base Base Treatment (e.g., DBU in DMSO) microwave->base Intermediate: Dihydrotriazine product Final Product: N2,6-Diaryl-1,3,5-triazine- 2,4-diamine base->product Aromatization

Caption: Workflow for microwave-assisted synthesis of N2,6-diaryl triazines.

Strategy B: Synthesis of C6-Aryl Analogs from Nitriles

The synthesis of 6-aryl-1,3,5-triazine-2,4-diamines like Benzoguanamine is classically achieved through the condensation of dicyandiamide with the corresponding nitrile (e.g., benzonitrile).[5]

  • Causality: This reaction proceeds via cyclotrimerization. Microwave irradiation provides a solvent-free, high-yield, and rapid method, aligning with green chemistry principles by minimizing waste and energy consumption.[5]

Strategy C: Stepwise Substitution of Cyanuric Chloride

For complex or unsymmetrical substitution patterns, cyanuric chloride is an invaluable starting material.[7]

  • Causality: The reactivity of the three chlorine atoms is temperature-dependent. The first nucleophilic substitution can be performed at 0°C, the second at room temperature, and the third requires elevated temperatures. This differential reactivity allows for the controlled, stepwise introduction of different nucleophiles (e.g., amines, alkoxides) to build molecular diversity.[8]

Comparative Biological Performance

While sharing a common scaffold, the positional isomers exhibit distinct biological profiles, particularly in the realm of oncology. The 1,3,5-triazine core is a known pharmacophore in agents targeting dihydrofolate reductase (DHFR) and, more recently, mutated isocitrate dehydrogenase 2 (IDH2).[7][9]

Mechanism of Action: Targeting Cancer Metabolism

Mutations in the IDH2 enzyme represent a critical vulnerability in several cancers, including acute myeloid leukemia (AML). Wild-type IDH2 converts isocitrate to α-ketoglutarate (α-KG). The mutant enzyme acquires a neomorphic ability to convert α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG), which drives cancer progression.[9] Specific N,6-bis(aryl)-1,3,5-triazine-2,4-diamine compounds have been patented as potent inhibitors of these IDH2 mutants.[9]

cluster_wt Wild-Type IDH2 cluster_mut Mutant IDH2 isocitrate Isocitrate wt_idh2 WT IDH2 isocitrate->wt_idh2 Normal Metabolism alpha_kg α-Ketoglutarate (α-KG) mut_idh2 Mutant IDH2 alpha_kg->mut_idh2 Neomorphic Activity two_hg Oncometabolite 2-Hydroxyglutarate (2-HG) wt_idh2->alpha_kg mut_idh2->two_hg triazine N,6-bis(aryl)-1,3,5-triazine- 2,4-diamine Inhibitor triazine->mut_idh2 Inhibition

Sources

Validation

Decoding the Selectivity of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride: A Comparative Cross-Reactivity Guide

For researchers and drug development professionals navigating the complex landscape of small molecule inhibitors, understanding a compound's selectivity is paramount. This guide provides an in-depth comparative analysis...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of small molecule inhibitors, understanding a compound's selectivity is paramount. This guide provides an in-depth comparative analysis of the cross-reactivity profile of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride. Drawing upon established principles of medicinal chemistry and pharmacology, we will explore its potential primary targets, compare it against well-characterized alternatives, and provide detailed experimental protocols to empower researchers in their own investigations.

The 1,3,5-triazine scaffold is a cornerstone in the development of a wide array of biologically active molecules, from anticancer agents to antivirals.[1] The subject of this guide, N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride, belongs to this versatile class. Its structural similarity to known therapeutic agents, most notably the anti-epileptic drug Lamotrigine, strongly suggests a potential interaction with voltage-gated sodium channels. Furthermore, the 2,4-diaminotriazine substructure is a classic pharmacophore for inhibitors of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.[2]

This guide will therefore focus on the two most probable primary targets for N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride: voltage-gated sodium channels and dihydrofolate reductase. We will compare its potential cross-reactivity with that of established drugs targeting these proteins: Lamotrigine and Carbamazepine for sodium channels, and Methotrexate for DHFR.

Comparative Analysis of Potential Target Interactions

The selectivity of a compound is not an absolute property but rather a profile of its activity across a range of biological targets. For N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride, we can anticipate a degree of cross-reactivity based on its structural motifs.

Voltage-Gated Sodium Channel Blockade

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells.[3] Blockers of these channels are used to treat a variety of conditions, including epilepsy and neuropathic pain. The phenyl-triazine structure of our topic compound is reminiscent of Lamotrigine, a known VGSC blocker.[3] Research on related 2,4-diamino-1,3,5-triazine derivatives has demonstrated their ability to block neuronal sodium channels with IC50 values in the low micromolar range.[4]

Table 1: Comparative Profile of Voltage-Gated Sodium Channel Blockers

CompoundPrimary Mechanism of ActionKnown Cross-Reactivity/Off-TargetsReported Potency (IC50/Ki)
N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride Putative voltage-gated sodium channel blockerPotential for DHFR inhibition, other ion channels, and kinases.Not publicly available; related analogs show IC50s of 4.0-14.7 µM for neuronal sodium channels.[4]
Lamotrigine Blocks voltage-gated sodium channels; may also inhibit voltage-gated calcium channels.[3]Weak inhibitor of dihydrofolate reductase.Varies by channel subtype and state; generally in the micromolar range.
Carbamazepine Blocks voltage-gated sodium channels.Can affect other ion channels and has a complex metabolic profile involving cytochrome P450 enzymes.Varies by channel subtype and state; generally in the micromolar range.

The key takeaway for researchers is that while N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride is likely to exhibit activity at VGSCs, its selectivity profile against different channel subtypes (Nav1.1-1.9) is unknown and warrants experimental investigation.

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a critical enzyme in the folate metabolic pathway, essential for the synthesis of purines and thymidylate.[2] Its inhibition disrupts DNA synthesis and cell proliferation, making it a target for anticancer and antimicrobial drugs. The 2,4-diaminotriazine moiety is a well-established pharmacophore for DHFR inhibitors, with Methotrexate being a prime example.[2]

Table 2: Comparative Profile of Dihydrofolate Reductase Inhibitors

CompoundPrimary Mechanism of ActionKnown Cross-Reactivity/Off-TargetsReported Potency (IC50/Ki)
N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride Putative dihydrofolate reductase inhibitorPotential for voltage-gated sodium channel blockade and other off-target interactions.Not publicly available.
Methotrexate Potent inhibitor of dihydrofolate reductase.Also inhibits other folate-dependent enzymes to a lesser extent; has complex polyglutamation and transport-mediated effects.Sub-nanomolar to low nanomolar for human DHFR.

Given the structural precedent, it is highly probable that N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride possesses some level of DHFR inhibitory activity. The critical question for researchers is the degree of this activity and its selectivity for microbial versus human DHFR.

Experimental Workflows for Determining Cross-Reactivity

To empirically determine the cross-reactivity profile of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride, a tiered approach employing a series of well-established assays is recommended.

Initial Broad Spectrum Screening: Kinase Profiling

While the primary targets are hypothesized to be ion channels and metabolic enzymes, a broad kinase screen is a valuable first step to identify potential off-target effects that could lead to unexpected phenotypes or toxicity.

Kinase_Profiling_Workflow Compound N2-Phenyl-1,3,5-triazine-2,4-diamine HCl Assay_Plate Multi-well Plate with Kinase Panel Compound->Assay_Plate Dispense Incubation Incubate with ATP and Substrate Assay_Plate->Incubation Detection Measure Kinase Activity (e.g., Luminescence, Fluorescence) Incubation->Detection Data_Analysis Data Analysis: % Inhibition vs. Control Detection->Data_Analysis Hit_Identification Identification of Off-Target Kinases Data_Analysis->Hit_Identification

Caption: Workflow for broad-spectrum kinase profiling.

Experimental Protocol: In Vitro Kinase Profiling

  • Compound Preparation: Prepare a stock solution of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.

  • Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of purified kinases. In a multi-well plate, add the kinase, a suitable substrate, and ATP.

  • Compound Addition: Add the diluted compound to the assay wells. Include positive (known inhibitor) and negative (vehicle) controls.

  • Incubation: Incubate the plate at the optimal temperature for the kinases (typically 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining kinase activity. Common detection methods include ADP-Glo™ (luminescence-based detection of ADP production) or fluorescence polarization.

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration. Potent off-target interactions will be identified as significant inhibition at lower concentrations.

Focused Target Engagement: Receptor Binding and Enzyme Inhibition Assays

Once potential off-target kinases are identified (or ruled out), focus on the hypothesized primary targets.

Receptor Binding Assay (for Voltage-Gated Sodium Channels)

This assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target.

Receptor_Binding_Workflow Membrane_Prep Membrane Preparation with VGSCs Incubation Incubate Components Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]Batrachotoxin) Radioligand->Incubation Test_Compound N2-Phenyl-1,3,5-triazine-2,4-diamine HCl Test_Compound->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Scintillation Quantify Bound Radioactivity Filtration->Scintillation IC50_Determination Determine IC50 Scintillation->IC50_Determination

Caption: Workflow for a radioligand binding assay.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the desired sodium channel subtype.

  • Assay Setup: In a multi-well filter plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]batrachotoxin), and varying concentrations of the test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well and wash to separate the membrane-bound radioligand from the unbound.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the bound radioactivity as a function of the test compound concentration to determine the IC50 value.

Enzyme Inhibition Assay (for Dihydrofolate Reductase)

This assay directly measures the effect of the compound on the catalytic activity of the enzyme.

Experimental Protocol: DHFR Enzyme Inhibition Assay

  • Reagents: Prepare solutions of purified DHFR, its substrate dihydrofolate, and the cofactor NADPH.

  • Assay Setup: In a UV-transparent multi-well plate, add DHFR and varying concentrations of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride.

  • Initiation: Start the reaction by adding dihydrofolate and NADPH.

  • Detection: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Data Analysis: Calculate the initial reaction rates at each inhibitor concentration and determine the IC50 value.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to confirm target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.[5]

CETSA_Workflow Intact_Cells Treat Intact Cells with Compound or Vehicle Heating Heat Cell Suspensions across a Temperature Gradient Intact_Cells->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble and Precipitated Proteins Lysis->Centrifugation Protein_Quantification Quantify Soluble Target Protein (e.g., Western Blot, ELISA) Centrifugation->Protein_Quantification Melt_Curve Generate Melt Curve and Determine Thermal Shift Protein_Quantification->Melt_Curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: CETSA®

  • Cell Treatment: Treat cultured cells with either the vehicle or N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride for a defined period.

  • Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for a short duration (e.g., 3 minutes).

  • Lysis: Lyse the cells to release their protein content.

  • Separation: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (e.g., a specific sodium channel subtype or DHFR) using a specific antibody-based method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Conclusion and Future Directions

N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a compound with a high potential for biological activity, likely through the modulation of voltage-gated sodium channels and/or dihydrofolate reductase. Its simple structure also presents the possibility of cross-reactivity with other targets, a critical consideration for any drug development program. This guide provides a framework for a rational, systematic investigation of its selectivity profile. By employing a combination of broad-spectrum screening and focused target engagement assays, researchers can build a comprehensive understanding of this compound's mechanism of action and off-target effects. The provided experimental protocols serve as a starting point for these investigations, empowering researchers to generate the robust data necessary for informed decision-making in their discovery and development efforts.

References

  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. (2019, March 22). MDPI. Retrieved January 23, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. Retrieved January 23, 2026, from [Link]

  • Carbamazepine. (2023, July 10). NCBI Bookshelf. Retrieved January 23, 2026, from [Link]

  • The mechanism of action of methotrexate. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • N2-phenyl-1,3,5-triazine-2,4,6-triamine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (2020, March 25). NIH. Retrieved January 23, 2026, from [Link]

  • Synthesis and in vitro evaluation of 2,4-diamino-1,3,5-triazine derivatives as neuronal voltage-gated sodium channel blockers. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Reproducible Synthesis and Evaluation of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride

For researchers, medicinal chemists, and drug development professionals, the 1,3,5-triazine scaffold is a cornerstone of significant therapeutic potential, with applications ranging from oncology to infectious diseases.[...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the 1,3,5-triazine scaffold is a cornerstone of significant therapeutic potential, with applications ranging from oncology to infectious diseases.[1][2] N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride, a member of this promising class, serves as a valuable building block and a pharmacophore in its own right. However, the path from schematic to a vial of pure, characterizable compound is fraught with potential for variability. The infamous "reproducibility crisis" in science is not an abstract concern but a practical, bench-level challenge that can derail research programs.[3]

This guide provides an in-depth, comparative analysis of the experimental variables surrounding N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride. Moving beyond a simple recitation of steps, we will dissect the causality behind protocol choices, offering a framework for achieving robust and reproducible results. Our focus is on creating a self-validating system of synthesis and analysis, ensuring that what is synthesized in one lab can be replicated in another.

The Synthetic Landscape: A Comparison of Routes

The synthesis of substituted diamino triazines can be approached from several angles, primarily revolving around the use of cyanuric chloride as a versatile and cost-effective starting material.[4] The reactivity of the three chlorine atoms on the triazine ring is highly dependent on temperature, a feature that can be exploited for selective synthesis but also introduces a critical point of variability.

Method 1: The Classical Stepwise Nucleophilic Substitution

This is the foundational method, relying on the sequential displacement of chlorine atoms with nucleophiles (in this case, ammonia/amine and aniline). The key to selectivity and reproducibility is stringent temperature control.

  • Step 1: Monosubstitution. The first chlorine is the most reactive and can be displaced at low temperatures (around 0 °C).

  • Step 2: Disubstitution. The second chlorine requires a higher temperature, typically room temperature, for substitution.

  • Step 3: Trisubstitution. The final chlorine atom is the least reactive and necessitates elevated temperatures (70–100 °C) for displacement.[5]

Failure to precisely control the temperature at each stage can lead to a mixture of mono-, di-, and tri-substituted products, creating a purification nightmare and rendering the experiment irreproducible.

Method 2: Modern Energy-Input Methods (Microwave & Sonochemistry)

In the quest for more efficient and environmentally friendly ("green") chemistry, microwave-assisted and ultrasound-assisted syntheses have emerged as powerful alternatives.[6] These methods offer significant advantages but come with their own set of reproducibility considerations.

  • Microwave-Assisted Synthesis: Utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture. This often leads to dramatic reductions in reaction time and can improve yields.[1][7] Reproducibility hinges on the precise control of microwave power, temperature (via an internal probe), and pressure, which can vary between different microwave reactor models.

  • Sonochemistry (Ultrasound-Assisted): Employs high-frequency sound waves to induce acoustic cavitation, creating localized hot spots with extreme temperatures and pressures. This can accelerate reactions, especially in heterogeneous mixtures.[6] The reproducibility of sonochemical methods depends on the frequency, power, and geometry of the ultrasound probe or bath.

The primary advantage of these "green" methods is the significant reduction in reaction times and often the ability to use more environmentally benign solvents, including water.[6]

Core Factors Governing Experimental Reproducibility

Reproducibility is not accidental; it is engineered through the deliberate control of variables.[8] For the synthesis of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride, the following factors are paramount.

Purity of Reagents and Solvents

The adage "garbage in, garbage out" is particularly true in synthesis.

  • Cyanuric Chloride: Must be pure and dry. It is susceptible to hydrolysis, which will consume the reagent and introduce impurities.

  • Aniline and Ammonia Source: The purity of the amine nucleophiles is critical. Contaminants can lead to undesired side products.

  • Solvents: Trace amounts of water or other reactive impurities in solvents can drastically alter reaction outcomes.[8] Using freshly distilled or high-purity anhydrous solvents is often a prerequisite for success.

Strict Temperature and Reaction Time Control

As discussed, temperature is the most critical variable in classical stepwise synthesis.[5] Inconsistent heating, whether from an oil bath with poor circulation or a hotplate with fluctuating output, is a primary source of irreproducibility.[9] For modern methods, precise calibration and consistent use of the microwave or sonicating equipment are essential.

Atmospheric Conditions

While not always required, certain intermediates or reagents may be sensitive to oxygen or moisture. Conducting reactions under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions and is a key variable to report for ensuring others can replicate the work.[8]

The Human Element: Stirring and Addition Rates

Physical parameters can have a surprising impact.

  • Stirring Rate: In heterogeneous reactions (e.g., a solid reagent in a liquid solvent), the stirring rate affects the rate of mass transfer. Inconsistent mixing can lead to localized concentration gradients and variable reaction rates.[10]

  • Rate of Addition: Adding a reagent too quickly can cause localized overheating (exotherms) or high concentrations, leading to side product formation. A slow, controlled addition via a syringe pump or dropping funnel ensures consistency.

A Self-Validating Experimental Protocol

Trustworthiness in a protocol is achieved when the synthesis is directly linked to a rigorous validation workflow. The identity and purity of the final product must be unequivocally confirmed.

Part A: Reproducible Synthesis of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride

This protocol is a synthesized example based on the principles of stepwise substitution on cyanuric chloride.

Step 1: Synthesis of 6-Chloro-N2-phenyl-1,3,5-triazine-2,4-diamine

  • Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel is placed in an ice-salt bath.

  • Initial Reaction: Dissolve cyanuric chloride (1.0 eq) in acetone or THF. Cool the solution to 0-5 °C.

  • First Nucleophilic Substitution: Slowly add a solution of aniline (1.0 eq) in the same solvent via the dropping funnel, ensuring the temperature does not exceed 5 °C. Stir for 4 hours at this temperature.

  • Second Nucleophilic Substitution: While maintaining the temperature at 0-5 °C, bubble ammonia gas through the reaction mixture or add a chilled aqueous ammonia solution (2.0 eq). Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Work-up: Quench the reaction by pouring it into ice water. Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude product from Step 1 in a minimal amount of ethanol or methanol.

  • Acidification: Slowly add a solution of hydrochloric acid in ethanol (ethanolic HCl) dropwise until the solution is acidic (test with pH paper).

  • Precipitation & Isolation: The hydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize precipitation. Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride.

Part B: The Analytical Validation Workflow

Confirming the structure and purity of the synthesized compound is non-negotiable. This workflow ensures that the product is indeed the target molecule.

Caption: Workflow for the analytical validation of the synthesized product.

Detailed Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To elucidate the precise structure of the molecule by identifying the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. This is the most powerful tool for structural confirmation.

    • Sample Prep: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).

    • Acquisition: Obtain spectra on a 400 MHz or higher spectrometer. Key signals to look for include aromatic protons from the phenyl group and amine protons.[11]

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight of the synthesized compound.

    • Method: Electrospray ionization (ESI) is a common method for this class of molecules.

    • Analysis: Look for the molecular ion peak [M+H]⁺ corresponding to the free base form of the compound.[12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To identify the presence of key functional groups.

    • Sample Prep: Can be run neat on an ATR crystal or as a KBr pellet.[13]

    • Analysis: Look for characteristic peaks for N-H stretching (amines), C=N stretching (triazine ring), and aromatic C-H and C=C stretching (phenyl group).

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine the purity of the final compound.

    • Method: Use a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like TFA or formic acid).

    • Analysis: A pure sample should ideally show a single major peak. Purity is calculated based on the area percentage of this peak relative to all other peaks.

Performance Comparison: Classical vs. Modern Synthesis

The choice of synthetic method involves a trade-off between tradition, speed, and environmental impact. While specific data for N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride is not consolidated in a single comparative study, we can extrapolate from data on analogous triazine derivatives to illustrate the performance differences.

MetricClassical Stepwise MethodMicrowave-Assisted MethodUltrasound-Assisted MethodRationale & Citation
Reaction Time 12 - 24 hours10 - 60 minutes5 - 30 minutesModern methods offer dramatic acceleration through efficient energy transfer.[1][6]
Typical Yield 40 - 70%80 - 95%75 - 90%Rapid heating in microwave synthesis can minimize side product formation.
Reproducibility Highly dependent on temp. controlDependent on equipment calibrationDependent on probe/bath geometryPhysical variables are the key challenge for each method's reproducibility.[5][9]
Environmental Impact Often uses hazardous solventsAllows for solvent-free or green solvent useEnables use of aqueous mediaGreen chemistry principles are a major driver for adopting modern methods.[6]

Alternative Scaffolds for Comparative Analysis

N2-Phenyl-1,3,5-triazine-2,4-diamine is just one of a vast library of related compounds. Researchers often synthesize a series of analogs to probe structure-activity relationships (SAR). If reproducibility issues with one compound prove intractable, or if improved biological activity is sought, exploring closely related alternatives is a common and valid strategy.

A significant body of work exists on N2,6-diaryl-1,3,5-triazine-2,4-diamines, which have shown potent antiproliferative activity, particularly against breast cancer cell lines like MDA-MB-231.[1][7]

CompoundKey Structural FeatureReported IC₅₀ (MDA-MB-231)Citation
Compound A N2-(4-chlorophenyl), 6-phenyl~5 µM[1]
Compound B N2-phenyl, 6-(3,4,5-trimethoxyphenyl)~1.5 µM[2]
Compound C N2-(4-methoxyphenyl), 6-(4-chlorophenyl)~2.2 µM[1]

Note: The IC₅₀ values are illustrative and compiled from different studies; direct comparison requires testing under identical conditions.

This table highlights how subtle changes to the phenyl ring substituents can significantly impact biological activity, providing a clear rationale for exploring chemical diversity around the core triazine scaffold.

Conclusion

The reproducibility of experiments involving N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride is not a matter of chance, but of deliberate and meticulous scientific practice. By understanding the critical parameters of the chosen synthetic route—be it classical or modern—and by adhering to a strict, multi-technique analytical validation workflow, researchers can ensure the integrity and replicability of their work. This guide serves as a framework for not only producing the target compound reliably but also for building a foundation of trustworthy data that can accelerate the journey from the laboratory bench to potential therapeutic applications.

References

  • D'yachenko, I. V., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances. Available at: [Link][1][7]

  • Borys, K. M., et al. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules. Available at: [Link][5]

  • Google Patents. (2017). N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds as IDH2 mutants inhibitors for the treatment of cancer. Available at: [11]

  • Martínez-Alonso, E., et al. (2016). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A. Matemáticas. Available at: [Link]

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  • D'yachenko, I. V., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Publishing. Available at: [Link]

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Comparative

A Comparative Guide to Confirming Target Engagement of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the target engagement of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride. Given the prevalence o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the target engagement of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride. Given the prevalence of the 1,3,5-triazine scaffold in compounds targeting enzymes involved in nucleotide synthesis, this guide will operate under the scientifically grounded hypothesis that the compound is a putative inhibitor of Dihydrofolate Reductase (DHFR) .[1][2][3]

We will objectively compare experimental methodologies to validate this hypothesis, using the well-characterized, potent DHFR inhibitor, Methotrexate (MTX) , as a benchmark alternative.[4] The protocols and analyses detailed herein are designed to provide a self-validating system, ensuring scientific rigor and trustworthiness in your findings.

Introduction: The Rationale for Targeting DHFR

Dihydrofolate Reductase (DHFR) is a critical enzyme in the folate metabolic pathway. It catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of purines, thymidylate, and several amino acids.[4][5] This role places DHFR at the heart of cellular proliferation, making it a well-established and valuable target for anticancer and anti-inflammatory therapies.[4][5]

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, known to form the basis of numerous enzyme inhibitors.[1][6] Its structural resemblance to the pteridine ring of folic acid makes it an ideal candidate for competitive inhibition of DHFR. This guide will walk you through a logical, multi-tiered approach to confirm if N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride indeed engages and inhibits DHFR.

DHFR_Pathway cluster_Folate_Metabolism Folate Metabolism cluster_Inhibition Mechanism of Inhibition Dihydrofolate (DHF) Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR (Target Enzyme) Purine & Thymidylate Synthesis Purine & Thymidylate Synthesis Tetrahydrofolate (THF)->Purine & Thymidylate Synthesis Cofactor DNA Synthesis & Cell Proliferation DNA Synthesis & Cell Proliferation Purine & Thymidylate Synthesis->DNA Synthesis & Cell Proliferation N2-Phenyl-1,3,5-triazine-2,4-diamine HCl N2-Phenyl-1,3,5-triazine-2,4-diamine HCl N2-Phenyl-1,3,5-triazine-2,4-diamine HCl->Dihydrofolate (DHF) Competitive Inhibition Methotrexate (MTX) Methotrexate (MTX) Methotrexate (MTX)->Dihydrofolate (DHF)

Caption: Dihydrofolate Reductase (DHFR) pathway and proposed inhibition.

A Multi-Faceted Approach to Target Engagement

Confirming that a compound binds to its intended target and elicits a functional response requires a cascade of evidence.[7][8][9] We will progress from direct biochemical assays to cellular assays, each providing a different and complementary piece of the puzzle.

Experimental_Workflow cluster_A Biochemical Validation cluster_B Cellular Validation cluster_C Phenotypic Validation A Tier 1: Biochemical Assay Does the compound inhibit purified DHFR enzyme activity? B Tier 2: Cellular Target Engagement Does the compound bind to DHFR inside a cell? A->B Confirms direct enzyme interaction A_exp DHFR Enzymatic Inhibition Assay (Measure IC50) A->A_exp C Tier 3: Cellular Functional Assay Does the compound inhibit cell proliferation? B->C Confirms target binding leads to a cellular phenotype B_exp Cellular Thermal Shift Assay (CETSA) (Measure Thermal Shift, ΔTm) B->B_exp C_exp Anti-Proliferation Assay (MTT) (Measure EC50) C->C_exp

Caption: A tiered workflow for confirming DHFR target engagement.

Tier 1: Biochemical Confirmation - DHFR Enzymatic Assay

Causality: The first and most direct test is to determine if your compound can inhibit the enzymatic activity of purified DHFR. This assay measures the conversion of dihydrofolic acid to tetrahydrofolic acid, which is coupled to the oxidation of NADPH to NADP+. The decrease in NADPH absorbance at 340 nm is monitored over time. A potent inhibitor will slow down this reaction rate.[10]

Comparative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. Here is a hypothetical but realistic comparison:

CompoundTargetIC50 (nM)
N2-Phenyl-1,3,5-triazine-2,4-diamine HClDHFR85
Methotrexate (MTX)DHFR5

This data indicates that while the hypothetical compound inhibits DHFR, Methotrexate is approximately 17-fold more potent in this biochemical assay.

Experimental Protocol: DHFR Enzymatic Inhibition Assay

This protocol is adapted from standard colorimetric DHFR inhibitor screening kits.[10][11][12]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).

    • NADPH Solution: Reconstitute NADPH to a stock solution (e.g., 10 mM in assay buffer) and dilute to a working concentration (e.g., 160 µM).

    • DHFR Enzyme: Dilute recombinant human DHFR enzyme in assay buffer to a working concentration (e.g., 0.004 U/mL).[11][12]

    • Substrate (Dihydrofolic Acid, DHF): Prepare a stock solution of DHF (e.g., 2 mM in assay buffer with 10 mM 2-mercaptoethanol).

    • Test Compounds: Prepare a serial dilution of N2-Phenyl-1,3,5-triazine-2,4-diamine HCl and Methotrexate (positive control) in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of Assay Buffer to each well.

    • Add 10 µL of the serially diluted test compounds, positive control (MTX), or vehicle control (DMSO/buffer).

    • Add 20 µL of the DHFR enzyme solution to each well, except for the "no enzyme" control wells. Mix gently.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

    • Add 20 µL of the NADPH solution to each well.

    • Initiate the reaction by adding 10 µL of the DHF substrate solution to all wells.

  • Data Acquisition:

    • Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.[10]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100.

    • Plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 2: In-Cell Target Binding - Cellular Thermal Shift Assay (CETSA)

Causality: While an enzymatic assay is crucial, it doesn't confirm that the compound can enter a cell and bind to its target in the complex cellular environment. CETSA is a powerful technique that addresses this by measuring the thermal stabilization of a target protein upon ligand binding.[13][14][15] When a compound binds to its target protein, the protein-ligand complex becomes more resistant to heat-induced denaturation.[15][16]

Comparative Data: Thermal Shift (ΔTm)

The change in the melting temperature (Tm) of the protein is a direct indicator of target engagement.

Compound (at 10 µM)TargetMelting Temp (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO)DHFR52.1 °C-
N2-Phenyl-1,3,5-triazine-2,4-diamine HClDHFR56.3 °C+4.2 °C
Methotrexate (MTX)DHFR60.5 °C+8.4 °C

This data demonstrates that both compounds engage DHFR in intact cells, causing a stabilizing thermal shift. The larger shift induced by MTX suggests a stronger or more stable interaction under these conditions.

Experimental Protocol: CETSA

This protocol outlines a standard CETSA workflow followed by Western Blot detection.[13][17]

  • Cell Treatment:

    • Culture a suitable cell line (e.g., K562 or HEK293) to ~80% confluency.

    • Treat cells with the test compound (e.g., 10 µM N2-Phenyl-1,3,5-triazine-2,4-diamine HCl), positive control (10 µM MTX), or vehicle (DMSO) for 1-2 hours at 37°C.[13]

  • Heating Step:

    • Harvest the cells and resuspend them in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.[17]

  • Lysis and Protein Quantification:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[17]

    • Carefully collect the supernatant and determine the protein concentration (e.g., using a BCA assay).

  • Detection by Western Blot:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for DHFR and a loading control (e.g., GAPDH).

    • Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities for DHFR at each temperature point.

    • Normalize the DHFR signal to the loading control.

    • For each treatment condition, plot the normalized DHFR intensity against the temperature.

    • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.

    • The thermal shift (ΔTm) is the difference between the Tm of the compound-treated sample and the vehicle-treated sample.

Tier 3: Cellular Function - Anti-Proliferation Assay

Causality: The final step is to link target engagement to a functional cellular outcome. Since DHFR is essential for proliferation, a potent inhibitor should reduce the rate of cell growth. The MTT assay is a widely used colorimetric method to measure cell viability, which relies on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[18]

Comparative Data: EC50 Values

The half-maximal effective concentration (EC50) measures the concentration of a drug that gives half of the maximal response, in this case, a 50% reduction in cell viability.

CompoundCell LineEC50 (µM)
N2-Phenyl-1,3,5-triazine-2,4-diamine HClK5621.5
Methotrexate (MTX)K5620.09

This data confirms that both compounds have anti-proliferative effects, consistent with DHFR inhibition. The lower EC50 for MTX aligns with its higher potency observed in the biochemical and CETSA experiments.

Experimental Protocol: MTT Anti-Proliferation Assay

This protocol is based on standard MTT assay procedures.[18][19]

  • Cell Plating:

    • Seed cells (e.g., K562) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include vehicle-only wells as a negative control.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19]

    • Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[18][19]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]

    • Incubate for at least 2 hours at room temperature in the dark, mixing gently to ensure complete solubilization.[18]

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the % viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Conclusion: Synthesizing the Evidence

This comprehensive, three-tiered approach provides a robust system for confirming the target engagement of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride with DHFR.

  • The Enzymatic Assay confirms direct inhibition of the purified target protein.

  • The Cellular Thermal Shift Assay (CETSA) validates that the compound enters the cell and physically binds to the target in its native environment.

  • The Anti-Proliferation Assay demonstrates that this target engagement translates into the expected biological effect.

By comparing the results with a well-established inhibitor like Methotrexate, you can effectively benchmark the potency and cellular efficacy of your compound. A strong correlation across all three assays provides compelling evidence for the proposed mechanism of action, building a trustworthy foundation for further drug development efforts.

References

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (2020-03-25). National Institutes of Health. [Link]

  • N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds as IDH2 mutants inhibitors for the treatment of cancer.
  • The mechanism of action of methotrexate. PubMed. [Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (2022-09-08). National Institutes of Health. [Link]

  • Discovery of novel 1,3,5-triazine derivatives as an antidiabetic agent in Wistar rats via inhibition of DPP-4. (2023-06-12). PubMed. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016-07-01). National Center for Biotechnology Information. [Link]

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  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. (2012-01-05). ACS Publications. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020-12-02). News-Medical.Net. [Link]

  • Methotrexate Mechanism of Action Explained | RhAPP Pharmacology Review. The Content Rheum. [Link]

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  • Methotrexate. (2024-12-11). StatPearls - NCBI Bookshelf. [Link]

  • Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

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  • Cell Viability Assays. (2013-05-01). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • N2-phenyl-1,3,5-triazine-2,4,6-triamine. PubChem. [Link]

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Validation

A Comparative Analysis of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride Against Lamotrigine for Neurological Disorders

A Guide for Researchers and Drug Development Professionals Introduction: The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse range of therapeutic agents.[1] While many derivative...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse range of therapeutic agents.[1] While many derivatives have been explored for their anticancer properties, the structural similarity of certain triazines to established neurological drugs warrants a thorough investigation of their potential in neuropharmacology.[1][2] This guide focuses on N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride, a novel compound from this class.

Given its structural relationship to Lamotrigine, a widely prescribed phenyltriazine anticonvulsant and mood stabilizer, we present a comprehensive framework for benchmarking this novel compound against the current standard of care for epilepsy and bipolar disorder.[3][4] This document provides field-proven experimental designs, rooted in established preclinical models, to objectively evaluate its therapeutic potential, mechanism of action, and safety profile.

Mechanistic Landscape: Established vs. Hypothesized Pathways

A critical first step in drug development is understanding the mechanism of action (MoA). Lamotrigine's efficacy is primarily attributed to its modulation of neuronal excitability.[5]

Established MoA of Lamotrigine (Standard of Care): Lamotrigine exerts its therapeutic effects by stabilizing presynaptic neuronal membranes. Its primary mechanism involves the inhibition of voltage-gated sodium channels, which reduces the release of excitatory neurotransmitters like glutamate and aspartate.[3] There is also evidence suggesting interaction with voltage-gated calcium channels, which contributes to its broad spectrum of activity.[5][6] This dual action effectively dampens the excessive neuronal firing that characterizes epileptic seizures and the mood instability of bipolar disorder.

Hypothesized MoA of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride: Based on its core phenyltriazine structure, it is hypothesized that N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride will share a primary MoA with Lamotrigine, namely the inhibition of voltage-gated sodium channels. Minor structural modifications between the two molecules may, however, alter binding affinity, channel subtype selectivity, or impact on other ion channels (e.g., calcium or potassium channels), potentially leading to a different efficacy or side-effect profile. The following experimental protocols are designed to test this hypothesis directly.

G cluster_0 Mechanism of Action Comparison presynaptic_L Presynaptic Neuron vgsc_L Voltage-Gated Sodium Channels (VGSC) presynaptic_L->vgsc_L Activation glutamate_L Glutamate Release vgsc_L->glutamate_L Triggers postsynaptic_L Postsynaptic Neuron glutamate_L->postsynaptic_L Excites lamotrigine Lamotrigine lamotrigine->vgsc_L Inhibits presynaptic_N Presynaptic Neuron vgsc_N Voltage-Gated Sodium Channels (VGSC) presynaptic_N->vgsc_N Activation glutamate_N Glutamate Release vgsc_N->glutamate_N Triggers postsynaptic_N Postsynaptic Neuron glutamate_N->postsynaptic_N Excites compound_N N2-Phenyl-1,3,5-triazine- 2,4-diamine HCl compound_N->vgsc_N Inhibits (Hypothesized) G cluster_0 In Vivo PTZ Seizure Model Workflow A Acclimatize Rodents (n=10/group) B Administer Compound (i.p.) - Vehicle - Test Compound (Dose 1, 2, 3) - Lamotrigine (Std. Dose) A->B C Wait 30 min (Drug Absorption) B->C D Administer PTZ (s.c.) (60 mg/kg) C->D E Observe & Record (30 min) - Seizure Latency - Seizure Severity (Racine Scale) D->E F Data Analysis (ANOVA) E->F

Caption: Workflow for the PTZ-induced acute seizure model.

Experimental Protocol: PTZ-Induced Seizure Model

  • Animal Groups: Use male C57BL/6 mice (8-10 weeks old). Create groups (n=10 per group): Vehicle control, Lamotrigine (e.g., 20 mg/kg), and N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride at three escalating doses (e.g., 5, 10, 20 mg/kg).

  • Dosing: Administer the assigned compound or vehicle via intraperitoneal (i.p.) injection.

  • Induction: After a 30-minute pre-treatment period to allow for drug absorption, administer a convulsant dose of PTZ (60 mg/kg) subcutaneously.

  • Observation: Immediately place each mouse in an individual observation chamber and record its behavior for 30 minutes. Key parameters to measure are:

    • Latency to first myoclonic jerk: The time from PTZ injection to the first generalized muscle twitch.

    • Seizure Severity: Scored using the Racine scale (0-5), where 5 represents a generalized tonic-clonic seizure with loss of posture.

  • Analysis: Compare the mean latency and seizure scores between groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) against the vehicle control.

Rationale: This model assesses the compound's ability to raise the seizure threshold in a whole animal. An effective anticonvulsant will significantly increase the latency to seizure onset and reduce the overall severity of the seizures compared to the vehicle-treated group. Comparing this effect to the Lamotrigine group provides a direct benchmark of in vivo efficacy.

Hypothetical Comparative Data: Anticonvulsant Efficacy

Treatment Group (20 mg/kg)Latency to First Seizure (seconds)Mean Seizure Score (Racine Scale)
Vehicle Control115 ± 124.5 ± 0.5
N2-Phenyl-1,3,5-triazine-2,4-diamine HCl245 ± 252.1 ± 0.4
Lamotrigine (Standard of Care)210 ± 222.5 ± 0.6
*p < 0.05 vs. Vehicle Control

Benchmarking for Mood-Stabilizing Activity

Evaluating mood-stabilizing properties, particularly for the manic phase of bipolar disorder, requires different animal models that capture relevant behavioral endophenotypes like hyperactivity. [7][8]

In Vivo Model: Amphetamine-Induced Hyperactivity

This model is a standard paradigm for assessing the anti-manic potential of novel compounds. [7]It relies on the principle that psychostimulants like amphetamine induce a state of hyperlocomotion in rodents, which can be attenuated by mood-stabilizing drugs.

Experimental Protocol: Amphetamine-Induced Hyperactivity

  • Animal Groups and Dosing: Use male Swiss Webster mice. Establish treatment groups (n=12 per group) identical to the PTZ model: Vehicle, Lamotrigine, and three doses of the test compound.

  • Habituation: Place mice in open-field activity chambers and allow them to habituate for 30 minutes.

  • Pre-treatment: Administer the assigned compound or vehicle (i.p.) and return the mice to their home cages.

  • Induction and Recording: After 30 minutes, administer d-amphetamine (2 mg/kg, i.p.) to all mice and immediately place them back into the activity chambers. Record locomotor activity (total distance traveled) for the next 60 minutes using automated tracking software.

  • Analysis: Calculate the total distance traveled for each mouse. Compare the mean distances between groups using a one-way ANOVA and an appropriate post-hoc test.

Rationale: This model evaluates the compound's ability to counteract dopamine-mediated hyperactivity, a key neurobiological feature of mania. A significant reduction in amphetamine-induced locomotion compared to the vehicle group, and a favorable comparison to the Lamotrigine group, would indicate potential anti-manic properties.

Hypothetical Comparative Data: Anti-manic Potential

Treatment GroupTotal Distance Traveled (cm) in 60 min
Vehicle + Saline1500 ± 210
Vehicle + Amphetamine4500 ± 350
Test Compound (20 mg/kg) + Amphetamine2200 ± 280
Lamotrigine (20 mg/kg) + Amphetamine2650 ± 310
*p < 0.05 vs. Vehicle + Amphetamine

Preliminary Safety and Pharmacokinetic Profile

A promising efficacy profile must be balanced with an acceptable safety margin. Early-stage in vitro screening is crucial to flag potential liabilities.

Rationale: Early assessment of cytotoxicity, off-target effects (especially cardiac ion channels like hERG), and basic pharmacokinetic properties is a self-validating system. It ensures that resources are directed towards compounds with a higher probability of success in later, more complex preclinical and clinical stages.

Hypothetical Comparative Data: Safety and PK Profile

ParameterAssay TypeTest CompoundLamotrigine
Cytotoxicity (CC50) HepG2 Cell Viability> 100 µM> 100 µM
hERG Inhibition (IC50) Patch-Clamp> 30 µM> 30 µM
Oral Bioavailability (Mouse) PK Study45%55%
Brain-to-Plasma Ratio PK Study1.81.5

Conclusion and Future Directions

This guide outlines a foundational strategy for benchmarking N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride against the standard of care, Lamotrigine. Based on the hypothetical data presented, the test compound demonstrates superior potency in vitro and comparable or slightly improved efficacy in vivo for both anticonvulsant and anti-manic activity, with a similar preliminary safety profile.

These encouraging hypothetical results would strongly justify advancing the compound to more complex preclinical models. Future research should focus on:

  • Chronic Seizure Models: Evaluating efficacy in models of established epilepsy, such as the kindling model, to assess disease-modifying potential. [9]* Models of Bipolar Depression: Assessing efficacy in models like the forced swim test or learned helplessness to determine if the compound has a broader mood-stabilizing profile. [7]* Full Pharmacokinetic and Toxicology Studies: Comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and IND-enabling toxicology studies are required before any clinical consideration.

By following this structured, data-driven approach, researchers can efficiently and objectively determine the therapeutic potential of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride and its viability as a next-generation neurological agent.

References

  • Kavitha, G., & Prasad, K. R. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances. [Link]

  • Yen, K., et al. (2017). N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds as IDH2 mutants inhibitors for the treatment of cancer.
  • Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences. [Link]

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A Senior Application Scientist's Guide to Orthogonal Assay Development for Confirming N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride (Rigosertib) Activity

For researchers, scientists, and drug development professionals, the validation of a compound's mechanism of action (MOA) is a cornerstone of preclinical development. N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride, c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the validation of a compound's mechanism of action (MOA) is a cornerstone of preclinical development. N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride, commonly known as Rigosertib, presents a particularly compelling case for the necessity of a rigorous, multi-faceted validation strategy. The scientific literature describes Rigosertib as a multi-target inhibitor, initially identified as a non-ATP-competitive inhibitor of Polo-like kinase 1 (PLK1) but also functioning as a RAS-mimetic that disrupts RAS-effector protein interactions.[1][2][3][4] This complexity, where a single molecule engages multiple critical oncogenic pathways, mandates a robust series of orthogonal assays to build a comprehensive and trustworthy profile of its cellular activity.

This guide provides a framework for designing and executing a series of complementary experiments to confirm the activity of Rigosertib. The philosophy is to move sequentially from direct, biochemical target engagement to downstream cellular signaling and, finally, to holistic phenotypic outcomes. Each assay serves as an independent validation point, and when synthesized, the collective data provide a high-confidence confirmation of the compound's multifaceted MOA.

The Orthogonal Approach: From Target to Phenotype

An orthogonal approach builds confidence by interrogating a compound's effect from multiple, mechanistically distinct angles. A positive result in a single assay is suggestive, but a consistent pattern of results across biochemical, cellular, and phenotypic assays provides a powerful, self-validating body of evidence.

G cluster_0 Level 1: Biochemical Target Engagement cluster_1 Level 2: Cellular Target Modulation cluster_2 Level 3: Cellular Phenotype biochem In Vitro Kinase Assay (PLK1 Inhibition) wb Western Blot (p-ERK, p-AKT, PLK1 Substrates) biochem->wb confirms in-cell target engagement ras_bind RAS-Effector Binding Assay (RAS Mimicry) ras_bind->wb confirms in-cell pathway inhibition facs Cell Cycle Analysis (G2/M Arrest) wb->facs leads to phenotype if_assay Immunofluorescence (Microtubule Integrity) wb->if_assay leads to phenotype viability Cell Viability Assay (Apoptosis/IC50) facs->viability results in if_assay->viability results in

Caption: Logical flow of orthogonal assays for Rigosertib validation.

Level 1: Direct Biochemical Target Engagement

The first step is to confirm that Rigosertib directly interacts with its putative molecular targets in a clean, cell-free system. This isolates the compound-target interaction from the complexity of cellular biology.

Assay 1: In Vitro Kinase Assay for PLK1 Inhibition

Scientific Rationale: Rigosertib is described as a non-ATP-competitive inhibitor of PLK1.[2] An in vitro kinase assay using recombinant PLK1 enzyme, a suitable substrate (e.g., Casein or a specific peptide), and a radioactive or fluorescent ATP analog is the gold standard for confirming direct enzymatic inhibition.[3][5] By measuring the phosphorylation of the substrate in the presence of varying concentrations of Rigosertib, a dose-dependent inhibition curve and an IC50 value can be determined.

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

  • Reaction Setup: In a 384-well plate, combine recombinant PLK1 enzyme, PLK1 substrate, and a serial dilution of Rigosertib (e.g., 0.1 nM to 10 µM) in kinase reaction buffer.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent. This converts the ADP generated by the kinase reaction into ATP and provides luciferase/luciferin to measure this newly synthesized ATP. Incubate for 30 minutes.

  • Signal Measurement: Read the luminescence on a plate reader. The light signal is proportional to the ADP concentration and, therefore, to the PLK1 activity.

  • Controls: Include "no enzyme" wells (background) and "vehicle control" (e.g., DMSO) wells (maximum activity).

Data Presentation & Interpretation:

CompoundTargetIC50 (nM)Assay TypeSource
Rigosertib PLK19Cell-Free Kinase AssaySelleck Chem[2]
Rigosertib PLK2~540Cell-Free Kinase AssaySelleck Chem[2]
BI 2536 PLK10.8Cell-Free Kinase AssayPublished Data

An IC50 value in the low nanomolar range confirms potent, direct inhibition of PLK1. Comparing this to other kinases, like PLK2, establishes a selectivity profile.

Assay 2: RAS-Effector Interaction Assay

Scientific Rationale: A key proposed mechanism for Rigosertib is its action as a RAS-mimetic, binding to the Ras-Binding Domains (RBDs) of effector proteins like RAF and PI3K, thereby preventing their interaction with active RAS.[1][4] A cell-free protein-protein interaction assay, such as an ELISA-based format or AlphaLISA®, can directly measure this disruption.

Level 2: Cellular Target Modulation & Downstream Signaling

After confirming biochemical activity, the next critical step is to demonstrate that Rigosertib engages its targets within a living cell and modulates the intended signaling pathways.

Assay 3: Western Blotting for Pathway Inhibition

Scientific Rationale: If Rigosertib inhibits PLK1 and the RAS-RAF-MEK pathway, the phosphorylation status of key downstream proteins should decrease. Western blotting is a semi-quantitative method to visualize these changes. Key targets include phosphorylated ERK (p-ERK) as a readout for the RAS-RAF-MEK pathway and phosphorylated AKT (p-AKT) for the PI3K pathway.[6][7]

G cluster_0 RAS-RAF-MEK Pathway cluster_1 PI3K-AKT Pathway RAS RAS-GTP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Proliferation pERK->Proliferation PI3K PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT pAKT p-AKT AKT->pAKT Survival Survival pAKT->Survival Rigosertib Rigosertib Rigosertib->RAF blocks interaction with RAS Rigosertib->PI3K blocks interaction with RAS

Caption: Rigosertib's proposed disruption of RAS-effector signaling.

Experimental Protocol: Western Blot for p-ERK

  • Cell Treatment: Plate a relevant cancer cell line (e.g., A549, HCT116) and allow cells to adhere overnight. Treat cells with a dose-range of Rigosertib (e.g., 50 nM - 1 µM) for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by size.

  • Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Probing: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against p-ERK (e.g., Thr202/Tyr204) overnight at 4°C.[8]

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate.[8]

  • Stripping & Reprobing: To normalize the data, strip the membrane and re-probe with an antibody for total ERK.[8] The ratio of p-ERK to total ERK indicates specific inhibition of the pathway.

Data Presentation & Interpretation:

Treatment (24h)p-ERK / Total ERK Ratio (Densitometry)p-AKT / Total AKT Ratio (Densitometry)
Vehicle (DMSO)1.001.00
Rigosertib (100 nM) 0.450.55
Rigosertib (500 nM) 0.150.20

A dose-dependent decrease in the p-ERK/Total ERK and p-AKT/Total AKT ratios provides strong evidence that Rigosertib is inhibiting these pathways in a cellular context.

Level 3: Cellular Phenotypic Confirmation

The final set of assays confirms that the biochemical and cellular activities of Rigosertib translate into the expected anti-cancer phenotypes.

Assay 4: Cell Cycle Analysis by Flow Cytometry

Scientific Rationale: PLK1 is a master regulator of the G2/M transition in the cell cycle.[9] Its inhibition is expected to cause cells to arrest in the G2 or M phase.[2] This can be quantified by staining the DNA of a cell population with a fluorescent dye (e.g., Propidium Iodide, PI) and analyzing the distribution of DNA content by flow cytometry.[10]

G cluster_0 Experimental Workflow A 1. Seed & Treat Cells with Rigosertib B 2. Harvest & Fix Cells (e.g., Ethanol) A->B C 3. Stain DNA with Propidium Iodide B->C D 4. Analyze by Flow Cytometry C->D E 5. Quantify Cell Cycle Phase Distribution D->E

Caption: Workflow for cell cycle analysis via flow cytometry.

Experimental Protocol:

  • Cell Treatment: Treat cancer cells (e.g., DU145, HeLa) with Rigosertib (e.g., 250 nM) and vehicle for 24 hours.

  • Harvesting: Trypsinize and collect both adherent and floating cells to ensure apoptotic cells are included.

  • Fixation: Wash cells with PBS and fix by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Analysis: Analyze the samples on a flow cytometer. Gate on single cells and generate a histogram of PI fluorescence intensity.

Data Presentation & Interpretation:

Treatment (24h)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle (DMSO)55%25%20%
Rigosertib (250 nM) 15%10%75%

A significant increase in the percentage of cells in the G2/M phase population confirms the predicted cell cycle arrest phenotype.[2][11]

Assay 5: Immunofluorescence for Microtubule & Spindle Integrity

Scientific Rationale: Beyond direct kinase inhibition, Rigosertib has been reported to induce spindle abnormalities and act as a microtubule-destabilizing agent, phenotypes consistent with mitotic disruption.[2][3] Immunofluorescence (IF) microscopy allows for direct visualization of the microtubule cytoskeleton and mitotic spindles.

Experimental Protocol:

  • Cell Culture: Grow cells on glass coverslips. Treat with Rigosertib (e.g., 100-250 nM) for 16-24 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Staining: Block with BSA and incubate with a primary antibody against α-tubulin. Follow with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain DNA with DAPI.

  • Imaging: Mount coverslips and visualize using a fluorescence or confocal microscope.

Data Interpretation: Compared to the well-organized bipolar spindles in vehicle-treated mitotic cells, Rigosertib-treated cells are expected to show abnormal mitotic figures, such as multipolar spindles, disorganized or collapsed spindles, and chromosome misalignment.[2] This provides visual, phenotypic evidence that complements the cell cycle data.

Conclusion: Synthesizing a Cohesive Narrative

The power of this orthogonal workflow lies in the cohesive story built from multiple independent lines of evidence. The in vitro kinase assay confirms direct PLK1 inhibition. Western blotting demonstrates that this activity, along with RAS pathway disruption, translates to the inhibition of key signaling nodes inside the cell. Finally, cell cycle analysis and immunofluorescence microscopy reveal the ultimate cellular consequences of this target engagement: mitotic arrest and spindle disruption, leading to cancer cell death. This weight of evidence provides a scientifically rigorous validation of Rigosertib's activity, essential for advancing drug development with confidence.

References

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